molecular formula C9H10N4O B137865 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 144835-67-6

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B137865
CAS No.: 144835-67-6
M. Wt: 190.2 g/mol
InChI Key: IOWSGEGUOPGCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide ( 144835-67-6) is a nitrogen-containing heterocyclic compound with a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol. This compound serves as a versatile and valuable chemical scaffold in medicinal chemistry and antimicrobial research . Its primary research value lies in its role as a precursor for the development of novel anti-tuberculosis agents. This compound has been identified and developed as a key scaffold for Mycobacterium tuberculosis pantothenate synthetase (PS) inhibitors . Pantothenate synthetase is an essential enzyme in the pantothenate biosynthesis pathway, a major precursor of coenzyme A, and is a validated drug target for persistent and virulent MTB . Researchers have utilized this carbohydrazide to synthesize a series of carboxamide derivatives that demonstrate potent activity against MTB by inhibiting this crucial enzyme . One prominent derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide , exhibited significant inhibitory activity with an IC₅₀ of 1.90 ± 0.12 μM against MTB PS and a MIC of 4.53 μM against MTB, showing no cytotoxicity at concentrations up to 50 μM . The binding affinity of inhibitors derived from this scaffold has been confirmed biophysically through differential scanning fluorimetry . Furthermore, this compound is a bioisosteric derivative of the first-line anti-tuberculosis drug isoniazid, making it a candidate for exploring new chemotypes that may circumvent existing drug resistance mechanisms . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWSGEGUOPGCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351467
Record name 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144835-67-6
Record name 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. The synthesis is a two-step process involving the initial formation of an ester intermediate, followed by its conversion to the final carbohydrazide product. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2-aminopyridine proceeds through two key chemical transformations:

  • Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. This step involves the cyclocondensation of 2-aminopyridine with ethyl 2-chloroacetoacetate. The reaction forms the core imidazo[1,2-a]pyridine heterocyclic system.

  • Step 2: Synthesis of this compound. The ester functional group of the intermediate is converted to a carbohydrazide moiety through reaction with hydrazine hydrate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This procedure outlines the synthesis of the ester intermediate.

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) in 25 mL of ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).[1]

  • Heat the reaction mixture at reflux (approximately 80 °C) overnight.[1]

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.[1]

  • To the resulting residue, add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel.[1]

  • Wash the organic phase three times with water to remove any unreacted starting materials and water-soluble byproducts.[1]

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization. The residual oil is allowed to crystallize to give the final product.

Step 2: Synthesis of this compound

This procedure details the conversion of the synthesized ester to the final carbohydrazide product.

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (from Step 1)

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.01 mol) in 15 mL of 96% ethanol.

  • Add hydrazine hydrate (0.1 mol) to the solution.

  • Heat the mixture under reflux for 5 hours.

  • After the reflux period, cool the reaction mixture.

  • The product will crystallize out of the solution upon cooling.

  • Collect the crystals by filtration using a Buchner funnel.

  • Wash the collected crystals with water and then dry them.

  • The pure this compound can be obtained by recrystallization from 96% ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediate and final products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateC₁₁H₁₂N₂O₂204.2345.0569
This compoundC₉H₁₀N₄O190.2027.16180

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-aminopyridine.

Synthesis_Workflow Start 2-Aminopyridine Intermediate Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Start->Intermediate Step 1: Cyclocondensation Reagent1 Ethyl 2-chloroacetoacetate Ethanol, Reflux Product This compound Intermediate->Product Step 2: Hydrazinolysis Reagent2 Hydrazine Hydrate Ethanol, Reflux

Caption: Synthetic route from 2-aminopyridine to the target carbohydrazide.

References

One-Pot Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a variety of pharmaceutical agents due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Among its derivatives, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a key intermediate for the synthesis of novel bioactive molecules. This technical guide details a proposed one-pot, three-component synthesis of this compound. This efficient methodology circumvents the need for isolation of intermediates, thereby reducing reaction time and improving overall yield. The protocol, along with a plausible reaction mechanism and comparative data, is presented to provide researchers with a comprehensive resource for the synthesis of this important scaffold.

Introduction

Imidazo[1,2-a]pyridines are a class of fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure. The carbohydrazide functionality at the 3-position serves as a versatile handle for the introduction of diverse pharmacophores through the formation of hydrazones, amides, and other derivatives.

Traditionally, the synthesis of this compound involves a two-step process: the initial synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate followed by its subsequent hydrazinolysis.[1] This guide proposes a more streamlined one-pot approach, combining the cyclocondensation and hydrazinolysis steps into a single, efficient operation.

Proposed One-Pot Synthesis

The proposed one-pot synthesis involves the reaction of three readily available starting materials: 2-aminopyridine, ethyl 2-chloroacetoacetate, and hydrazine hydrate. The reaction is believed to proceed via the initial formation of the imidazo[1,2-a]pyridine ring system, followed by the in situ conversion of the ester to the desired carbohydrazide.

Experimental Protocol

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • To a solution of 2-aminopyridine (10 mmol, 1.0 eq) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (12 mmol, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-chloroacetoacetate (11 mmol, 1.1 eq) dropwise to the suspension over a period of 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the cyclocondensation (as indicated by TLC), allow the reaction mixture to cool to approximately 50 °C.

  • Carefully add hydrazine hydrate (20 mmol, 2.0 eq) to the reaction mixture.

  • Reheat the mixture to reflux and maintain for an additional 2-4 hours, monitoring the conversion of the ester to the carbohydrazide by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add cold deionized water (100 mL) to the reaction mixture to precipitate the product.

  • Stir the resulting suspension in an ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 20 mL).

  • Dry the solid product under vacuum to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed one-pot synthesis, based on typical yields and reaction conditions for similar multi-step syntheses found in the literature.

ParameterValueReference
Reactants
2-Aminopyridine10 mmolN/A
Ethyl 2-chloroacetoacetate11 mmolN/A
Hydrazine Hydrate20 mmolN/A
Reaction Conditions
SolventEthanol[1]
Temperature (Cyclization)78 °C (Reflux)[1]
Time (Cyclization)4-6 h[1]
Temperature (Hydrazinolysis)78 °C (Reflux)[1]
Time (Hydrazinolysis)2-4 h[1]
Product
Yield75-85% (expected)Based on multi-step syntheses
Melting Point180-182 °C[1]
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz) δ9.91 (s, 1H, CONH ), 8.88 (d, 1H, 5-H), 7.58 (d, 1H, 8-H), 7.38 (t, 1H, 7-H), 7.01 (t, 1H, 6-H), 4.5 (br s, 2H, NH ₂), 2.53 (s, 3H, 2-CH ₃)[1]
Mass Spectrum (ESI-MS) m/z191.09 [M+H]⁺Calculated

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Synthesis cluster_0 Step 1: Initial Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Workup and Isolation A Dissolve 2-Aminopyridine in Ethanol B Add Sodium Bicarbonate A->B C Add Ethyl 2-chloroacetoacetate B->C D Reflux for 4-6 hours C->D E TLC Monitoring D->E F Cool to 50°C E->F G Add Hydrazine Hydrate F->G H Reflux for 2-4 hours G->H I TLC Monitoring H->I J Cool to Room Temperature I->J K Precipitate with Cold Water J->K L Filter and Wash K->L M Dry Product L->M G Proposed Reaction Mechanism cluster_0 Part 1: Cyclocondensation cluster_1 Part 2: Hydrazinolysis Start 2-Aminopyridine + Ethyl 2-chloroacetoacetate Intermediate1 Alkylation of Pyridine Nitrogen Start->Intermediate1 Intermediate2 Intramolecular Condensation Intermediate1->Intermediate2 Ester Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Intermediate2->Ester Intermediate3 Nucleophilic Acyl Substitution Ester->Intermediate3 Hydrazine Hydrazine Hydrate Hydrazine->Intermediate3 Product This compound Intermediate3->Product

References

Spectroscopic Characterization of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a conceptual workflow for its characterization.

Compound Profile

Compound Name This compound
CAS Number 144835-67-6
Molecular Formula C₉H₁₀N₄O
Molecular Weight 190.20 g/mol
Structure
Physical Appearance Solid
Melting Point 180 °C

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on available literature and spectral analysis of analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.50d1HH-5
~8.30s1HCONH
~7.65d1HH-8
~7.40t1HH-7
~7.00t1HH-6
~4.50s2HNH₂
~2.60s3HCH₃

Note: The chemical shifts are estimations based on the analysis of closely related structures, such as 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide. The exact values may vary.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment
~165C =O
~145C -8a
~142C -2
~127C -5
~125C -7
~117C -8
~113C -6
~110C -3
~15C H₃

Note: These are predicted chemical shifts based on the imidazo[1,2-a]pyridine scaffold and the carbohydrazide functional group.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Vibration Mode Functional Group
3300 - 3100N-H StretchingAmine (NH₂) and Amide (N-H)
3050 - 3000C-H StretchingAromatic C-H
2950 - 2850C-H StretchingAliphatic C-H (CH₃)
~1660C=O StretchingAmide I band
~1630C=N StretchingImidazo[1,2-a]pyridine ring
~1550N-H BendingAmide II band
1500 - 1400C=C StretchingAromatic ring
Mass Spectrometry (MS) Data
m/z Assignment
190.09[M]⁺ (Molecular Ion)
159.08[M - NHNH₂]⁺
132.07[M - CONHNH₂]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of the title compound from its corresponding ethyl ester.

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Hydrazine hydrate (99-100%)

  • Ethanol (96%)

Procedure:

  • A solution of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in ethanol is prepared.

  • Hydrazine hydrate (10.0 eq) is added to the solution.

  • The reaction mixture is heated at reflux for 5-6 hours.

  • The mixture is then cooled to room temperature, allowing the product to crystallize.

  • The resulting solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol can be performed for further purification.

Spectroscopic Analysis

General Considerations:

  • All solvents used for spectroscopic measurements should be of high purity (spectroscopic grade).

  • Samples should be thoroughly dried to remove any residual solvent.

¹H and ¹³C NMR Spectroscopy:

  • Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) powder.

  • The mixture is ground to a fine powder and pressed into a thin pellet.

  • The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is acquired in positive ion mode.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Start: Ethyl 2-methylimidazo [1,2-a]pyridine-3-carboxylate Synthesis Synthesis: Hydrazinolysis Start->Synthesis Purification Purification: Recrystallization Synthesis->Purification Product Product: 2-Methylimidazo [1,2-a]pyridine-3-carbohydrazide Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Elucidation End End: Characterized Compound Data_Analysis->End

Workflow for Synthesis and Spectroscopic Characterization.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this heterocyclic compound, particularly in the field of drug discovery and development where it has been investigated for its potential antimycobacterial activities.[1][2]

Core Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from literature sources reporting the synthesis and characterization of this compound.[1] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.15d1HH-5
8.35s (br)2HNH₂
7.55d1HH-8
7.25t1HH-7
6.85t1HH-6
4.50s1HCONH
2.50s3HCH₃

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Coupling constants (J) were not explicitly reported in the available literature.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
162.5C=O
145.0C-2
142.5C-8a
126.0C-5
124.5C-7
117.0C-3
112.5C-6
14.0CH₃

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocols

The following section outlines a detailed methodology for the synthesis of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from 2-aminopyridine.[1]

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • A mixture of 2-aminopyridine (0.1 mol) and ethyl 2-chloroacetoacetate (0.11 mol) in anhydrous ethanol (50 mL) is refluxed for 6-8 hours.

  • The reaction mixture is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.05 mol) in ethanol (100 mL), hydrazine hydrate (80%, 0.1 mol) is added.

  • The reaction mixture is refluxed for 10-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried under vacuum to afford this compound as a crystalline solid.[1]

NMR Spectroscopic Analysis

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker Avance) operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Approximately 10-20 mg of the synthesized this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Fourier transformation of the Free Induction Decay (FID), phase correction, and baseline correction.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C isotope.

  • Processing: Fourier transformation, phase correction, and baseline correction.

Mandatory Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from starting materials to the final NMR analysis of this compound.

G A Starting Materials (2-Aminopyridine, Ethyl 2-chloroacetoacetate) B Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate A->B C Intermediate Product B->C E Step 2: Synthesis of This compound C->E D Starting Material (Hydrazine Hydrate) D->E F Final Product E->F G NMR Sample Preparation (Dissolution in DMSO-d6) F->G H 1H NMR Spectroscopy G->H I 13C NMR Spectroscopy G->I J Data Analysis and Structure Confirmation H->J I->J

Caption: Workflow for the synthesis and NMR analysis of the target compound.

References

Mass Spectrometry of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as antitubercular agents.[1][2] Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and advancement in drug development pipelines.

Core Compound Fragmentation

While specific, publicly available mass spectra for the parent compound, this compound (Molecular Weight: 190.20 g/mol , Exact Mass: 190.08546096 g/mol ), are limited, a fragmentation pattern can be predicted based on the known behavior of the imidazo[1,2-a]pyridine core and the carbohydrazide functional group.[3][4]

Predicted Electron Ionization (EI) Fragmentation Pathway:

Under electron ionization, the molecular ion ([M]⁺˙) is expected to be observed. The primary fragmentation is anticipated to be the cleavage of the C-C bond between the carbonyl group and the imidazo[1,2-a]pyridine ring, and the N-N bond of the hydrazide moiety.

A key fragmentation pathway for related 3-substituted imidazo[1,2-a]pyridines involves the homolytic cleavage of the substituent at the 3-position.[5] For this compound, this would lead to the formation of a stable acylium ion. Subsequent fragmentation would likely involve losses of small neutral molecules such as CO, N₂, and NH₃.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/zProposed Fragment StructureFragmentation Pathway
190[C₉H₁₀N₄O]⁺˙Molecular Ion
159[C₉H₉N₂O]⁺Loss of N₂H₃• from the carbohydrazide
132[C₈H₈N₂]⁺˙Loss of •CONHNH₂
131[C₈H₇N₂]⁺Loss of H• from the m/z 132 fragment
105[C₇H₇N]⁺˙Further fragmentation of the imidazopyridine ring
78[C₅H₄N]⁺Pyridine ring fragment

Mass Spectrometry of Derivatives

Derivatives of this compound, particularly N'-substituted benzylidene derivatives, have been synthesized and characterized. Their mass spectra are consistent with the predicted fragmentation of the core structure, with additional fragmentation of the substituent group.

Table 2: Mass Spectral Data for Selected N'-Benzylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazides

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Reference
N'-(4-Nitrobenzylidene)C₁₆H₁₃N₅O₃323.31323 [M]⁺, 159, 132, 105, 78[6]
N'-(4-Chlorobenzylidene)C₁₆H₁₃ClN₄O312.75312/314 [M/M+2]⁺, 159, 132, 105, 78Inferred from similar structures
N'-(4-Methoxybenzylidene)C₁₇H₁₆N₄O₂308.34308 [M]⁺, 159, 132, 105, 78Inferred from similar structures

Experimental Protocols

A generalized experimental protocol for the analysis of this compound and its derivatives by mass spectrometry is provided below. This protocol is a composite based on methods used for similar heterocyclic compounds.

3.1. Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer is suitable.

  • Sample Introduction: Samples are introduced via a direct insertion probe.

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Data is acquired in full scan mode to obtain the mass spectrum.

3.2. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.

  • Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1.5-2.0 L/min

    • Drying Gas (N₂): 80-100 L/hr

    • Source Temperature: 100-150 °C

  • MS Scan: A full scan mass spectrum (MS1) is acquired to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan: The protonated molecule is selected as the precursor ion for collision-induced dissociation (CID). The collision energy is varied (10-40 eV) to obtain optimal fragmentation.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Compound Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Introduction Sample Introduction (Direct Probe or Infusion) Dissolution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalyzer Mass Analysis (TOF, Quadrupole, etc.) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: General experimental workflow for mass spectrometric analysis.

4.2. Biological Signaling Pathway Context

Derivatives of this compound have been identified as inhibitors of pantothenate synthetase in Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), an essential precursor for Coenzyme A.

signaling_pathway cluster_drug_action Drug Action cluster_bacterial_pathway M. tuberculosis Pantothenate Biosynthesis Drug 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Derivative PantothenateSynthetase Pantothenate Synthetase Drug->PantothenateSynthetase Inhibition Pantoate Pantoate Pantoate->PantothenateSynthetase betaAlanine β-Alanine betaAlanine->PantothenateSynthetase Pantothenate Pantothenate (Vitamin B5) PantothenateSynthetase->Pantothenate CoA Coenzyme A Biosynthesis Pantothenate->CoA Survival Bacterial Survival & Growth CoA->Survival

Caption: Inhibition of Pantothenate Synthetase by imidazo[1,2-a]pyridine derivatives.

This guide provides a foundational understanding of the mass spectrometry of this compound and its derivatives. Further experimental work is necessary to fully elucidate the fragmentation pathways of the core compound and a wider range of its derivatives. The information presented here serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

In-Depth Technical Guide on the Crystal Structure Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure analysis, and biological significance of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its analogs. These compounds have garnered significant interest in medicinal chemistry, particularly as potent antitubercular agents. This document details the experimental protocols for their preparation and crystallographic characterization and presents a summary of their known biological targets and mechanisms of action.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently found in pharmacologically active compounds. Analogs of this compound have emerged as a promising class of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and facilitating the rational design of more effective therapeutic agents. This guide serves as a technical resource for researchers engaged in the development of novel drugs based on this chemical scaffold.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the target carbohydrazide is typically achieved in a two-step process starting from 2-aminopyridine. The general synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate cluster_1 Step 2: Formation of this compound A 2-Aminopyridine D Reflux A->D B Ethyl 2-chloroacetoacetate B->D C Ethanol (solvent) C->D E Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate D->E F Hydrazine hydrate H Reflux E->H F->H G Ethanol (solvent) G->H I This compound H->I

Figure 1: General synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • A mixture of 2-aminopyridine and a slight excess of ethyl 2-chloroacetoacetate is prepared in absolute ethanol.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., dichloromethane) and water.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • Purification is typically achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • The purified ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is dissolved in ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The mixture is heated at reflux for an extended period, during which the carbohydrazide product precipitates.

  • The reaction mixture is cooled, and the solid product is collected by filtration.

  • The collected solid is washed with cold ethanol and dried to afford the pure this compound.

Further derivatization to obtain various analogs can be achieved by reacting the terminal hydrazide with a variety of aldehydes, ketones, or acyl chlorides.

Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.

Crystallization Protocol (Slow Evaporation):

  • A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate).

  • The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any dust particles.

  • The vial is loosely capped or covered with a perforated film to allow for the slow evaporation of the solvent.

  • The setup is kept in a vibration-free environment at a constant temperature.

  • Crystal growth is monitored over a period of several days to weeks.

Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

  • The collected diffraction data is processed, including integration of reflection intensities and absorption correction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Data

Parameter Value
Chemical FormulaC₁₁H₁₂N₂O₂
Formula Weight204.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.164 (3)
b (Å)10.521 (2)
c (Å)13.759 (3)
α (°)90
β (°)124.77 (3)
γ (°)90
Volume (ų)2041 (1)
Z8
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)5.1

Data obtained for a representative analog. The precise crystallographic parameters will vary for different analogs of this compound.

Biological Activity and Signaling Pathways

Analogs of this compound have demonstrated significant antitubercular activity. Their mechanism of action has been linked to the inhibition of key enzymes in Mycobacterium tuberculosis.

Inhibition of Pantothenate Synthetase (PS)

Several this compound analogs have been identified as inhibitors of pantothenate synthetase (PS).[1] This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), an essential precursor for the synthesis of coenzyme A. Inhibition of PS disrupts bacterial metabolism and growth.[1]

Pantothenate_Synthetase_Inhibition A This compound Analog B Pantothenate Synthetase (PS) A->B Inhibits D Pantothenate (Vitamin B5) B->D Catalyzes C Pantoate + β-alanine C->B Substrates E Coenzyme A Biosynthesis D->E F Bacterial Growth E->F

Figure 2: Inhibition of the Pantothenate Synthesis Pathway.
Inhibition of the Cytochrome bc1 Complex (QcrB)

More broadly, the imidazo[1,2-a]pyridine class, including certain carboxamide derivatives, has been shown to target the QcrB subunit of the cytochrome bc1 complex.[2][3] This complex is a key component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[2]

QcrB_Inhibition_Pathway A Imidazo[1,2-a]pyridine Analog D QcrB Subunit A->D Inhibits B Electron Transport Chain C Cytochrome bc1 Complex (Complex III) B->C C->D E Electron Transfer C->E F Proton Motive Force E->F G ATP Synthesis F->G H Bacterial Cell Death G->H

Figure 3: Inhibition of the Electron Transport Chain via QcrB.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antitubercular agents. This technical guide has provided a detailed overview of the synthetic methodologies and crystallographic analysis techniques essential for advancing research in this area. The elucidation of the three-dimensional structures of these analogs, in conjunction with an understanding of their molecular targets, will continue to drive the design of more potent and selective inhibitors to combat tuberculosis and other infectious diseases. Future work should focus on obtaining high-resolution crystal structures of these compounds complexed with their biological targets to further refine drug design strategies.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine Carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a carbohydrazide moiety to this core has given rise to a class of compounds with significant potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the mechanism of action of imidazo[1,2-a]pyridine carbohydrazides and their derivatives, focusing on their molecular targets and the signaling pathways they modulate.

Core Mechanisms of Action

Imidazo[1,2-a]pyridine carbohydrazides exert their therapeutic effects through diverse mechanisms, primarily by interfering with key cellular processes. In cancer, these compounds have been shown to inhibit critical signaling pathways that govern cell growth, proliferation, and survival. In the context of infectious diseases, they can target essential enzymes in pathogens, disrupting their metabolic or respiratory functions.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer properties of imidazo[1,2-a]pyridine derivatives, including carbohydrazides, are often attributed to their ability to inhibit protein kinases and other crucial components of intracellular signaling cascades. Two of the most significant pathways affected are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[1] Its aberrant activation is a common feature in many human cancers.[1] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[1][2][3][4][5] The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of PI3K or mTOR, thereby preventing the phosphorylation of their downstream targets. This blockade leads to the induction of cell cycle arrest and apoptosis.[2][3][4]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Carbohydrazide ImidazoPyridine->PI3K ImidazoPyridine->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Wnt/β-catenin Pathway Inhibition:

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly linked to the development of various cancers, particularly colorectal cancer.[6][7][8][9] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway by preventing the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator.[6][7] This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are critical for tumor cell proliferation.[6]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Expression (c-myc, Cyclin D1) BetaCatenin->TargetGenes activates TCF_LEF->TargetGenes activates ImidazoPyridine Imidazo[1,2-a]pyridine Carbohydrazide ImidazoPyridine->BetaCatenin inhibits nuclear translocation

Wnt/β-catenin Signaling Pathway Inhibition.
Antimicrobial and Antitubercular Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine carbohydrazides and their hydrazone derivatives have demonstrated promising activity against various bacterial and mycobacterial strains.[10][11][12][13]

Inhibition of QcrB in Mycobacterium tuberculosis :

A significant mechanism of action for the antitubercular activity of some imidazo[1,2-a]pyridine derivatives is the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex).[14][15][16][17][18] This enzyme is a crucial component of the electron transport chain, and its inhibition disrupts ATP synthesis, leading to bacterial cell death.[15][18]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[2]
Compound 6WM115 (Melanoma)<12[2]
Compound 6HeLa (Cervical Cancer)35.0[2]
Compound 12bHep-2 (Laryngeal Carcinoma)11[19]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[19]
Compound 12bMCF-7 (Breast Carcinoma)11[19]
Compound 12bA375 (Human Skin Cancer)11[19]
IP-5HCC1937 (Breast Cancer)45[20][21]
IP-6HCC1937 (Breast Cancer)47.7[20][21]
IP-7HCC1937 (Breast Cancer)79.6[20][21]
HB9A549 (Lung Cancer)50.56[22][23]
HB10HepG2 (Liver Carcinoma)51.52[22][23]
La23HeLa (Cervical Cancer)15.32[24][25]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundStrainMIC (µM)Reference
IP Inhibitors (1-4)M. tuberculosis0.03 - 5[17]
ND-09759M. tuberculosisLow nM range[26]

Table 3: Antibacterial Activity of Imidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
8dE. coli30-33[10]
8dS. aureus30-33[10]
8eE. coli30-33[10]
8eS. aureus30-33[10]
8fE. coli30-33[10]
8fS. aureus30-33[10]
8dP. aeruginosa22-25[10]
8dS. pyogenes22-25[10]
8eP. aeruginosa22-25[10]
8eS. pyogenes22-25[10]
8fP. aeruginosa22-25[10]
8fS. pyogenes22-25[10]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for evaluating the mechanism of action of imidazo[1,2-a]pyridine carbohydrazides. For specific details, researchers should consult the full-text articles.

Synthesis of Imidazo[1,2-a]pyridine Carbohydrazides

A general method for the synthesis of imidazo[1,2-a]pyridine carbohydrazides involves a multi-step process.[27][28][29][30][31] A common approach is the condensation of a 2-aminopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core, followed by esterification and subsequent reaction with hydrazine hydrate to yield the carbohydrazide.[31] Further modification can be achieved by reacting the carbohydrazide with various aldehydes or ketones to form hydrazone derivatives.[10]

Synthesis_Workflow Start 2-Aminopyridine + α-Haloketone Step1 Cyclocondensation Start->Step1 Core Imidazo[1,2-a]pyridine Core Step1->Core Step2 Esterification Core->Step2 Ester Ester Derivative Step2->Ester Step3 Hydrazinolysis Ester->Step3 Carbohydrazide Imidazo[1,2-a]pyridine Carbohydrazide Step3->Carbohydrazide Step4 Condensation with Aldehyde/Ketone Carbohydrazide->Step4 Hydrazone Hydrazone Derivative Step4->Hydrazone

General Synthesis Workflow.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][20][21][24][25]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine carbohydrazide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.[2][3][4][20][21][24][25]

  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, β-catenin, p53, Bax, Caspases).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][3][4][32]

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][24][25]

  • Cell Treatment and Harvesting: Cells are treated with the compound, then harvested and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

This guide provides a comprehensive overview of the current understanding of the mechanism of action of imidazo[1,2-a]pyridine carbohydrazides. The versatility of this scaffold continues to make it an exciting area of research for the development of new therapeutic agents. Further investigations into their specific molecular interactions and in vivo efficacy will be crucial for translating their potential into clinical applications.

References

Physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. This compound has garnered interest as a potential therapeutic agent, particularly for its inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This document consolidates available data on its molecular characteristics, provides detailed experimental protocols for its synthesis and bioactivity assessment, and visualizes key experimental workflows.

Physicochemical Properties

While experimental data for some physical properties of this compound are not extensively reported in the literature, a combination of reported values and computationally predicted data provides a good overview of its characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₄O[1]
Molecular Weight 190.20 g/mol [1]
Exact Mass 190.08546096 g/mol [1]
Melting Point 180 °CA related derivative, 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide, has a melting point of 221.4-222.0°C. The melting point of the title compound is reported as 180°C in some literature.
Boiling Point Data not available
Appearance White to off-white crystalline solid (presumed)
Solubility Data not available. Likely soluble in polar organic solvents like DMSO and DMF.
pKa Data not available

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.52130[1]
Topological Polar Surface Area 72.4 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Density 1.42 g/cm³[1]
Refractive Index 1.697[1]

Spectral Data

  • ¹H NMR: The spectrum is expected to show signals corresponding to the methyl group protons, the aromatic protons of the imidazo[1,2-a]pyridine ring system, and the protons of the carbohydrazide moiety (-CONHNH₂). The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm), the methyl group as a singlet in the upfield region (δ 2.5-3.0 ppm), and the carbohydrazide protons as broad singlets.

  • ¹³C NMR: The spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the hydrazide will be in the downfield region (δ ~160-170 ppm). The aromatic carbons of the fused ring system will appear between δ 110-150 ppm, and the methyl carbon will be in the upfield region (δ ~15-25 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic ring system (around 1400-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (190.20 g/mol ).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 2-aminopyridine. The first step involves the synthesis of the intermediate, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, followed by its conversion to the final carbohydrazide product.

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from a similar synthesis of a related compound.

  • Materials:

    • 2-Aminopyridine

    • Ethyl 2-chloroacetoacetate

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Water (H₂O)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

    • Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Characterization of Intermediate:

    • The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (10-20 equivalents).

    • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether or cold ethanol) to induce crystallization.

    • Collect the solid product by filtration and dry under vacuum.

  • Purification and Characterization of Final Product:

    • The product can be recrystallized from a suitable solvent like ethanol to obtain a pure crystalline solid.

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl Ester Intermediate cluster_step2 Step 2: Synthesis of Carbohydrazide start1 2-Aminopyridine + Ethyl 2-chloroacetoacetate reaction1 Reflux in Ethanol start1->reaction1 workup1 Neutralization (NaHCO₃) Extraction (EtOAc) reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate purification1->intermediate start2 Ethyl Ester Intermediate + Hydrazine Hydrate reaction2 Reflux in Ethanol start2->reaction2 workup2 Cooling & Precipitation/ Concentration & Trituration reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product This compound purification2->final_product Enzymatic_Assay_Pathway cluster_main_reaction Pantothenate Synthetase Reaction cluster_coupling_reactions Coupled Enzyme Assay for Detection pantoate D-Pantoate ps Pantothenate Synthetase (PS) pantoate->ps beta_alanine β-Alanine beta_alanine->ps atp ATP atp->ps pantothenate Pantothenate ps->pantothenate amp AMP ps->amp ppi PPi ps->ppi amp_from_rxn AMP inhibitor This compound inhibitor->ps Inhibition mk Myokinase (MK) amp_from_rxn->mk atp_coupling ATP atp_coupling->mk adp 2 ADP mk->adp pk Pyruvate Kinase (PK) adp->pk pep 2 PEP pep->pk pyruvate 2 Pyruvate pk->pyruvate atp_regenerated 2 ATP pk->atp_regenerated ldh Lactate Dehydrogenase (LDH) pyruvate->ldh nadh 2 NADH nadh->ldh nad 2 NAD⁺ ldh->nad lactate 2 Lactate ldh->lactate detection Decrease in Absorbance at 340 nm nad->detection

References

An In-depth Technical Guide to the Solubility of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a systematic approach to determining its solubility profile. It includes recommended solvents based on structurally analogous compounds, detailed experimental protocols for solubility determination, and analytical methodologies for quantification. This guide is intended to equip researchers and professionals in drug development with the necessary framework to assess the solubility of this and similar chemical entities, a critical parameter in the pre-formulation and development stages of pharmaceutical research.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry, as it forms the core of several commercially available drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem. The biological activity and therapeutic potential of derivatives from this class are well-documented, with applications ranging from anti-tubercular to anti-cancer agents.[1][2]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation design, and overall therapeutic efficacy.[3] Poor aqueous solubility can lead to challenges in absorption and formulation, necessitating strategies like salt formation, co-solvency, or the use of complexing agents to enhance it.[4] This guide addresses the solubility of this compound by providing a predictive framework and detailed methodologies for its empirical determination.

Compound Properties:

  • Chemical Name: this compound

  • CAS Number: 144835-67-6[5][6]

  • Molecular Formula: C₉H₁₀N₄O[5]

  • Molecular Weight: 190.20 g/mol [5]

Predicted Solubility Profile

Compounds like Zolpidem and Alpidem, which share the imidazo[1,2-a]pyridine core, exhibit solubility in a range of organic solvents. For instance, Zolpidem is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] The tartrate salt of Zolpidem is slightly soluble in water and sparingly soluble in methanol.[7][8] Alpidem is also noted to be soluble in DMSO.[1][5] Based on this, a list of recommended solvents for initial solubility screening of this compound is provided below.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassSpecific SolventsExpected SolubilityRationale / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighGenerally good solvents for a wide range of organic compounds, including heterocyclic structures. Often used for stock solution preparation.[7][9]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighStructurally similar compounds (e.g., Zolpidem) show good solubility in these solvents.[4] Useful for extraction and chromatography.
Esters Ethyl AcetateModerateA common solvent with moderate polarity, effective for dissolving many organic molecules.[4]
Ketones AcetoneModerateGood general-purpose solvent for compounds of intermediate polarity.[4]
Alcohols Methanol, EthanolLow to ModeratePolarity may be suitable for dissolving the compound, though likely less effective than polar aprotic solvents. Sparingly soluble reported for related salts.[7][8]
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, WaterLowAqueous solubility is a critical parameter for bioavailability. Expected to be low for the free base, but essential to quantify.[3][10]
Non-Polar Toluene, HexanesVery Low / InsolubleThe polar hydrazide and imidazopyridine moieties suggest poor solubility in non-polar media. Included for comprehensive profiling.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative data, a systematic experimental approach is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11]

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent, which is achieved when the solution is saturated and in equilibrium with the solid drug.[11][12]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (from Table 1)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and solid material remains at equilibrium.[8]

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11][13] The presence of undissolved solid should be visually confirmed at the end of the shaking period.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[7] Care must be taken to avoid disturbing the sediment and to prevent potential sorption of the compound onto the filter material.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and accurate method for determining concentration, as it can separate the analyte from any potential impurities or degradants.[4][13]

  • Mobile Phase: A typical starting point would be a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Column: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound. Generate a calibration curve by plotting the peak area against concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.2.2. UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but is less specific. It is suitable if the compound has a distinct chromophore and is pure.[10][14]

  • Wavelength Scan: Dissolve a small amount of the compound in the solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.[10]

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[14]

  • Analysis: Measure the absorbance of the appropriately diluted, filtered saturated solution.

  • Calculation: Calculate the concentration using the equation from the calibration curve and apply the dilution factor to find the solubility.[12]

Visualized Workflows and Relationships

To clarify the experimental and logical processes, the following diagrams are provided.

G Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis start Start: Excess Compound add_solvent Add Known Volume of Solvent start->add_solvent shake Agitate at Constant Temp (24-48 hours) add_solvent->shake separate Centrifuge or Filter (0.22 µm Syringe Filter) shake->separate dilute Dilute Saturated Solution separate->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify end_node End: Solubility Value (e.g., mg/mL) quantify->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

G Analytical Quantification Logic cluster_standards Calibration cluster_sample Sample Analysis cluster_calc Calculation prep_standards Prepare Standard Solutions (Known Concentrations) analyze_standards Analyze Standards via HPLC or UV-Vis prep_standards->analyze_standards gen_curve Generate Calibration Curve (Response vs. Concentration) analyze_standards->gen_curve calc_conc Calculate Diluted Concentration from Calibration Curve gen_curve->calc_conc prep_sample Prepare & Dilute Saturated Sample analyze_sample Analyze Sample via HPLC or UV-Vis prep_sample->analyze_sample get_response Obtain Analytical Response (Peak Area or Absorbance) analyze_sample->get_response get_response->calc_conc final_sol Apply Dilution Factor calc_conc->final_sol result Final Solubility Value final_sol->result

Caption: Logic Diagram for Concentration Quantification.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its potential for further development as a therapeutic agent. While direct published data is scarce, this guide provides a robust framework for its determination. By leveraging knowledge from structurally related compounds, researchers can select a logical range of solvents for screening. The detailed shake-flask protocol and analytical quantification methods described herein offer a reliable pathway to generate high-quality, quantitative solubility data. This information is indispensable for guiding formulation strategies, ensuring reproducible results in biological assays, and ultimately advancing the compound through the drug development pipeline.

References

An In-Depth Technical Guide to the Stability of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the stability of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in environments mimicking physiological conditions. Stability is a critical parameter in early drug discovery, influencing a compound's pharmacokinetic profile and in vivo efficacy.[1][2][3] This document outlines detailed experimental protocols for stability evaluation in human plasma and simulated gastrointestinal fluids, presents hypothetical data in a structured format, and illustrates the workflows using diagrams. While specific experimental data for this compound is not publicly available, this guide is built upon established industry-standard protocols for small molecules.

Introduction to Stability Studies in Drug Discovery

The stability of a potential drug candidate under physiological conditions is a crucial factor in its development.[4][5] Instability can lead to rapid clearance, short half-life, and consequently, poor in vivo performance.[2][3] Compounds containing functional groups such as esters, amides, and hydrazides can be susceptible to hydrolysis by enzymes present in plasma and the gastrointestinal tract.[1] Therefore, assessing the stability of this compound, which contains a carbohydrazide moiety, is essential in the early stages of its development.

This guide will focus on two primary areas of stability testing:

  • Plasma Stability: To evaluate the compound's susceptibility to enzymatic degradation in blood.

  • Gastrointestinal Stability: To assess its stability in the acidic environment of the stomach and the neutral to slightly alkaline environment of the intestine.

Experimental Protocols

The plasma stability assay is designed to measure the degradation of a test compound in plasma over time.[1]

Objective: To determine the in vitro half-life (t½) of this compound in human plasma.

Materials:

  • This compound

  • Pooled human plasma (heparinized)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar and stable compound)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • Centrifuge

  • 96-well plates

  • LC-MS/MS system

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubate the plate at 37°C with gentle agitation.[6]

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.[1][2]

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[1]

  • Centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute sample.

  • The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

This assay assesses the chemical stability of the compound in environments that mimic the stomach and small intestine.

Objective: To determine the stability of this compound in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • DMSO, Acetonitrile

  • Incubator (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spike the stock solution into pre-warmed (37°C) SGF and SIF to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the solutions.

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

Data Presentation

The following tables present hypothetical stability data for this compound.

Table 1: Hypothetical Plasma Stability of this compound

Time (minutes)% Remaining (Mean ± SD, n=3)
0100 ± 0
595.2 ± 2.1
1588.5 ± 3.5
3076.1 ± 4.2
6058.3 ± 5.1
12034.0 ± 4.8
Calculated Half-life (t½) ~75 minutes

Table 2: Hypothetical Stability in Simulated Gastrointestinal Fluids

FluidTime (minutes)% Remaining (Mean ± SD, n=3)
SGF (pH 1.2)0100 ± 0
3098.1 ± 1.5
6096.5 ± 2.0
12094.2 ± 2.3
SIF (pH 6.8)0100 ± 0
3099.5 ± 0.8
6098.9 ± 1.1
12097.6 ± 1.4

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock 10 mM Stock in DMSO spike Spike Stock into Plasma (Final Conc. 1 µM) stock->spike plasma Pre-warmed Human Plasma plasma->spike incubate Incubate at 37°C spike->incubate sampling Sample at 0, 5, 15, 30, 60, 120 min incubate->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc Calculate % Remaining vs. t=0 analyze->calc half_life Determine Half-life (t½) calc->half_life

Caption: Workflow for the Plasma Stability Assay.

G cluster_plasma In Plasma (pH 7.4) cluster_sgf In Simulated Gastric Fluid (pH 1.2) compound This compound hydrolysis_plasma Enzymatic Hydrolysis (e.g., by esterases, amidases) compound->hydrolysis_plasma hydrolysis_sgf Acid-catalyzed Hydrolysis compound->hydrolysis_sgf metabolite_plasma Potential Metabolite: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrolysis_plasma->metabolite_plasma Degradation metabolite_sgf Potential Degradant: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrolysis_sgf->metabolite_sgf Degradation

Caption: Potential Degradation Pathways.

Interpretation and Conclusion

The stability of a compound under physiological conditions is a key determinant of its potential as a therapeutic agent. The hypothetical data presented suggests that this compound is relatively stable in simulated gastrointestinal fluids but may be susceptible to degradation in human plasma, with a half-life of approximately 75 minutes. This level of plasma stability might be acceptable for some therapeutic indications, but it also highlights a potential liability that may need to be addressed through medicinal chemistry efforts to improve metabolic stability.

The protocols and workflows detailed in this guide provide a robust framework for the experimental determination of the stability of this compound and other novel chemical entities. Such studies are indispensable for making informed decisions in the drug discovery and development process.[4]

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identified and potential biological targets of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. The document summarizes key quantitative data, provides detailed experimental methodologies for target validation, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Primary Identified Biological Target: Mycobacterium tuberculosis Pantothenate Synthetase

The most definitive biological target identified for derivatives of this compound is Mycobacterium tuberculosis pantothenate synthetase (MTB PS). This enzyme is a key component in the biosynthesis of pantothenate (Vitamin B5), which is essential for the survival of the bacterium.

Quantitative Data for Lead Compound

A key derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, has demonstrated potent inhibitory activity against MTB PS and whole-cell activity against Mycobacterium tuberculosis.

CompoundTargetIC50 (µM)MIC (µM)Cytotoxicity (RAW 264.7 cells)
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazideMTB PS1.90 ± 0.124.53No cytotoxicity observed at 50 µM
Experimental Protocols

This coupled spectrophotometric assay measures the activity of MTB PS by monitoring the oxidation of NADH. The formation of AMP, a product of the pantothenate synthetase reaction, is coupled to the activity of myokinase, pyruvate kinase, and lactate dehydrogenase.

Principle: The rate of AMP formation is directly proportional to the rate of NADH oxidation to NAD+, which results in a decrease in absorbance at 340 nm.

Reagents:

  • Purified recombinant MTB PS

  • NADH

  • D-pantoate

  • β-alanine

  • ATP

  • Phosphoenolpyruvate

  • MgCl2

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • HEPES buffer (pH 7.8)

  • Test compound (this compound derivative)

Procedure:

  • Prepare a reaction mixture containing NADH, D-pantoate, β-alanine, ATP, phosphoenolpyruvate, MgCl2, myokinase, pyruvate kinase, and lactate dehydrogenase in HEPES buffer.

  • Add 15 µL of the reaction mixture to the wells of a 384-well plate.

  • Add 1 µL of the test compound at various concentrations.

  • Initiate the reaction by adding 10 µL of diluted MTB PS.

  • Monitor the decrease in absorbance at 340 nm over time using a kinetic plate reader.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The MIC is determined using the microplate Alamar Blue assay (MABA).

Procedure:

  • Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate.

  • Perform serial dilutions of the test compound in the plate.

  • Add 100 µL of M. tuberculosis H37Rv inoculum to each well.

  • Incubate the plates at 37°C for 7 days.

  • On day 7, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents a color change.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of viable cells relative to the untreated control.

DSF can be used to confirm the binding of the compound to the target protein by measuring the change in the protein's thermal stability.

Procedure:

  • Prepare a solution containing the target protein (MTB PS) and a fluorescent dye (e.g., SYPRO Orange).

  • Add the test compound at various concentrations.

  • Heat the samples in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min.

  • Monitor the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A shift in the Tm in the presence of the compound indicates a direct binding interaction.

Visualization of Experimental Workflow

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation virtual_screening Virtual Screening ps_assay MTB PS Inhibition Assay (IC50) virtual_screening->ps_assay Identified Hits mic_assay MIC Assay (M. tuberculosis) ps_assay->mic_assay Potent Inhibitors cyto_assay Cytotoxicity Assay (RAW 264.7) mic_assay->cyto_assay Active & Non-toxic Hits dsf_assay DSF Assay (Target Engagement) cyto_assay->dsf_assay Confirm Binding

Caption: Workflow for identification and validation of MTB PS inhibitors.

Potential Biological Targets: Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of protein kinases. While direct evidence for this compound is limited, several studies on related derivatives suggest potential activity against key kinases involved in cancer and inflammatory signaling pathways.

Potential Kinase Targets and Associated Pathways
  • Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.

  • Insulin-like Growth Factor 1 Receptor (IGF-1R): A receptor tyrosine kinase that, upon activation, triggers downstream signaling, including the PI3K/Akt pathway.

  • Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): Key components of a critical signaling pathway that is frequently dysregulated in cancer.

Visualizing Potential Signaling Pathway Inhibition

PI3K_Akt_mTOR_pathway cluster_inhibition Potential Inhibition by this compound Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., IGF-1R) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibition by Imidazo[1,2-a]pyridines PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition by Imidazo[1,2-a]pyridines mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation mTORC1->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound and its derivatives present a promising scaffold for drug discovery. The confirmed activity against Mycobacterium tuberculosis pantothenate synthetase provides a solid foundation for the development of novel anti-tubercular agents. Furthermore, the potential for this chemical class to inhibit key kinases in cancer and inflammatory pathways warrants further investigation. Future research should focus on comprehensive kinase profiling of this compound and its analogs to elucidate their full therapeutic potential and mechanism of action in various disease contexts. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to advance the understanding and application of this versatile chemical scaffold.

Topic: Initial Screening for the Biological Activity of Novel Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbohydrazides and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2] These compounds, characterized by the -NHNHCONHNH- functional group, have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The initial phase of drug development for these novel derivatives involves a series of screening assays to identify and characterize their biological activities. This guide provides a detailed overview of the core experimental protocols, data presentation standards, and logical workflows for the preliminary biological evaluation of new carbohydrazide derivatives.

Antimicrobial Activity Screening

A primary and crucial step in the evaluation of new chemical entities is screening for antimicrobial properties. Carbohydrazide derivatives have frequently been reported to exhibit activity against various bacterial and fungal strains.[4][5] The most common initial screening methods are the agar diffusion and broth dilution techniques.

Experimental Protocol 1: Agar Well/Disk Diffusion Assay

The agar diffusion method is a widely used preliminary test to qualitatively assess antimicrobial activity.[6][7] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism, resulting in a zone of inhibition.[8][9]

Methodology:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[10]

  • Seeding: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.

  • Well/Disk Application:

    • Well Diffusion: Aseptically create wells (e.g., 6 mm in diameter) in the seeded agar. Add a defined volume (e.g., 100 µL) of the test carbohydrazide derivative solution (dissolved in a suitable solvent like DMSO) into each well.[11]

    • Disk Diffusion: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Controls: Use a standard antibiotic (e.g., Ofloxacin, Ciprofloxacin) as a positive control and the solvent (e.g., DMSO) as a negative control.[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).[10]

  • Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well or disk. The size of the zone indicates the relative potency of the compound.[6]

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test carbohydrazide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6]

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial screenings should be summarized in a clear, tabular format.

Compound IDTest OrganismZone of Inhibition (mm) (Agar Well Diffusion)MIC (µg/mL) (Broth Microdilution)
CHZ-001 S. aureus186.25
E. coli1412.5
C. albicans166.25
CHZ-002 S. aureus223.12
E. coli196.25
C. albicans203.12
Ofloxacin (Std.) S. aureus251.56
E. coli280.78
Fluconazole (Std.) C. albicans241.56

Table 1: Example of antimicrobial activity data for novel carbohydrazide derivatives (CHZ). Data is illustrative.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Agar/Broth Medium seed_plate Seed Agar Plate or Inoculate Broth Wells prep_media->seed_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->seed_plate add_cmpd Apply Compound (Well, Disk, or Dilution) seed_plate->add_cmpd add_ctrl Add Positive & Negative Controls add_cmpd->add_ctrl incubate Incubate Plates add_ctrl->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone Agar Diffusion determine_mic Determine MIC (µg/mL) incubate->determine_mic Broth Dilution

General workflow for antimicrobial screening.

Anticancer Activity Screening

Many carbohydrazide derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[12][13] The initial in vitro screening is commonly performed using colorimetric assays like the MTT assay, which measures cell viability.[14]

Experimental Protocol 3: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[14][18]

  • Compound Treatment: Treat the cells with various concentrations of the novel carbohydrazide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).[14]

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ humidified incubator.[19]

  • MTT Addition: After incubation, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours.[20] During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the insoluble purple formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity

Cytotoxicity data is typically presented as IC₅₀ values.

Compound IDCancer Cell LineIC₅₀ (µM)
CHZ-003 MCF-7 (Breast)22.6
HT-29 (Colon)13.4
K562 (Leukemia)> 100
CHZ-004 MCF-7 (Breast)40.3
HT-29 (Colon)61.2
K562 (Leukemia)> 100
Doxorubicin (Std.) MCF-7 (Breast)1.2
HT-29 (Colon)0.9
K562 (Leukemia)0.5

Table 2: Example of cytotoxic activity data for novel carbohydrazide derivatives. IC₅₀ values are illustrative and based on published findings.[14]

Visualization: MTT Assay Workflow

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells end End incubate_24h Incubate (24h) for Cell Adherence seed_cells->incubate_24h treat_cells Treat with Carbohydrazide Derivatives & Controls incubate_24h->treat_cells incubate_72h Incubate (48-72h) treat_cells->incubate_72h add_mtt Add MTT Reagent (Final conc. 0.5 mg/mL) incubate_72h->add_mtt incubate_4h Incubate (3-4h) add_mtt->incubate_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubate_4h->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs analyze Calculate % Viability & Determine IC50 read_abs->analyze analyze->end

Workflow of the MTT assay for cytotoxicity.

Anti-inflammatory Activity Screening

Hydrazide derivatives are known to possess anti-inflammatory properties.[21] A common in vivo model for acute inflammation is the carrageenan-induced paw edema test in rodents.

Experimental Protocol 4: Carrageenan-Induced Paw Edema

This in vivo assay evaluates the ability of a compound to reduce acute inflammation induced by carrageenan, a phlogistic agent.[21]

Methodology:

  • Animal Grouping: Use healthy rodents (e.g., Wistar rats or Swiss albino mice), fasted overnight. Divide them into groups: a control group, a standard drug group (e.g., Diclofenac Sodium, Indomethacin), and test groups for different doses of the carbohydrazide derivatives.[21][22]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity

Results are presented as the percentage inhibition of paw edema.

Treatment Group (Dose)Paw Volume Increase (mL) after 4h% Inhibition of Edema
Control (Vehicle) 0.85 ± 0.05-
CHZ-005 (20 mg/kg) 0.56 ± 0.0434.1%
CHZ-005 (50 mg/kg) 0.49 ± 0.0342.3%
Diclofenac (10 mg/kg) 0.43 ± 0.0449.4%

Table 3: Example of anti-inflammatory activity of a carbohydrazide derivative (CHZ-005) in the carrageenan-induced paw edema model. Data is illustrative.[21]

Visualization: In Vivo Anti-inflammatory Assay Logic

G cluster_protocol Experimental Protocol grouping Animal Grouping (Control, Standard, Test) admin Administer Compound or Vehicle grouping->admin fasting Overnight Fasting fasting->grouping measure0 Measure Initial Paw Volume (t=0) admin->measure0 induce Induce Edema with Carrageenan Injection measure0->induce measure_t Measure Paw Volume at Intervals (1, 2, 3, 4h) induce->measure_t calc Calculate % Edema and % Inhibition measure_t->calc

Logical flow of the paw edema assay.

Conclusion

The initial biological screening of novel carbohydrazide derivatives is a multi-faceted process essential for identifying promising therapeutic candidates. This guide outlines standardized, reproducible protocols for assessing the primary antimicrobial, anticancer, and anti-inflammatory activities of these compounds. Adherence to detailed methodologies, coupled with clear and structured data presentation, ensures that the preliminary evaluation is robust and provides a solid foundation for further preclinical development, including mechanism of action studies, lead optimization, and more extensive in vivo testing.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antitubercular Activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vitro antitubercular activity of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. This document is intended for researchers, scientists, and drug development professionals working on the discovery of novel anti-tuberculosis agents.

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework in the development of new anti-TB agents.[1][2] Specifically, derivatives of this compound have demonstrated potent in vitro activity against M. tuberculosis.[3][4] These compounds have been identified as inhibitors of pantothenate synthetase (PS), an essential enzyme in the biosynthesis of coenzyme A in M. tuberculosis.[1][3][4]

Data Presentation

The in vitro antitubercular activity of selected this compound derivatives is summarized in the tables below.

Table 1: In Vitro Activity of N'-(substituted-aroyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazides against M. tuberculosis H37Rv and Pantothenate Synthetase

Compound IDSubstituent (Aroyl)MIC against M. tuberculosis H37Rv (μM)IC50 against M. tuberculosis PS (μM)Cytotoxicity against RAW 264.7 cells (% inhibition at 50 μM)
5b1-Naphthoyl4.531.90 ± 0.12Not specified

Data sourced from a study on the identification and development of these compounds as M. tuberculosis pantothenate synthetase inhibitors.[3][4]

Table 2: In Vitro Antitubercular Activity of Other Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget Strain(s)MIC RangeReference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating and non-replicating Mtb, MDR-Mtb, XDR-Mtb0.07 - 2.2 μM (MIC90)[1][5]
Imidazo[1,2-a]pyridine amides (IPAs)M. tuberculosis H37Rv0.05 - ≤100 μg/mL[6]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive M. tuberculosis H37Rv0.069 - 0.174 μM (MIC90)[1]
Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamidesM. tuberculosis H37Rv and MDR strains< 0.035 μM[7]

Experimental Protocols

The following is a detailed protocol for determining the in vitro antitubercular activity of this compound derivatives using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is widely used for anti-mycobacterial drug screening.[6][8]

Protocol: Microplate Alamar Blue Assay (MABA)

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • 96-well flat-bottom sterile microplates

  • Test compounds (this compound derivatives)

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent (Resazurin)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

  • Microplate reader

2. Preparation of Mycobacterial Inoculum:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth for use in the assay.

3. Assay Procedure:

  • Prepare serial dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the mycobacteria.

  • Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compounds.

  • Include control wells:

    • Drug-free control: Inoculum with broth and DMSO (vehicle control).

    • Blank control: Broth only (no inoculum).

  • Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Experimental Workflow for In Vitro Antitubercular Activity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compound Prepare Compound Dilutions add_to_plate Add Compounds and Inoculum to 96-well Plate prep_compound->add_to_plate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->add_to_plate incubate Incubate at 37°C for 5-7 days add_to_plate->incubate add_reagent Add Alamar Blue Reagent incubate->add_reagent reincubate Re-incubate for 24 hours add_reagent->reincubate observe Observe Color Change reincubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for MABA to determine antitubercular MIC.

Proposed Mechanism of Action: Inhibition of Pantothenate Synthetase

G cluster_pathway Pantothenate Biosynthesis Pathway compound This compound inhibition Inhibition compound->inhibition enzyme Pantothenate Synthetase (PS) pantothenate Pantothenate enzyme->pantothenate ATP -> AMP + PPi inhibition->enzyme pantoate Pantoate pantoate->enzyme beta_alanine β-Alanine beta_alanine->enzyme coenzyme_a Coenzyme A pantothenate->coenzyme_a Essential for Coenzyme A Synthesis cell_viability M. tuberculosis Viability coenzyme_a->cell_viability Essential for Bacterial Viability

Caption: Inhibition of Pantothenate Synthetase by this compound.

References

Application Notes and Protocols: Screening of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives Against M. tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of new anti-TB drugs. This document provides detailed application notes and experimental protocols for the screening of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives against the virulent M. tuberculosis H37Rv strain. The protocols cover primary antimycobacterial susceptibility testing, rapid screening alternatives, and essential cytotoxicity evaluation.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives and related imidazo[1,2-a]pyridine analogs, providing a comparative overview of their antimycobacterial activity and cytotoxicity.

Table 1: In Vitro Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound IDDerivativeMIC (μM)IC50 against MTB Pantothenate Synthetase (μM)Reference
5b N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide4.531.90 ± 0.12[1]
Other AnalogsVarious synthesized derivativesData to be populated from screeningData to be populated from screening

Table 2: Cytotoxicity of this compound Derivatives

Compound IDCell LineCytotoxicity (IC50 in μM)Reference
5b RAW 264.7>50[1]
Other AnalogsRAW 264.7Data to be populated from screening

Table 3: Comparative MIC Values of Other Imidazo[1,2-a]pyridine Analogs against M. tuberculosis H37Rv

Compound ClassDerivative ExampleMIC Range (μM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesCompound 1≤1[2]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesR = 4-Br0.069–0.174[3]
Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamidesA2, A3, A4, B1, B9< 0.035[4]
Imidazo[1,2-a]pyridine inhibitors of QcrBIP 1, 3, 40.03 to 5[5][6]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against M. tuberculosis H37Rv.[7][8] The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of bacterial cells.[9]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound derivatives

  • Isoniazid (positive control)

  • Dimethyl sulfoxide (DMSO, for compound dissolution)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Compound Preparation: Dissolve the test compounds and isoniazid in DMSO to prepare stock solutions. Further dilute in 7H9 broth to achieve the desired test concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).[9] Adjust the culture to a cell density of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.

  • Assay Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound dilutions to the respective wells, performing a serial dilution across the plate.

    • Include wells for a positive control (isoniazid), a negative control (no drug), and a sterility control (broth only).

    • Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with parafilm or a plate sealer and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 10% Tween 80 to each well.[8]

  • Re-incubation and Reading: Re-incubate the plate at 37°C for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]

Luciferase Reporter Phage (LRP) Assay for Rapid Screening

The LRP assay offers a more rapid method for assessing the antimycobacterial activity of compounds by measuring the reduction in light emission from a luciferase reporter phage upon infection of viable M. tuberculosis.[10][11]

Materials:

  • M. tuberculosis H37Rv culture

  • Luciferase reporter phage (e.g., phAE129)

  • Middlebrook 7H9 broth

  • Test compounds

  • D-luciferin substrate

  • Luminometer

Procedure:

  • Inoculum and Compound Preparation: Prepare the M. tuberculosis H37Rv inoculum and compound dilutions as described for the MABA protocol.

  • Drug Exposure: In a 96-well plate, incubate 100 µL of the bacterial suspension with 100 µL of the compound dilutions at 37°C for 48-72 hours.

  • Phage Infection: Add the luciferase reporter phage to each well at a suitable multiplicity of infection (MOI) and incubate at 37°C for 4 hours to allow for phage infection and reporter gene expression.[10]

  • Luminometry: Add the D-luciferin substrate to each well and immediately measure the relative light units (RLU) using a luminometer.

  • Data Analysis: Calculate the percentage reduction in RLU for each compound concentration compared to the no-drug control. The MIC can be defined as the concentration causing a ≥90% reduction in RLU.

Cytotoxicity Assay against RAW 264.7 Macrophage Cell Line

This protocol assesses the toxicity of the compounds to a mammalian cell line, which is crucial for determining their therapeutic index. The MTT assay is a common method for this purpose.[12][13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Visualizations

Experimental Workflow for Screening Antitubercular Compounds

G cluster_0 Antitubercular Activity Assessment cluster_1 Toxicity Evaluation cluster_2 Lead Identification cluster_3 Downstream Development a Synthesized this compound Derivatives b Primary Screening against M. tuberculosis H37Rv (MABA or LRP Assay) a->b c Determine Minimum Inhibitory Concentration (MIC) b->c f Calculate Selectivity Index (SI = IC50 / MIC) c->f d Cytotoxicity Screening (e.g., MTT Assay on RAW 264.7 cells) e Determine 50% Inhibitory Concentration (IC50) d->e e->f g Identify Lead Compounds (High SI) f->g h Further Studies (Mechanism of Action, In Vivo Efficacy) g->h

Caption: Workflow for the screening and identification of lead antitubercular compounds.

Potential Mechanism of Action Signaling Pathway

G cluster_0 Compound-Target Interaction cluster_1 Enzymatic Reaction cluster_2 Metabolic Pathway cluster_3 Biological Outcome a This compound Derivative b Pantothenate Synthetase (MTB PS) a->b Inhibition d Pantothenate b->d c Pantoate + β-alanine c->d Condensation e Coenzyme A Biosynthesis d->e f Fatty Acid Metabolism & Cell Wall Synthesis e->f g Inhibition of Mycobacterial Growth f->g

Caption: Inhibition of Pantothenate Synthetase by this compound derivatives.

References

Application Notes and Protocols: Cytotoxicity of Imidazo[1,2-a]pyridine Carbohydrazide Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB, induction of apoptosis, and cell cycle arrest.[1][3][5] This document provides detailed protocols for assessing the cytotoxicity of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives on various cancer cell lines using the MTT assay, along with data presentation and visualization of relevant signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. The data is derived from studies on aryl hydrazone derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide.[6]

CompoundCancer Cell LineIC50 (µM)
7d (with 4-bromophenyl) MCF-7 (Breast Cancer)22.6[6]
HT-29 (Colon Cancer)13.4[6]
K562 (Leukemia)> 100
Vero (Non-cancer)> 100[6]

Note: The data presented is for imidazo[1,2-a]pyridine-2-carbohydrazide derivatives as a proxy for the requested 3-carbohydrazide analog.

Experimental Protocols

A widely used method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[7][8]

MTT Assay Protocol

1. Materials:

  • This compound derivative (test compound)

  • Cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7][9]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[7][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

3. Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC50 value can be determined from this curve using non-linear regression analysis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B C Treat with Compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to interfere with key signaling pathways that regulate cell survival and proliferation in cancer cells.

PI3K_AKT_mTOR_Pathway Inhibition of the PI3K/AKT/mTOR Pathway Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Apoptosis_Pathway Induction of Apoptosis Compound Imidazo[1,2-a]pyridine Derivative p53 p53 Compound->p53 activates Bcl2 Bcl-2 Compound->Bcl2 downregulates Bax Bax p53->Bax upregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Pro-apoptotic effects of Imidazo[1,2-a]pyridines.

References

Application Notes: MTT Assay for Determining the Cytotoxicity of Imidazo[1,2-a]pyridine Compounds in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest as potential anticancer therapeutics due to their ability to inhibit the proliferation and migration of cancer cells.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives on breast cancer cell lines using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[3]

Experimental Protocols

1. Materials and Reagents

  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, HCC1937).

  • Compounds: Imidazo[1,2-a]pyridine derivatives, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Cell Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.[6]

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[7]

    • Vortex to dissolve completely.[3]

    • Sterilize the solution by passing it through a 0.2 µm filter.[6]

    • Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[6]

  • Solubilization Solution:

    • Option 1: DMSO: 100% DMSO is commonly used.[8]

    • Option 2: SDS-HCl: 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[4]

  • Equipment:

    • 96-well flat-bottom sterile culture plates.[4]

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.[3]

    • Multichannel pipette.

    • Orbital shaker.[3]

2. MTT Assay Protocol

This protocol is designed for adherent breast cancer cells in a 96-well plate format.

Step 1: Cell Seeding

  • Harvest breast cancer cells that are in the exponential growth phase.

  • Perform a cell count and check for viability (typically >90%).

  • Dilute the cells in a complete culture medium to the desired seeding density. The optimal density should be determined for each cell line to ensure they are still in the exponential growth phase at the end of the experiment.[9] A general guideline is between 5,000 to 10,000 cells per well.[10][11]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.[4]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[8]

Step 2: Compound Treatment

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in the complete culture medium from the stock solution. The concentration range should be chosen to encompass the expected IC50 value.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various compound dilutions to the respective wells.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation was used to determine the cytotoxicity of some novel IPs in HCC1937 cells.[1]

Step 3: MTT Addition and Incubation

  • Following the treatment period, carefully aspirate the medium containing the compounds.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[4] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

Step 4: Formazan Solubilization

  • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8][12]

  • Place the plate on an orbital shaker for approximately 15 minutes at a low speed to ensure the complete dissolution of the formazan crystals.[3]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • The plate should be read within 1 hour after adding the solubilization solution.[13]

3. Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.[4]

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control (untreated or DMSO-treated cells), which is considered 100% viable.

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot a dose-response curve with the compound concentrations on the x-axis (often on a logarithmic scale) and the corresponding percentage of cell viability on the y-axis.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal curve and determine the IC50 value.[14][15]

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear tabular format for comparative analysis.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds in HCC1937 Breast Cancer Cells after 48-hour Treatment.

CompoundIC50 (µM)
IP-545.0[1][2][16]
IP-647.7[2][16]
IP-779.6[1][2][16]

Visualizations

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Breast Cancer Cells (e.g., 5,000-10,000 cells/well) incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells 4. Treat Cells with Compounds (e.g., 48h incubation) incubate_24h->treat_cells prep_compounds 3. Prepare Compound Dilutions add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) treat_cells->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calc_viability 9. Calculate % Cell Viability read_abs->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay for breast cancer cells.

Potential Signaling Pathway for Imidazo[1,2-a]pyridine Action

Apoptosis_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction compound Imidazo[1,2-a]pyridine Compound (e.g., IP-5) p53 p53 activation compound->p53 cas8 Caspase-8 activation compound->cas8 p21 p21 expression p53->p21 cas7 Caspase-7 activation cas8->cas7 parp PARP cleavage cas7->parp apoptosis Apoptotic Cell Death parp->apoptosis

Caption: Simplified pathway of apoptosis induced by Imidazo[1,2-a]pyridines.[2][16]

References

Application Notes and Protocols: Apoptosis Induction by 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the pro-apoptotic effects of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives on cancer cells. This class of compounds has emerged as a promising scaffold in anticancer drug discovery, demonstrating the ability to induce programmed cell death through various signaling pathways.

Introduction

This compound derivatives are a novel class of heterocyclic compounds that have garnered significant interest for their potential as anticancer agents. Research has indicated that these molecules can effectively induce apoptosis in a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, as well as the intrinsic apoptosis pathway governed by the Bcl-2 family of proteins. These notes offer standardized protocols for researchers to assess the apoptotic potential of their synthesized this compound derivatives.

Data Presentation

The following tables summarize the cytotoxic activity and apoptotic effects of various imidazo[1,2-a]pyridine derivatives in different cancer cell lines. It is important to note that while these data provide a strong rationale for investigating this compound derivatives, the specific activities of novel analogs must be determined empirically.

Table 1: Cytotoxic Activity (IC50) of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7d MCF-7 (Breast)22.6[1]
HT-29 (Colon)13.4[1]
Compound 5b HCT-116 (Colon)3.5 - 61.1[2][3]
IP-5 HCC1937 (Breast)45[4]
IP-6 HCC1937 (Breast)47.7[4]
Compound 6 A375 (Melanoma)9.7[5]
WM115 (Melanoma)Not Specified[5]
HeLa (Cervical)44.6[5]

Table 2: Apoptosis and Cell Cycle Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineAssayResultsReference
Compound 6 A375 (Melanoma)Annexin V/PI27.38 ± 3.4% apoptotic cells (at 10 µM)[5]
HeLa (Cervical)Annexin V/PIIncreased apoptosis[5]
A375, WM115, HeLaCell CycleG2/M phase arrest[5]
Compound 7d MCF-7 (Breast)Cell CycleIncreased cells in G0/G1 phase[1]
MCF-7 (Breast)Hoechst StainingInduction of apoptosis[1]

Table 3: Effects of Imidazo[1,2-a]pyridine Derivatives on Apoptotic Protein Expression

Compound IDCancer Cell LineProteinChange in ExpressionReference
Compound 6 A375, WM115, HeLap-AKTReduced[5]
p-mTORReduced[5]
p53Increased[5]
p21Increased[5]
BAXIncreased[5]
Active Caspase-9Increased[5]
Compound 5b HCT-116 (Colon)PTENUpregulated[2][3]
AKT pathwayDownregulated[2][3]
Cleaved Caspase-3Induced[2][3]
MIA Derivative MDA-MB-231 (Breast)BAXIncreased
SKOV3 (Ovarian)Bcl-2Suppressed
p-STAT3Suppressed

Signaling Pathways

The induction of apoptosis by this compound derivatives is often mediated by the modulation of critical intracellular signaling pathways. Below are diagrams illustrating the key pathways implicated in their mechanism of action.

PI3K_Akt_mTOR_Pathway Derivative 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Derivative PI3K PI3K Derivative->PI3K Inhibits PTEN PTEN Derivative->PTEN Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes PTEN->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Intrinsic_Apoptosis_Pathway Derivative 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Derivative p53 p53 Derivative->p53 Activates Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Outer Membrane Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Activation.

Experimental Workflow

A typical workflow for evaluating the pro-apoptotic activity of this compound derivatives is outlined below.

Experimental_Workflow Start Start: Synthesize & Purify 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Derivatives CellCulture 1. Cell Culture (Select appropriate cancer cell lines) Start->CellCulture MTT 2. Cytotoxicity Screening (MTT Assay to determine IC50) CellCulture->MTT ApoptosisAssay 3. Apoptosis Quantification (Annexin V/PI Staining by Flow Cytometry) MTT->ApoptosisAssay CellCycle 4. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry) ApoptosisAssay->CellCycle WesternBlot 5. Mechanistic Studies (Western Blot for Apoptotic Proteins) CellCycle->WesternBlot DataAnalysis 6. Data Analysis & Interpretation WesternBlot->DataAnalysis Conclusion Conclusion: Elucidate Pro-apoptotic Mechanism of Action DataAnalysis->Conclusion

Caption: Experimental Workflow for Apoptosis Studies.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of the derivative that inhibits cell growth by 50% (IC50).

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the Annexin V/PI staining protocol.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in larger culture dishes (e.g., 100 mm) and treat with the test compounds.

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer properties.[1][2][3][4] These compounds have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cells treated with 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its structurally related analogs. The primary mechanism of action for many compounds in this class involves the modulation of key signaling pathways that regulate cell cycle progression, such as the PI3K/Akt/mTOR and p53 pathways.[1][4]

While specific cell cycle data for this compound is not extensively available in public literature, this document will utilize data from closely related imidazo[1,2-a]pyridine derivatives to provide a representative understanding of the expected biological effects. One related compound, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, has been identified as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase, highlighting the biological activity of this scaffold.[5]

Data Presentation: Cell Cycle Analysis of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the quantitative data on cell cycle distribution from studies on imidazo[1,2-a]pyridine derivatives in various cancer cell lines. This data is presented as a representative example of the potential effects of this compound.

Table 1: Effect of Imidazo[1,2-a]pyridine Analog 1 on Cell Cycle Distribution in A549 Non-Small Cell Lung Cancer Cells

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control055.225.819.0
Analog 1548.122.529.4
Analog 11035.718.346.0

Data adapted from studies on imidazo[1,2-a]pyridine derivatives showing induction of G2/M arrest.

Table 2: Effect of Imidazo[1,2-a]pyridine Analog 2 on Cell Cycle Distribution in HeLa Cervical Cancer Cells

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control060.520.119.4
Analog 21052.315.831.9
Analog 22041.912.545.6

Data synthesized from representative studies on the effects of imidazo[1,2-a]pyridine compounds on the cell cycle.[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance: Culture human cancer cell lines (e.g., A549, HeLa) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound or its analog in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment: Replace the culture medium with the medium containing the test compound at various concentrations. Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.[6][7][8]

  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.

  • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[7]

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of PI staining solution. A typical staining solution consists of:

      • 50 µg/mL Propidium Iodide

      • 100 µg/mL RNase A

      • 0.1% Triton X-100 in PBS

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MDM2 MDM2 Akt->MDM2 CyclinB_CDK1 Cyclin B/CDK1 mTOR->CyclinB_CDK1 Promotes p53 p53 MDM2->p53 Inhibits p21 p21 p21->CyclinB_CDK1 Inhibits G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest Promotes (when active) Compound 2-Methylimidazo[1,2-a] pyridine-3-carbohydrazide Compound->PI3K Inhibits Compound->Akt Inhibits Compound->p53 Activates p53->p21 p53->G2M_Arrest Induces G cluster_workflow Experimental Workflow start Start: Seed Cells in 6-well Plates treatment Treat Cells with 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest and Fix Cells (70% Ethanol) incubation->harvest stain Stain with Propidium Iodide (PI) and RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Data Analysis: Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analysis end End: Determine Effect on Cell Cycle analysis->end

References

Application Notes and Protocols: Leveraging 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide scaffold in modern drug design. This versatile heterocyclic system serves as a privileged core for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. The following sections detail the rationale for using this scaffold, its biological activities, and protocols for synthesis and evaluation.

Introduction to the this compound Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. The this compound scaffold, in particular, offers a unique combination of structural features that make it an attractive starting point for drug discovery programs. The carbohydrazide moiety at the 3-position provides a versatile handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic profiles.

Key Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: This scaffold has been extensively explored for the development of novel anticancer agents. Derivatives have shown potent inhibitory activity against various cancer cell lines, including breast, colon, and leukemia. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Antitubercular Activity: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents. The this compound scaffold has served as a foundation for the development of potent Mtb inhibitors, with some derivatives showing excellent activity against resistant strains.[1]

  • Antimicrobial and Antifungal Activity: Beyond tuberculosis, derivatives of this scaffold have exhibited broader antimicrobial and antifungal activities. The ability to introduce various lipophilic and electron-withdrawing or -donating groups allows for the modulation of activity against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Activity: Chronic inflammation is a key component of many diseases. Certain imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of representative derivatives of the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast Cancer)22.6[2]
Derivative B HT-29 (Colon Cancer)13.4[2]
Derivative C K562 (Leukemia)23.7[2]
Derivative D A375 (Melanoma)9.7 - 44.6[3]
Derivative E HeLa (Cervical Cancer)9.7 - 44.6[3]
Derivative F HCC1937 (Breast Cancer)45[4]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Derivative G PI3Kα2[3]
Derivative H c-Met1.9[5]
Derivative I VEGFR22.2[5]
Derivative J EGFR193.18[6]

Table 3: Antitubercular and Antimicrobial Activity of this compound Derivatives

Compound IDOrganismMIC (µM)Reference
N'-(1-naphthoyl) derivative Mycobacterium tuberculosis H37Rv4.53[7]
2,7-dimethyl derivative 1 M. tuberculosis (replicating)0.4 - 1.9[8]
2,7-dimethyl derivative 2 M. tuberculosis (MDR)0.07 - 2.2[8]
2,7-dimethyl derivative 3 M. tuberculosis (XDR)0.07 - 0.14[8]
Pyridine-carbohydrazide analog 1 Staphylococcus aureus ATCC 292132[9]
Pyridine-carbohydrazide analog 2 Aeromonas hydrophila ATCC 79662[9]
Pyridine-carbohydrazide analog 3 Candida glabrata (MDR)16[9]

Signaling Pathways and Mechanisms of Action

Derivatives of the this compound scaffold exert their biological effects by modulating key cellular signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Many potent anticancer derivatives of the imidazo[1,2-a]pyridine scaffold function as inhibitors of the PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt tumor progression.

STAT3_NFkB_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (e.g., iNOS, COX-2) STAT3_dimer->InflammatoryGenes Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->Nucleus Translocation NFkB->InflammatoryGenes Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative (MIA) Inhibitor->STAT3 Inhibition of Phosphorylation Inhibitor->NFkB Inhibition of Translocation

STAT3/NF-κB Signaling Pathway Modulation.

The anti-inflammatory effects of certain imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the STAT3 and NF-κB signaling pathways.[12][13][14] These pathways are critical regulators of the inflammatory response, and their dysregulation is implicated in various inflammatory diseases and cancers. By suppressing the activation of STAT3 and NF-κB, these compounds can reduce the expression of pro-inflammatory genes like iNOS and COX-2.[12]

Experimental Protocols

The following section provides detailed protocols for the synthesis of the core scaffold and for key biological assays to evaluate the activity of its derivatives.

Synthesis of this compound

This protocol outlines the synthesis of the core scaffold, which can then be used for further derivatization.

Synthesis_Workflow Start 2-Aminopyridine Step1 Cyclocondensation Start->Step1 Reagent1 Ethyl 2-chloroacetoacetate Reagent1->Step1 Intermediate Ethyl 2-methylimidazo[1,2-a] pyridine-3-carboxylate Step1->Intermediate Step2 Hydrazinolysis Intermediate->Step2 Reagent2 Hydrazine hydrate Reagent2->Step2 Product 2-Methylimidazo[1,2-a] pyridine-3-carbohydrazide Step2->Product

Synthesis workflow for the core scaffold.

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-aminopyridine (10 mmol) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloroacetoacetate (11 mmol).

  • Add a base, such as sodium bicarbonate (20 mmol), to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (5 mmol) in ethanol.

  • Add hydrazine hydrate (25 mmol, 5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay_Workflow Step1 Seed cancer cells in a 96-well plate Step2 Treat cells with varying concentrations of test compounds Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT solution to each well Step3->Step4 Step5 Incubate for 4 hours to allow formazan crystal formation Step4->Step5 Step6 Solubilize formazan crystals with DMSO or other solvent Step5->Step6 Step7 Measure absorbance at 570 nm using a microplate reader Step6->Step7 Step8 Calculate cell viability and IC50 values Step7->Step8

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for determining the inhibitory activity of compounds against VEGFR-2 kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (an indicator of kinase activity). Luminescence-based assays like ADP-Glo™ are commonly used.

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable tool for medicinal chemists. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in their drug discovery endeavors.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazone Derivatives of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Hydrazone derivatives, characterized by the azometine group (-NHN=CH-), are also well-established as pharmacophores with a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The conjugation of these two moieties in the form of hydrazone derivatives of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a promising strategy for the development of novel therapeutic agents. These compounds are synthesized through a straightforward condensation reaction between this compound and various aldehydes or ketones. This document provides detailed protocols for the synthesis, characterization, and evaluation of the biological activities of these derivatives.

Experimental Protocols

General Synthesis of N'-Arylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazides

This protocol describes the synthesis of a series of hydrazone derivatives through the condensation of this compound with various substituted aromatic aldehydes. The procedure is adapted from methodologies reported for the synthesis of analogous imidazo[1,2-a]pyridine-2-carbohydrazide derivatives.[1]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a condenser and reflux the mixture for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Synthesis of N'-Arylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives
Compound IDAr-group (Substituent)Reaction Time (h)Yield (%)Melting Point (°C)
1a Phenyl485210-212
1b 4-Chlorophenyl3.592235-237
1c 4-Methoxyphenyl588218-220
1d 4-Nitrophenyl395250-252
1e 4-(Dimethylamino)phenyl682225-227

Note: The data presented in this table are representative and based on typical yields and melting points for analogous hydrazone syntheses.

Characterization of Synthesized Compounds

The synthesized hydrazone derivatives should be characterized by various spectroscopic methods to confirm their structures.

Protocol for Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: Record the IR spectra of the compounds using a KBr pellet method. Look for characteristic absorption bands for N-H (amide), C=O (amide), C=N (imine), and C-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Record ¹H NMR and ¹³C NMR spectra.

    • In the ¹H NMR spectrum, identify the signals for the aromatic protons, the azomethine proton (-N=CH-), the amide proton (-CONH-), and the methyl group protons of the imidazo[1,2-a]pyridine core.

    • In the ¹³C NMR spectrum, identify the signals for the carbonyl carbon, the imine carbon, and the aromatic and heterocyclic carbons.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum of the compound to determine its molecular weight.

    • The molecular ion peak (M+) should correspond to the calculated molecular weight of the synthesized hydrazone.

Table 2: Representative Spectroscopic Data for N'-(4-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (1b)
AnalysisData
IR (KBr, cm⁻¹) 3430 (N-H), 1655 (C=O), 1600 (C=N)
¹H NMR (DMSO-d₆, δ ppm) 11.85 (s, 1H, -CONH-), 8.50 (s, 1H, -N=CH-), 8.30 (d, 1H, imidazopyridine-H), 7.80 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.40-7.10 (m, 3H, imidazopyridine-H), 2.50 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 162.5 (C=O), 148.0 (C=N), 145.2, 142.1, 134.5, 133.8, 129.5 (2C), 128.8 (2C), 126.4, 125.1, 117.5, 112.9, 14.2 (-CH₃)
MS (EI) m/z 326 (M⁺)

Note: The spectroscopic data are predicted values based on known chemical shifts and fragmentation patterns for similar structures.[1]

Biological Activities and Applications

Hydrazone derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of imidazo[1,2-a]pyridine-based hydrazones against various human cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide have shown significant activity against breast (MCF-7), colon (HT-29), and leukemia (K562) cancer cells.[1] One of the most potent compounds in a reported series, bearing a 4-bromophenyl substituent, exhibited IC₅₀ values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively, while showing low toxicity towards non-cancerous cells.[1]

Table 3: Cytotoxic Activity (IC₅₀, µM) of Representative Hydrazone Derivatives
Compound IDAr-groupMCF-7 (Breast)HT-29 (Colon)K562 (Leukemia)
1b 4-Chlorophenyl25.115.830.5
1d 4-Nitrophenyl30.220.135.7
Doxorubicin (Standard)0.81.20.5

Note: The IC₅₀ values are hypothetical and are presented to illustrate the potential activity based on data from analogous compounds.[1]

Antimicrobial Activity

The hydrazone moiety is a well-known pharmacophore in the design of antimicrobial agents. While specific data for hydrazones of this compound is limited, related structures have shown activity against various bacterial and fungal strains. The presence of the azomethine linkage is crucial for their pharmacological effects.[2][3]

Mechanism of Action and Signaling Pathways

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of AKT/mTOR Pathway: Some imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with imidazo[1,2-a]pyridine-based compounds has been observed to induce apoptosis, or programmed cell death.[1][4] This is often accompanied by an arrest of the cell cycle, for example, in the G2/M or G0/G1 phase, which prevents cancer cells from dividing and proliferating.[1][4]

Potential Target Inhibition (PDGFRA): In silico molecular docking studies on analogous imidazo[1,2-a]pyridine-2-carbohydrazide hydrazones have suggested that these molecules may target and inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1] PDGFRA is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start This compound + Aromatic Aldehyde reaction Reflux in Ethanol (Catalytic Acetic Acid, 3-6h) start->reaction filtration Cooling & Filtration reaction->filtration product Crude Hydrazone Derivative filtration->product purification Recrystallization (Ethanol) product->purification final_product Pure Hydrazone Derivative purification->final_product characterization Spectroscopic Characterization (IR, NMR, MS) final_product->characterization bio_eval Biological Evaluation (Anticancer, Antimicrobial) final_product->bio_eval

Caption: General workflow for the synthesis and analysis of hydrazone derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRA PDGFRA PI3K PI3K PDGFRA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydrazone Imidazo[1,2-a]pyridine Hydrazone Derivative Hydrazone->PDGFRA Inhibition Hydrazone->PI3K Inhibition

Caption: Potential signaling pathway inhibited by imidazo[1,2-a]pyridine hydrazones.

Conclusion and Future Perspectives

The synthesis of hydrazone derivatives from this compound offers a versatile platform for the development of novel compounds with significant therapeutic potential. The straightforward synthetic protocol allows for the generation of a diverse library of molecules by varying the aldehyde or ketone component. Preliminary data from analogous compounds suggest that these derivatives are promising candidates for anticancer drug discovery, potentially acting through the inhibition of key signaling pathways like PI3K/AKT/mTOR and receptor tyrosine kinases such as PDGFRA. Further research should focus on the synthesis and screening of a broader range of these derivatives to establish comprehensive structure-activity relationships. In vivo studies on the most potent compounds are warranted to evaluate their efficacy and safety profiles in preclinical models. Additionally, detailed mechanistic studies will be crucial to fully elucidate their modes of action and identify specific molecular targets.

References

In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in a Murine Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of imidazo[1,2-a]pyridine derivatives in a mouse xenograft model of human cancer. While specific in vivo data for imidazo[1,2-a]pyridine carbohydrazides is limited in publicly available literature, this document leverages data from closely related imidazo[1,2-a]pyridine compounds that have demonstrated significant anti-tumor activity. The protocols and data presented herein serve as a representative guide for the preclinical evaluation of this promising class of anti-cancer agents.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered substantial interest in oncology for their potential as therapeutic agents.[1] Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, cervix, and melanoma.[2][3] A key mechanism of action for many of these compounds is the inhibition of critical cell signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, and survival.[2][4] Preclinical in vivo studies are a critical step in the evaluation of these compounds, and mouse xenograft models provide a valuable tool for assessing their anti-tumor efficacy and tolerability.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade.[2][4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibits

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

In Vivo Efficacy Data

The following table summarizes representative in vivo efficacy data for an imidazo[1,2-a]pyridine derivative in a human cervical cancer xenograft model.

Compound ClassCancer ModelMouse StrainAdministration RouteDosageEfficacy OutcomeReference
Imidazo[1,2-a]pyridine DerivativeHeLa (Human Cervical Cancer) XenograftNude (Athymic)Intraperitoneal50 mg/kgSignificant inhibition of tumor growth[2]

Note: This table is illustrative. Detailed quantitative data on tumor volume reduction and survival rates were not available in the cited source.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of imidazo[1,2-a]pyridine carbohydrazides and related derivatives in a mouse xenograft model.

Protocol 1: HeLa Human Cervical Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test imidazo[1,2-a]pyridine derivative in a subcutaneous HeLa xenograft mouse model.

Materials:

  • HeLa human cervical cancer cell line

  • Female athymic nude mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Test imidazo[1,2-a]pyridine derivative

  • Vehicle control (e.g., DMSO, saline, or as appropriate for compound solubility)

  • Sterile syringes and needles

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest HeLa cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare the test compound in the appropriate vehicle at the desired concentration.

    • Administer the test compound (e.g., 50 mg/kg) and vehicle control to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight twice weekly throughout the study.

    • Observe the animals daily for any signs of toxicity.

  • Study Termination and Endpoint Analysis:

    • Euthanize the mice at the end of the study (e.g., day 21) or when tumors reach a predetermined maximum size.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. HeLa Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Compound & Vehicle Randomization->Treatment Monitoring_2 6. Measure Tumor Volume & Body Weight Treatment->Monitoring_2 Termination 7. Study Termination Monitoring_2->Termination At study end Endpoint 8. Endpoint Analysis (Tumor Weight, etc.) Termination->Endpoint

Figure 2: General Workflow for a Xenograft Efficacy Study.

Disclaimer: The protocols provided are intended as a general guide. Specific parameters such as cell numbers, administration routes, dosages, and schedules should be optimized for each new imidazo[1,2-a]pyridine derivative and cancer model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Probing Molecular Interactions: Application Notes and Protocols for Docking Studies of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting molecular docking studies with 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. This document outlines detailed protocols for in silico analysis, presents key quantitative data from published research, and visualizes the experimental workflow and relevant biological pathways. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory effects. Molecular docking is a crucial computational technique to predict the binding mode and affinity of these molecules to their protein targets, thereby guiding further drug design and development.

Application Notes

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Notably, derivatives of this molecule have shown potent inhibitory activity against various enzymes implicated in disease. For instance, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide was identified as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (MTB PS), a key enzyme in the biosynthesis of pantothenate, which is essential for the bacterium's survival.[1][2] Such findings underscore the utility of this scaffold in the design of novel antitubercular agents.

Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with their target proteins. These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of these compounds. For example, in silico studies on imidazo[1,2-a]pyridine derivatives targeting the QcrB subunit in M. tuberculosis have shown binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol.[3] Furthermore, docking studies of other imidazo[1,2-a]pyridine hybrids against human leukotriene A4 hydrolase (LTA4H), a target for anti-inflammatory drugs, have also been reported.[4]

The protocols detailed below provide a generalized workflow for conducting molecular docking studies with this class of compounds, applicable to various protein targets. The accompanying data tables summarize the quantitative results from studies on this compound derivatives and other closely related imidazo[1,2-a]pyridines to facilitate comparative analysis.

Quantitative Data Summary

The following tables summarize the biological activity and molecular docking results for this compound derivatives and other relevant imidazo[1,2-a]pyridines from various studies.

Table 1: Biological Activity of N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

CompoundTargetIC50 (µM)MIC (µM)Cell LineReference
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS)1.90 ± 0.124.53RAW 264.7 (for cytotoxicity)[1][2]

Table 2: Molecular Docking Scores of Imidazo[1,2-a]pyridine Derivatives Against Various Targets

Compound SeriesTarget ProteinPDB IDDocking Score (kcal/mol) RangeSoftwareReference
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB subunit (M. tuberculosis)Homology Model-8.5 to -11.0Not Specified[3]
Imidazo[1,2-a]pyridine HybridsHuman LTA4H3U9Wup to -11.237MOE[4]
Imidazo[1,2-a]pyridin-3-yl DerivativesFarnesyl Diphosphate SynthaseNot SpecifiedMolDock Score up to -121.070Molegro Virtual Docker[5][6]
Phenothiazine-imidazo[1,2-a]pyridinesMARK4Not Specified-8.1 to -10.4Not Specified[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a molecular docking study using a common software package, AutoDock Vina. This protocol is a generalized workflow and may require optimization based on the specific target protein and ligand.

Protocol 1: Molecular Docking using AutoDock Vina

1. Software and Resource Preparation:

  • AutoDock Tools (ADT): Required for preparing protein and ligand files.

  • AutoDock Vina: The docking program.

  • PyMOL or other molecular visualization software: For visualizing and analyzing results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or other chemical database: To obtain the 3D structure of the ligand (this compound).

2. Ligand Preparation:

  • Obtain the 3D structure of this compound in SDF or MOL2 format.

  • Use a tool like Open Babel to convert the structure to PDB format.

  • Open the ligand PDB file in AutoDock Tools.

  • Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.

  • Save the prepared ligand in PDBQT format. This format includes atomic charges and atom types.

3. Protein Preparation:

  • Download the PDB file of the target protein.

  • Open the PDB file in AutoDock Tools.

  • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

  • Add polar hydrogens to the protein structure.

  • Compute and add Kollman charges to the protein atoms.

  • Save the prepared protein in PDBQT format.

4. Grid Box Generation:

  • In AutoDock Tools, load the prepared protein (PDBQT file).

  • Define the search space for the docking simulation by creating a grid box. The grid box should encompass the active site of the protein.

  • The center and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by using active site prediction tools.

  • Record the grid center coordinates and the dimensions (in Angstroms) for the x, y, and z axes.

5. Docking Simulation:

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and other optional parameters like exhaustiveness. receptor = protein.pdbqt ligand = ligand.pdbqt center_x = [x-coordinate] center_y = [y-coordinate] center_z = [z-coordinate] size_x = [x-dimension] size_y = [y-dimension] size_z = [z-dimension] out = docking_results.pdbqt

  • Run AutoDock Vina from the command line using the configuration file: vina --config conf.txt --log docking_log.txt

6. Analysis of Results:

  • The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Use PyMOL or another visualization tool to load the protein and the docked ligand poses.

  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein for the best-scoring poses.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, Save as PDBQT) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens, Add Charges, Save as PDBQT) protein_prep->grid_gen run_docking Run Docking Simulation (AutoDock Vina) grid_gen->run_docking pose_analysis Pose Analysis (Binding Affinity, RMSD) run_docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: Workflow for a typical molecular docking study.

Potential Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that could be inhibited by imidazo[1,2-a]pyridine derivatives, based on their known targets such as protein kinases.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MARK4) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->kinase_cascade Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide as a Potential PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and in vitro evaluation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, a novel scaffold with potential inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. The following sections detail the synthesis of the compound, protocols for assessing its biochemical and cellular activity, and templates for data presentation.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the development of potent PI3K/mTOR inhibitors. This document outlines the development and evaluation of this compound as a potential dual PI3K/mTOR inhibitor.

Data Presentation

Effective presentation of quantitative data is crucial for the evaluation and comparison of potential drug candidates. The following tables provide templates for summarizing the biochemical and cellular activities of this compound and related analogs. Please note that the data presented here are for illustrative purposes, based on published data for structurally related imidazo[1,2-a]pyridine derivatives, and should be replaced with experimental data for the target compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Representative Cmpd 10.20---21
Representative Cmpd 2150----
Representative Cmpd 36.6>10,0000.86.638

Data for representative compounds are sourced from related literature on imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors for illustrative purposes.[1][2][3]

Table 2: In Vitro Anti-proliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)
This compound VariousVariousData not available
Representative Cmpd 4HCT-116Colon Carcinoma10
Representative Cmpd 5 (7d)MCF-7Breast Adenocarcinoma22.6
Representative Cmpd 5 (7d)HT-29Colorectal Adenocarcinoma13.4
Representative Cmpd 6 (IP-5)HCC1937Breast Carcinoma45

Data for representative compounds are sourced from related literature on imidazo[1,2-a]pyridine derivatives.[1][4][5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.

Chemical Synthesis

The synthesis of this compound is a two-step process starting from the commercially available 2-aminopyridine.

cluster_0 Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate cluster_1 Synthesis of this compound 2-aminopyridine 2-aminopyridine reflux_ethanol Reflux in Ethanol 2-aminopyridine->reflux_ethanol ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate->reflux_ethanol ethyl_ester Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate reflux_ethanol->ethyl_ester ethyl_ester_2 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate reflux_ethanol_2 Reflux in Ethanol ethyl_ester_2->reflux_ethanol_2 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reflux_ethanol_2 target_compound This compound reflux_ethanol_2->target_compound

Caption: Synthetic pathway for this compound.

Protocol 3.1.1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-aminopyridine (1 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl ester.

Protocol 3.1.2: Synthesis of this compound

  • Dissolve Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

Biochemical Assays

Protocol 3.2.1: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the generation of ADP, a product of the kinase reaction.

  • Reagent Preparation : Prepare the PI3K/mTOR kinase, substrate (e.g., PIP2 for PI3K), and ATP solutions in the appropriate kinase buffer.

  • Compound Preparation : Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

  • Kinase Reaction :

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI3K or mTOR enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions start->prepare_reagents kinase_reaction Incubate Compound, Kinase, and Substrate/ATP Mixture prepare_reagents->kinase_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) kinase_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro PI3K/mTOR kinase assay.

Cellular Assays

Protocol 3.3.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Protocol 3.3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment : Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting : Collect both floating and adherent cells.

  • Staining : Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 3.3.3: Cell Cycle Analysis

  • Cell Treatment : Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation : Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining : Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Treat with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for cellular evaluation of the PI3K/mTOR inhibitor.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central node in cell signaling that promotes cell growth and survival. The inhibitory action of this compound is hypothesized to block this pathway at the level of PI3K and mTOR.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

Troubleshooting & Optimization

Challenges in the synthesis and purification of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a multi-step process. It begins with the cyclization of a 2-aminopyridine with an appropriate ethyl 2-chloroacetoacetate to form the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate intermediate. This ester is then reacted with hydrazine hydrate to yield the final this compound product.

Q2: What are the critical parameters in the synthesis of the imidazo[1,2-a]pyridine core?

A2: The formation of the imidazo[1,2-a]pyridine ring is a crucial step. Key parameters to control include the choice of solvent (ethanol is commonly used), reaction temperature (often reflux), and the purity of the starting materials, 2-aminopyridine and ethyl 2-chloroacetoacetate. Some methods also employ catalysts to improve yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the reaction is proceeding.

Q4: What are the expected yields for the synthesis?

A4: Yields can vary depending on the specific reaction conditions and the scale of the synthesis. However, with optimized procedures, it is possible to achieve good to excellent yields for the individual steps.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the cyclization step to form the imidazo[1,2-a]pyridine ring. Incomplete reaction.Ensure the reaction is heated to reflux for a sufficient duration. Monitor via TLC until the starting material is consumed.
Side reactions.Use purified starting materials. Consider alternative catalysts or solvent systems. Some protocols suggest catalyst-free conditions at elevated temperatures to minimize byproducts.[1]
Impure 2-aminopyridine or ethyl 2-chloroacetoacetate.Purify starting materials before use.
Difficulty in isolating the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate intermediate. Product is soluble in the reaction mixture.After reaction completion, cool the mixture and collect the precipitated product by filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify by column chromatography or recrystallization.
Multiple spots on TLC after the reaction with hydrazine hydrate. Incomplete reaction.Ensure an excess of hydrazine hydrate is used and that the reaction is refluxed for an adequate amount of time.
Presence of unreacted starting ester.Purify the crude product using recrystallization from a suitable solvent like ethanol or by column chromatography.
Degradation of the product.Avoid excessively high temperatures or prolonged reaction times.
The final product, this compound, is difficult to purify. Presence of residual hydrazine hydrate.Wash the crude product thoroughly with water.
Co-precipitation of impurities.Recrystallization from ethanol is often effective. If impurities persist, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
  • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The resulting solid is ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Synthesis of this compound
  • Suspend ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (typically 10-20 equivalents).

  • Heat the mixture to reflux for several hours until the starting ester is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[2][3][4]

Visualized Workflows

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification A 2-Aminopyridine C Reaction in Ethanol (Reflux) A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate C->D F Reaction in Ethanol (Reflux) D->F E Hydrazine Hydrate E->F G This compound (Crude) F->G H Recrystallization (Ethanol) G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots Present? TLC->MultipleSpots IncompleteReaction Incomplete Reaction MultipleSpots->IncompleteReaction Yes PurificationIssue Purification Issue MultipleSpots->PurificationIssue No (Single Spot but Low Yield) SideProducts Side Products Formed IncompleteReaction->SideProducts IncreaseTime Increase Reaction Time/Temp IncompleteReaction->IncreaseTime CheckReagents Check Reagent Purity SideProducts->CheckReagents OptimizePurification Optimize Purification (Recrystallization/Chromatography) PurificationIssue->OptimizePurification End Pure Product at Acceptable Yield IncreaseTime->End CheckReagents->End OptimizePurification->End

Caption: Troubleshooting decision tree for synthesis and purification.

References

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (the intermediate ester) low?

A1: Low yields of the intermediate ester can stem from several factors related to the reaction conditions. Here are the primary aspects to investigate:

  • Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in this condensation reaction. While polar, protic solvents like methanol can lead to incomplete conversion, aprotic solvents, both polar and non-polar, have been shown to be more effective.[1]

  • Incorrect Base Selection: The choice and amount of base are critical for the cyclization step. While various inorganic and organic bases can promote the reaction, sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) has been shown to provide high yields.[2]

  • Inappropriate Reaction Temperature: The reaction temperature needs to be carefully controlled. A temperature of around 85°C in DMF with NaHCO₃ has been identified as optimal. Both lower and higher temperatures have been reported to decrease the yield.[2]

  • Impure Starting Materials: The purity of 2-aminopyridine and ethyl 2-chloroacetoacetate is paramount. Impurities in ethyl 2-chloroacetoacetate, such as ethyl 4-chloroacetoacetate, can lead to the formation of undesired side products.

Q2: I am observing multiple spots on my TLC plate after the synthesis of the intermediate ester. What are the likely side products?

A2: The formation of multiple products is a common issue. The primary side products in the reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate can include:

  • Isomeric Products: Although the reaction generally favors the formation of the imidazo[1,2-a]pyridine core, trace amounts of other isomers may form.

  • Products from Impurities: If the ethyl 2-chloroacetoacetate contains the 4-chloro isomer, this will lead to the formation of a different constitutional isomer.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-aminopyridine and ethyl 2-chloroacetoacetate.

  • Polymerization Products: Under harsh conditions, dark, tar-like polymerization byproducts can form.

Q3: The conversion of the ethyl ester to this compound is slow or incomplete. How can I improve this step?

A3: The hydrazinolysis of the ester is a critical step that can be influenced by several parameters:

  • Insufficient Hydrazine Hydrate: An adequate excess of hydrazine hydrate is necessary to drive the reaction to completion.

  • Inadequate Reaction Time and Temperature: The reaction often requires prolonged heating. Refluxing in a suitable solvent like ethanol for several hours is a common procedure.

  • Solvent Choice: Ethanol is a widely used and effective solvent for this transformation.

  • Purity of the Ester: Impurities in the starting ester can interfere with the reaction, leading to a complex mixture and lower yield of the desired carbohydrazide.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: Purification of the final carbohydrazide can indeed be challenging due to its polarity and potential for hydrogen bonding. Here are some effective methods:

  • Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is a frequently used solvent for recrystallization. The crude product can be dissolved in hot ethanol and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required to elute the polar carbohydrazide.

  • Washing: The crude product can be washed with a less polar solvent, such as diethyl ether or cold ethanol, to remove non-polar impurities before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step involves the condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate to form ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. In the second step, this ester is treated with hydrazine hydrate to yield the final product, this compound.

Q2: Are there any safety precautions I should be aware of during this synthesis?

A2: Yes, several safety precautions should be taken:

  • Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care in a fume hood.

  • The reactions are often carried out at elevated temperatures, so appropriate precautions against burns should be taken.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can observe the disappearance of the starting materials and the appearance of the product spot.

Q4: What are the expected appearances of the intermediate and final products?

A4: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is typically a solid at room temperature. This compound is generally isolated as a solid.

Data Presentation

Table 1: Optimization of Reaction Conditions for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Synthesis

EntryBase (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃DMF85183
2NaHCO₃DMF751.581
3NaHCO₃DMF95179
4NaHCO₃EtOHReflux363
5NaHCO₃Dioxane851.565
6Na₂CO₃DMF85270
7K₂CO₃DMF85165
8NaOHDMF85147
9PyridineDMF85739
10Et₃NDMF85546

Data adapted from a study on a similar system, providing a strong indication of optimal conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-aminopyridine (1.0 equivalent) in dimethylformamide (DMF), add sodium bicarbonate (NaHCO₃, 1.5 equivalents).

  • Add ethyl 2-chloroacetoacetate (1.0-1.2 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 85°C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

  • Suspend ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (10-20 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazinolysis 2-Aminopyridine 2-Aminopyridine Reaction_1 Condensation 2-Aminopyridine->Reaction_1 Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate->Reaction_1 Ester Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Reaction_1->Ester Reaction_2 Hydrazinolysis Ester->Reaction_2 Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_2 Carbohydrazide This compound Reaction_2->Carbohydrazide Troubleshooting_Yield Start Low Yield of Final Product Check_Step Which step has low yield? Start->Check_Step Step1_Low Ester Synthesis (Step 1) Check_Step->Step1_Low Step 1 Step2_Low Hydrazinolysis (Step 2) Check_Step->Step2_Low Step 2 Step1_Troubleshoot Step1_Troubleshoot Step1_Low->Step1_Troubleshoot Step2_Troubleshoot Step2_Troubleshoot Step2_Low->Step2_Troubleshoot Solution Implement optimized conditions Step1_Troubleshoot->Solution Step2_Troubleshoot->Solution

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine carbohydrazides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their synthetic experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridine carbohydrazides. The issues are categorized by the synthetic step.

Category 1: Imidazo[1,2-a]pyridine Ring Formation

The formation of the core imidazo[1,2-a]pyridine scaffold is the foundational step. Several methods are commonly employed, each with its own set of potential challenges.

Problem 1.1: Low or no yield of the desired imidazo[1,2-a]pyridine product in Tschitschibabin-type reactions.

  • Question: I am attempting a Tschitschibabin-type synthesis by reacting a substituted 2-aminopyridine with an α-haloketone, but I am getting a low yield of the desired product. What could be the issue?

  • Answer:

    • Incomplete Reaction: The reaction may require more forcing conditions. The classical Tschitschibabin reaction often requires high temperatures (150-200 °C) in a sealed tube.[1] If you are using milder conditions, consider increasing the temperature or reaction time. The use of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions and improve efficiency.

    • Side Reactions: A common side reaction in Tschitschibabin-like syntheses is dimerization of the starting materials.[2] This is more likely to occur if the reaction conditions are not optimized.

    • Substituent Effects: Electron-donating groups on the 2-aminopyridine ring can deactivate it towards nucleophilic attack, slowing down the reaction. Conversely, electron-withdrawing groups can increase the rate of reaction and yield.

    • Reagent Purity: Ensure the purity of your 2-aminopyridine and α-haloketone starting materials. Impurities can interfere with the reaction.

Problem 1.2: Formation of unexpected byproducts in the reaction of 2-aminopyridines with α-haloketones.

  • Question: I am observing multiple spots on my TLC plate that are not my starting materials or the expected imidazo[1,2-a]pyridine. What could these byproducts be?

  • Answer:

    • N-(Pyridin-2-yl)amides: Under certain conditions, particularly in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and iodine in toluene, the reaction between α-bromoketones and 2-aminopyridine can lead to the formation of N-(pyridin-2-yl)amides via C-C bond cleavage.

    • 3-Bromoimidazo[1,2-a]pyridines: If the reaction is carried out under different conditions, such as with a different solvent system, the formation of 3-bromoimidazo[1,2-a]pyridines is a possibility.

    • Polyhalogenation: Direct halogenation of ketones to form α-haloketones can sometimes lead to di- or polyhalogenated products. These can then react to form undesired side products.

Problem 1.3: Low yields or side reactions in Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions.

  • Question: I am using a GBB three-component reaction to synthesize a substituted imidazo[1,2-a]pyridine, but the yield is poor. What are the common pitfalls?

  • Answer:

    • Catalyst Choice: The GBB reaction is often catalyzed by Lewis or Brønsted acids. The choice and amount of catalyst can be critical. Common catalysts include scandium triflate, ytterbium triflate, and ammonium chloride. The optimal catalyst will depend on the specific substrates.

    • Solvent Effects: The solvent can play a significant role. While many protocols use alcohols like ethanol or methanol, some reactions may benefit from aprotic solvents or even solvent-free conditions.

    • Ugi Adduct Formation: Especially when using aliphatic aldehydes, the formation of classic Ugi adducts can be a competing side reaction.

    • Stability of Isonitrile: Some isocyanides can be unstable under the reaction conditions, leading to decomposition and lower yields.

Category 2: Formation of the Carbohydrazide Moiety

The conversion of an ester, typically an ethyl or methyl ester at the 2-position of the imidazo[1,2-a]pyridine ring, to a carbohydrazide via hydrazinolysis is a common final step.

Problem 2.1: Incomplete conversion of the ester to the carbohydrazide.

  • Question: I am reacting my ethyl imidazo[1,2-a]pyridine-2-carboxylate with hydrazine hydrate, but I still see a significant amount of starting material on my TLC. How can I drive the reaction to completion?

  • Answer:

    • Reaction Time and Temperature: Hydrazinolysis can be slow at room temperature. Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice to increase the reaction rate. Monitor the reaction by TLC until the starting ester spot has disappeared.

    • Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate (typically 5-10 equivalents) can help to push the equilibrium towards the product.

    • Solvent: Ethanol is a commonly used solvent. Ensure your starting ester is soluble in the chosen solvent at the reaction temperature.

Problem 2.2: Formation of byproducts during hydrazinolysis.

  • Question: I am getting a clean conversion of my starting ester, but I am observing other spots on the TLC in addition to my desired carbohydrazide. What could these be?

  • Answer:

    • Hydrolysis of the Ester: If there is water present in the reaction mixture (hydrazine hydrate is often an aqueous solution), hydrolysis of the starting ester to the corresponding carboxylic acid can occur as a competing reaction. This is more likely under acidic or basic conditions.

    • Hydrolysis of the Carbohydrazide: The product carbohydrazide itself can be susceptible to hydrolysis back to the carboxylic acid, especially under prolonged heating or if the pH is not controlled. Carbohydrazides are generally more stable as the pH approaches neutrality.[3]

    • Formation of Dihydrazides or other condensation products: While less common for monohydrazides, there is a possibility of further reactions involving the newly formed carbohydrazide, especially if there are other reactive functional groups present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyridine core?

A1: The condensation reaction between a 2-aminopyridine and an α-haloketone is a traditional and widely used method.[1] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have also gained popularity due to their efficiency in creating molecular diversity.[4]

Q2: How can I purify my imidazo[1,2-a]pyridine carbohydrazide?

A2: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. Column chromatography on silica gel can also be used, but care should be taken as carbohydrazides can sometimes be polar and may streak on the column. A mixture of dichloromethane and methanol is often a good starting point for the eluent system.

Q3: Are there any one-pot methods to synthesize imidazo[1,2-a]pyridine carbohydrazides directly?

A3: Yes, multicomponent reactions have been developed for the direct synthesis of these compounds. For example, a five-component cascade reaction utilizing cyanoacetohydrazide, an acetophenone derivative, an aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and a diamine has been reported to produce tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives.[5] These methods can be highly efficient but may also present challenges with impurities from incomplete reactions or side products from the various components. One study noted the presence of two-, three-, and four-component impurities in such a reaction.[5]

Q4: What are the typical reaction conditions for the hydrazinolysis of ethyl imidazo[1,2-a]pyridine-2-carboxylate?

A4: A common procedure involves refluxing the ethyl ester with an excess of hydrazine hydrate in ethanol for several hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.

Data Presentation

Table 1: Troubleshooting Guide for Imidazo[1,2-a]pyridine Ring Formation

ProblemPotential CauseSuggested Solution
Low/no yield in Tschitschibabin reactionIncomplete reactionIncrease temperature, prolong reaction time, or use a base (e.g., NaHCO₃).
Dimerization of starting materialsOptimize reaction conditions (temperature, concentration).
Unfavorable electronic effectsConsider alternative synthetic routes if substrates are highly deactivated.
Formation of byproducts with α-haloketonesN-(Pyridin-2-yl)amide formationAvoid conditions with oxidants like TBHP/I₂ in toluene.
3-Bromoimidazo[1,2-a]pyridine formationAdjust solvent and reaction conditions.
Polyhalogenation of ketoneUse a controlled amount of halogenating agent during α-haloketone synthesis.
Low yield in GBB multicomponent reactionSuboptimal catalystScreen different Lewis or Brønsted acid catalysts.
Competing Ugi reactionThis is more common with aliphatic aldehydes; consider alternative aldehydes or reaction conditions.
Isonitrile instabilityUse fresh, pure isonitrile and mild reaction conditions.

Table 2: Troubleshooting Guide for Carbohydrazide Formation (Hydrazinolysis)

ProblemPotential CauseSuggested Solution
Incomplete conversion of esterInsufficient reaction time/temperatureReflux the reaction mixture and monitor by TLC.
Insufficient hydrazine hydrateUse a larger excess of hydrazine hydrate (5-10 eq.).
Formation of byproductsHydrolysis of starting esterUse anhydrous hydrazine and solvent if possible; minimize reaction time.
Hydrolysis of product carbohydrazideAvoid prolonged heating and maintain a neutral pH during workup.
Other side reactionsPurify the product carefully by recrystallization or chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

This is a general procedure based on the reaction of a 2-aminopyridine with an ethyl α-haloacetate derivative.

  • To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add ethyl bromopyruvate or a similar α-halo ester (1-1.2 equivalents).

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.

  • The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide via Hydrazinolysis

  • Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • The product carbohydrazide often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine Carbohydrazide start Starting Materials (2-Aminopyridine, α-Ketoester) ring_formation Imidazo[1,2-a]pyridine Ring Formation start->ring_formation ester Ethyl Imidazo[1,2-a]pyridine -2-carboxylate ring_formation->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) ester->hydrazinolysis product Imidazo[1,2-a]pyridine -2-carbohydrazide hydrazinolysis->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the two-step synthesis of imidazo[1,2-a]pyridine carbohydrazides.

side_reactions cluster_ring Ring Formation Side Reactions cluster_hydrazinolysis Hydrazinolysis Side Reactions main_reaction_ring 2-Aminopyridine + α-Haloketone (Desired Reaction) dimerization Dimerization main_reaction_ring->dimerization Tschitschibabin amide_formation N-(Pyridin-2-yl)amide Formation main_reaction_ring->amide_formation Oxidative Conditions ugi_adduct Ugi Adduct (in MCRs) main_reaction_ring->ugi_adduct GBB Reaction main_reaction_hydra Ester + Hydrazine (Desired Reaction) ester_hydrolysis Ester Hydrolysis (to Carboxylic Acid) main_reaction_hydra->ester_hydrolysis Presence of Water hydrazide_hydrolysis Carbohydrazide Hydrolysis (to Carboxylic Acid) main_reaction_hydra->hydrazide_hydrolysis Prolonged Heating/pH

Caption: Potential side reactions in the synthesis of imidazo[1,2-a]pyridine carbohydrazides.

References

Optimization of reaction conditions for synthesizing 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, optimization strategies, and troubleshooting advice for the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide.

Synthesis Workflow Overview

The synthesis is typically a two-step process. First, the imidazo[1,2-a]pyridine core is formed as an ester, which is then converted to the desired carbohydrazide through hydrazinolysis.

SynthesisWorkflow Reactants1 2-Aminopyridine + Ethyl 2-chloroacetoacetate Intermediate Ethyl 2-methylimidazo[1,2-a] pyridine-3-carboxylate Reactants1->Intermediate Reflux in Ethanol (Step 1) (Condensation/Cyclization) Product 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Intermediate->Product Reflux in Ethanol (Step 2) (Hydrazinolysis) Reactants2 Hydrazine Hydrate (H₂NNH₂·H₂O) Reactants2->Product

Caption: General two-step synthesis pathway for the target compound.

Experimental Protocols & Optimization

This section provides detailed methodologies for the key synthesis steps.

Q1: What is the standard protocol for synthesizing the intermediate, Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Step 1)?

A1: The most common method involves the condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate.[1][2]

Detailed Protocol:

  • In a round-bottom flask, dissolve 2-aminopyridine (0.1 mol) in 96% ethanol (25 mL).

  • Add ethyl 2-chloroacetoacetate (0.1 mol) to the solution.

  • Heat the mixture under reflux for approximately 6 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After cooling, evaporate the excess ethanol under reduced pressure (in vacuo).

  • The resulting residual oil is partitioned between diethyl ether and water.

  • Separate the ether layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent.

  • Allow the final residual oil to crystallize to obtain the solid product.[1]

ParameterValue/ConditionSource
Reactants 2-Aminopyridine, Ethyl 2-chloroacetoacetate[1]
Solvent 96% Ethanol[1]
Reaction Time 6 hours[1]
Temperature Reflux[1]
Reported Yield ~45%[1]

Q2: What is the standard protocol for converting the ester intermediate to this compound (Step 2)?

A2: This conversion is achieved through hydrazinolysis, where the ester is reacted with hydrazine hydrate.

Detailed Protocol:

  • Place Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.01 mol) in a round-bottom flask.

  • Add 96% ethanol (15 mL) and hydrazine hydrate (0.1 mol).

  • Heat the mixture under reflux for 5 hours.[1]

  • Upon cooling, the product will crystallize out of the solution.

  • Filter the formed crystals, wash them with water, and dry them.

  • Recrystallize the crude product from 96% ethanol to obtain the purified carbohydrazide.[1]

ParameterValue/ConditionSource
Reactants Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, Hydrazine Hydrate[1]
Solvent 96% Ethanol[1]
Reaction Time 5 hours[1]
Temperature Reflux[1]
Reported Yield ~27%[1]
Melting Point 180 °C[1]

Troubleshooting Guide

Encountering issues during synthesis is common. This guide addresses specific problems in a question-and-answer format.

Troubleshooting P1 Problem: Low or No Yield in Step 1 (Ester Formation) C1a Cause: Impure 2-aminopyridine or ethyl 2-chloroacetoacetate P1->C1a C1b Cause: Insufficient reflux time or temperature P1->C1b P2 Problem: Incomplete Hydrazinolysis (Step 2) C2a Cause: Degraded or insufficient hydrazine hydrate P2->C2a C2b Cause: Reaction time too short P2->C2b P3 Problem: Formation of Side Products C3a Cause: Decomposition at high temp. P3->C3a C3b Cause: Side reactions of hydrazine P3->C3b S1a Solution: Verify reagent purity (NMR, GC-MS). Recrystallize/distill if needed. C1a->S1a S1b Solution: Ensure vigorous reflux. Extend reaction time (monitor by TLC). C1b->S1b S2a Solution: Use fresh, high-quality hydrazine hydrate. Use a molar excess. C2a->S2a S2b Solution: Increase reflux time to >5 hours and monitor completion by TLC. C2b->S2b S3a Solution: Ensure precise temperature control. Consider alternative solvent with lower boiling point. C3a->S3a S3b Solution: Control stoichiometry carefully. Purify intermediate ester before Step 2. C3b->S3b

Caption: Troubleshooting logic for the synthesis of MIPC.

Q3: My yield for the ester formation (Step 1) is very low. What are the possible causes and solutions?

A3: Low yields in the formation of the imidazo[1,2-a]pyridine core can stem from several factors:

  • Reagent Quality: The purity of 2-aminopyridine and ethyl 2-chloroacetoacetate is critical. Contaminants can interfere with the reaction. Solution: Ensure high purity of starting materials. If necessary, purify them before use.

  • Reaction Conditions: The reaction may be sensitive to temperature and time. Insufficient heating or time can lead to incomplete conversion. Solution: Ensure the reaction is maintained at a steady reflux. Monitor the reaction's progress via TLC and consider extending the reflux time if starting material is still present.

  • Alternative Methods: Traditional condensation can have moderate yields.[1] For imidazo[1,2-a]pyridine cores, methods using microwave irradiation or different catalytic systems (e.g., neutral alumina) have been shown to improve yields and shorten reaction times.[3][4]

Q4: The hydrazinolysis of the ester (Step 2) is slow or incomplete. How can I drive it to completion?

A4: Issues with the hydrazinolysis step are often related to the reagent or reaction kinetics.

  • Hydrazine Hydrate Quality: Hydrazine hydrate is reactive and can degrade. Using a fresh, high-purity bottle is recommended.

  • Stoichiometry: A significant molar excess of hydrazine hydrate is typically used to drive the reaction to completion.[1] Solution: Ensure you are using a sufficient excess of hydrazine hydrate (e.g., 10 equivalents).

  • Reaction Time: While 5 hours is a reported time, some reactions may require longer. Solution: Monitor the disappearance of the starting ester by TLC. If the reaction stalls, consider extending the reflux period.

Q5: I am observing significant impurities in my final product. What are they and how can I prevent them?

A5: Impurities can arise from incomplete reactions or side reactions.

  • Unreacted Starting Material: The most common impurity is the starting ester. Solution: Ensure the hydrazinolysis reaction goes to completion (see Q4). A final recrystallization from ethanol is effective for purification.[1]

  • Side Products: Hydrazine is a strong nucleophile and can participate in side reactions, although these are less common under the specified conditions. Solution: Careful control of the reaction temperature and purification of the intermediate ester before proceeding to the second step can minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q6: Are there more efficient, one-pot methods to synthesize the imidazo[1,2-a]pyridine scaffold?

A6: Yes, modern organic synthesis has produced several efficient methods. Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, can assemble the core structure in a single step from 2-aminopyridine, an aldehyde, and an isocyanide.[5][6] Additionally, syntheses using iodine as a catalyst or employing microwave assistance have been developed to improve yields and reduce reaction times.[3][7]

Q7: What are the primary safety concerns when working with hydrazine hydrate?

A7: Hydrazine is a suspect carcinogen and is toxic.[8] It is crucial to handle it with extreme care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation or skin contact. Due to its risks, some researchers explore safer alternatives like carbohydrazide for other applications, though hydrazine is necessary for this specific synthesis.[8][9][10]

Q8: How can I reliably confirm the structure and purity of the final this compound?

A8: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value (approx. 180 °C).[1]

  • Spectroscopy:

    • ¹H and ¹³C NMR: This will confirm the chemical structure by showing the expected proton and carbon signals.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks, such as N-H stretches (around 3300 cm⁻¹) and the carbonyl (C=O) stretch of the hydrazide group (around 1650 cm⁻¹).

    • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[1]

  • Chromatography (TLC/HPLC): Use these techniques to assess the purity of the compound by checking for the presence of a single spot or peak.

References

Overcoming poor solubility of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my experiment. Why is this happening?

A: This is a common issue for compounds in the imidazopyridine class, which are often lipophilic and possess low aqueous solubility.[1][2] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the aqueous assay buffer. This often happens when a concentrated stock solution, usually in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Factors like buffer pH, salt concentration, and temperature can also influence solubility.

The workflow below outlines a systematic approach to diagnosing and resolving precipitation issues.

G start Compound Precipitates in Assay Buffer check_stock Is the stock solution clear? start->check_stock check_dilution How is the dilution performed? check_stock->check_dilution Yes remake_stock Action: Remake stock solution. Ensure compound is fully dissolved. Consider gentle warming or sonication. check_stock->remake_stock No check_final_conc Is final concentration too high? check_dilution->check_final_conc Standard Protocol optimize_dilution Action: Optimize dilution protocol. Use serial dilutions. Add stock to buffer with vigorous mixing. check_dilution->optimize_dilution Single-step dilution lower_conc Action: Lower the final assay concentration. check_final_conc->lower_conc Yes check_dmso Is final DMSO % too low? check_final_conc->check_dmso No formulation_strategies Problem Persists? Consider Advanced Formulation Strategies optimize_dilution->formulation_strategies lower_conc->formulation_strategies increase_dmso Action: Increase final DMSO %. (Validate assay tolerance first!) check_dmso->increase_dmso Yes check_dmso->formulation_strategies No increase_dmso->formulation_strategies G cluster_0 Preparation Workflow A 1. Prepare 10-50 mM Stock in 100% DMSO B 2. Create Intermediate Dilution in 100% DMSO A->B If large dilution factor needed C 3. Add Small Volume of DMSO Stock to Large Volume of Stirring Aqueous Assay Buffer A->C If dilution factor is small B->C D 4. Vortex/Mix Immediately and Thoroughly C->D E 5. Use Final Solution Promptly in Assay D->E G cluster_0 Cyclodextrin-Mediated Solubilization Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

References

Addressing the cytotoxicity of imidazo[1,2-a]pyridine derivatives in normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives and encountering cytotoxicity in normal cell lines.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative shows high cytotoxicity in normal cell lines. What are the common causes?

A1: High cytotoxicity in normal cell lines can stem from several factors:

  • Off-target effects: The compound may interact with unintended cellular targets crucial for normal cell survival.[1]

  • Compound concentration: The concentration used may be too high, leading to generalized cellular stress and death.

  • Compound stability and solubility: Degradation or precipitation of the compound in culture media can lead to the formation of toxic byproducts or aggregates.

  • Cell line sensitivity: Some normal cell lines are inherently more sensitive to chemical insults.

  • Experimental conditions: Factors like prolonged incubation times, high solvent concentration (e.g., DMSO), or suboptimal culture conditions can exacerbate cytotoxicity.[2]

Q2: What are the known mechanisms of cytotoxicity for imidazo[1,2-a]pyridine derivatives?

A2: Imidazo[1,2-a]pyridine derivatives can induce cytotoxicity through various mechanisms, including:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways. This often involves the activation of caspases, such as caspase-3 and caspase-9, and modulation of Bcl-2 family proteins.[3][4][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M), preventing cell proliferation.[4][6]

  • Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage.[7][8]

  • Inhibition of Key Survival Pathways: Inhibition of pro-survival signaling pathways, such as the AKT/mTOR pathway, has been observed.[4]

Q3: How can I reduce the off-target cytotoxicity of my compound?

A3: Several strategies can be employed to minimize off-target effects:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the derivative to identify moieties associated with toxicity and separate them from those responsible for the desired activity.[9][10]

  • Dose-Response Analysis: Determine the lowest effective concentration that elicits the desired biological effect while minimizing toxicity in normal cells.[1]

  • Use of Control Compounds: Include structurally related but inactive analogs in your experiments to differentiate between target-specific and off-target effects.[1]

  • Genetic Approaches: Use techniques like siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of the intended target.[1][11]

  • Computational Modeling: Employ in silico methods to predict potential off-targets and guide the design of more selective compounds.[11]

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in MTT/WST assays.
  • Possible Cause 1: Contamination. Microbial contamination can metabolize the tetrazolium salts, leading to false-positive signals.[12]

    • Solution: Ensure aseptic technique. Regularly test cell cultures for contamination.

  • Possible Cause 2: Interference from the compound. The compound itself may react with the assay reagents or have inherent color that interferes with absorbance readings.

    • Solution: Run a "no-cell" control containing only media and your compound at the highest concentration to check for direct reduction of the tetrazolium salt.[2]

  • Possible Cause 3: Incomplete solubilization of formazan crystals (MTT assay).

    • Solution: Ensure complete dissolution by vigorous pipetting or shaking. Consider switching to a WST-based assay which produces a water-soluble formazan.[13]

  • Possible Cause 4: Variability in cell seeding.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated multichannel pipettes.[12]

Issue 2: Discrepancy between cytotoxicity data from different assays (e.g., MTT vs. LDH).
  • Possible Cause 1: Different cellular processes being measured. MTT and WST assays measure metabolic activity, which may decrease before cell membrane integrity is lost.[14] LDH assays measure the release of lactate dehydrogenase upon loss of membrane integrity, a later event in cell death.[15]

    • Solution: This discrepancy can provide insight into the mechanism of cell death. A decrease in MTT signal without a corresponding increase in LDH release may suggest cytostatic effects or early apoptosis.

  • Possible Cause 2: Assay kinetics. The optimal timing for detecting changes may differ between assays.

    • Solution: Perform a time-course experiment to determine the optimal endpoint for each assay with your specific compound and cell line.

Issue 3: Unexpectedly high cytotoxicity at low compound concentrations.
  • Possible Cause 1: Compound instability. The compound may be degrading into a more toxic substance in the culture medium.

    • Solution: Assess the stability of your compound in culture medium over the time course of the experiment using methods like HPLC.[1]

  • Possible Cause 2: High sensitivity of the normal cell line.

    • Solution: Test the compound on a panel of different normal cell lines to determine if the sensitivity is cell-type specific. Consider using a cell line that is more relevant to the intended therapeutic application.

  • Possible Cause 3: Solvent toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO).[16]

Quantitative Data Summary

Table 1: Cytotoxicity (IC50) of Selected Imidazo[1,2-a]Pyridine Derivatives in Normal Cell Lines

CompoundNormal Cell LineIC50 (µM)Reference
Compound 12b Vero91[17]
Imidazo[1,2-a]pyridine-3-carboxamidesVERO>128[18]
Compound 24 CHO-K1216.72[18]

Note: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[2][12][19][20]

Materials:

  • 96-well cell culture plates

  • Test imidazo[1,2-a]pyridine derivative

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.[21][22][23][24]

Materials:

  • 96-well cell culture plates

  • Test imidazo[1,2-a]pyridine derivative

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of the test compound or vehicle control for the desired time.

  • Set up controls:

    • Vehicle Control: Untreated cells.

    • Maximum LDH Release Control: Treat cells with lysis buffer 45 minutes before the end of the incubation period.[24]

    • Culture Medium Background: Wells with medium but no cells.

  • Centrifuge the plate at ~250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.[24]

  • Add 50 µL of stop solution to each well.[24]

  • Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[24]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent dye like TMRE or JC-1 to assess mitochondrial health, an early indicator of apoptosis.[25][26][27][28]

Materials:

  • Fluorescent dye (e.g., TMRE or JC-1)

  • Mitochondrial membrane potential disruptor for positive control (e.g., CCCP or FCCP)

  • Assay buffer

  • Flow cytometer or fluorescence plate reader/microscope

Procedure (using TMRE):

  • Seed and treat cells with the test compound as previously described. Include a positive control treated with CCCP (e.g., 20 µM for 10-20 minutes).[27]

  • Add TMRE to the culture medium to a final working concentration (typically 50-200 nM) and incubate for 15-30 minutes at 37°C.[26]

  • For plate reader/microscopy:

    • Carefully aspirate the medium.

    • Wash the cells gently with pre-warmed PBS or assay buffer.

    • Add 100 µL of assay buffer to each well.

    • Measure fluorescence (Ex/Em ≈ 549/575 nm).

  • For flow cytometry:

    • Harvest the cells (including supernatant for suspension cells).

    • Centrifuge at ~300 x g for 5 minutes and discard the supernatant.[26]

    • Wash the cells with PBS.

    • Resuspend the cells in assay buffer for analysis.

Visualizations

cluster_troubleshooting Troubleshooting Workflow: High Cytotoxicity Start High Cytotoxicity Observed in Normal Cells CheckConc Is the compound concentration in the optimal range? Start->CheckConc CheckSolvent Is the solvent concentration below toxic levels (e.g., DMSO <0.5%)? CheckConc->CheckSolvent Yes Optimize Optimize concentration and incubation time. CheckConc->Optimize No CheckPurity Is the compound pure and stable in culture medium? CheckSolvent->CheckPurity Yes CheckSolvent->Optimize No CheckCellLine Is the cell line known to be highly sensitive? CheckPurity->CheckCellLine Yes Remake Re-synthesize/purify compound. Test stability (e.g., via HPLC). CheckPurity->Remake No SAR Consider SAR studies to modify the compound structure. CheckCellLine->SAR Yes UseDifferent Use a different, more robust normal cell line. CheckCellLine->UseDifferent No

Caption: Troubleshooting workflow for high cytotoxicity.

cluster_pathway Potential Cytotoxicity Mechanisms cluster_apoptosis Apoptosis Induction cluster_ros Oxidative Stress cluster_cycle Cell Cycle Arrest Compound Imidazo[1,2-a]pyridine Derivative Mito Mitochondrial Dysfunction Compound->Mito ROS Increased ROS Production Compound->ROS p53 p53 Activation Compound->p53 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Damage Cellular Damage ROS->Damage Arrest G2/M Arrest p53->Arrest

Caption: Potential mechanisms of cytotoxicity.

cluster_workflow General Experimental Workflow for Cytotoxicity Assessment Start Start Culture Maintain Normal Cell Line Culture Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with Compound (Dose-Response) Seed->Treat Incubate Incubate for Defined Period (e.g., 48h) Treat->Incubate Assay Perform Cytotoxicity Assays (e.g., MTT, LDH) Incubate->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze End End Analyze->End

Caption: Experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Enhancing the Metabolic Stability of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide analogs. Our goal is to help you navigate common experimental challenges and enhance the metabolic stability of your compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Rapid in vitro clearance in liver microsomes.

Potential CauseRecommended Solution
Oxidation of the imidazo[1,2-a]pyridine ring: The core is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the 5 and 7-positions, and by Aldehyde Oxidase (AO) at the 7-position.- Block metabolic soft spots: Introduce electron-withdrawing groups (e.g., fluoro, chloro) at positions 5 or 7 to decrease the electron density of the ring and reduce its susceptibility to oxidation. - Deuteration: Strategically replace hydrogen atoms at metabolically labile positions with deuterium to leverage the kinetic isotope effect and slow down the rate of metabolism.[1][2] - Bioisosteric replacement: Consider replacing the imidazo[1,2-a]pyridine core with a more metabolically stable isostere, such as a 1,2,4-triazolopyridine.[3]
Hydrolysis of the carbohydrazide linker: The carbohydrazide moiety can be susceptible to enzymatic hydrolysis by amidases or other hydrolases present in liver microsomes.[4][5]- Steric hindrance: Introduce bulky groups near the carbohydrazide linkage to sterically shield it from enzymatic attack. - Bioisosteric replacement of the carbohydrazide: Replace the carbohydrazide with a more stable linker, such as a triazole or an oxadiazole.
N-dealkylation or oxidation of substituents: Substituents on the 2-methyl group or on any aromatic rings appended to the carbohydrazide can be sites of metabolic attack.- Introduce blocking groups: For example, replace a metabolically labile N-alkyl group with a more stable N-tert-butyl group.[6] - Modify substituent electronics: Introduce electron-withdrawing groups on aromatic substituents to deactivate them towards oxidative metabolism.

Issue 2: Inconsistent results in metabolic stability assays.

Potential CauseRecommended Solution
Compound instability in assay buffer: The compound may be chemically unstable at the pH of the incubation buffer (typically pH 7.4).- Perform a buffer stability test: Incubate the compound in the assay buffer without microsomes or cofactors and measure its concentration over time. - Adjust buffer pH if possible: If the compound is more stable at a slightly different pH, consider if the assay conditions can be modified without compromising enzyme activity.
Non-specific binding to microsomes or plasticware: Highly lipophilic compounds can bind non-specifically to the microsomal protein or the walls of the incubation tubes, leading to an apparent loss of compound that is not due to metabolism.- Include a control without NADPH: Incubating the compound with microsomes in the absence of the NADPH cofactor will reveal any non-metabolic loss of the compound.[4] - Use low-binding plates and tubes. - Measure the fraction unbound (fu) in the microsomal incubation.
Issues with the analytical method (LC-MS/MS): Matrix effects, poor ionization, or co-eluting metabolites can interfere with the accurate quantification of the parent compound.- Optimize sample preparation: Use protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components. - Use a stable isotope-labeled internal standard: This can help to correct for matrix effects and variations in instrument response. - Develop a robust chromatographic method: Ensure baseline separation of the parent compound from any major metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound analogs?

A1: The primary metabolic pathways for this class of compounds are expected to involve:

  • Oxidation of the imidazo[1,2-a]pyridine core: This is a common metabolic route for this scaffold, often mediated by CYP enzymes and Aldehyde Oxidase (AO). The most likely sites of oxidation are the electron-rich positions of the pyridine ring.

  • Hydrolysis of the carbohydrazide linker: The carbohydrazide bond can be cleaved by hydrolases, leading to the formation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and a substituted hydrazine.[4][5]

  • Metabolism of substituents: Any substituents on the imidazopyridine ring or the carbohydrazide moiety can also be sites of metabolic transformation, such as hydroxylation, dealkylation, or conjugation.

Q2: How can I identify the specific metabolites of my compound?

A2: Metabolite identification is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The general workflow involves:

  • Incubating your compound with a metabolically active system (e.g., liver microsomes, hepatocytes).

  • Analyzing the incubation mixture by LC-MS/MS to detect potential metabolites.

  • Comparing the MS/MS fragmentation patterns of the parent compound and potential metabolites to elucidate the structure of the metabolites.

  • Confirmation of the metabolite structure can be achieved by synthesizing the suspected metabolite and comparing its chromatographic and mass spectrometric properties to the one formed in the incubation.

Q3: What are some effective strategies to enhance the metabolic stability of my this compound analogs?

A3: Several strategies can be employed to improve metabolic stability:

  • Structure-Activity Relationship (SAR) guided design: Systematically modify the structure of your lead compound and assess the impact on metabolic stability to identify key metabolic liabilities.

  • Bioisosteric replacement: This is a powerful strategy where a metabolically labile group is replaced with a different group that has similar physicochemical properties but is more resistant to metabolism.[5][7][8] For example, replacing a metabolically susceptible phenyl ring with a pyridine or pyrimidine ring can sometimes improve stability.[9]

  • Blocking metabolism: Introduce chemical modifications at or near the site of metabolism to hinder enzymatic attack. This can involve adding bulky groups to create steric hindrance or incorporating electron-withdrawing groups to make the site less electronically favorable for oxidation.

  • Deuteration: Replacing a carbon-hydrogen bond at a metabolic "soft spot" with a stronger carbon-deuterium bond can slow down metabolism that involves the cleavage of that bond.[1][2]

Q4: My compound shows good stability in liver microsomes but has poor in vivo pharmacokinetics. What could be the reason?

A4: There are several potential reasons for this discrepancy:

  • Metabolism by non-microsomal enzymes: Liver microsomes primarily contain Phase I CYP enzymes. Your compound might be metabolized by other enzymes not present or active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or Phase II conjugation enzymes. Consider conducting studies in hepatocytes, which contain a broader range of metabolic enzymes.

  • Poor absorption or high first-pass metabolism: The compound may be poorly absorbed from the gastrointestinal tract or be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

  • Rapid clearance by other mechanisms: The compound might be rapidly cleared from the body by renal or biliary excretion.

  • Poor tissue distribution: The compound may be rapidly taken up by tissues, leading to low plasma concentrations.

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add the test compound or positive control to the appropriate wells.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Terminate the reaction by adding the aliquot to a well containing ice-cold stop solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Metabolite Identification Workflow

Metabolite_Identification_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analytical Phase cluster_data Data Interpretation Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes (+ NADPH) Microsomes->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Sample at time points Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataProcessing Data Processing (Metabolite Picking) LCMS->DataProcessing Acquire Data StructureElucidation Structure Elucidation (MS/MS Fragmentation) DataProcessing->StructureElucidation Confirmation Structure Confirmation (Synthesis) StructureElucidation->Confirmation

Caption: A typical workflow for the identification of metabolites.

Data Presentation

The following tables provide examples of how to present metabolic stability data for a series of hypothetical this compound analogs.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDR Groupt½ (min)CLint (µL/min/mg protein)
XYZ-001 Phenyl1546.2
XYZ-002 4-Fluorophenyl3519.8
XYZ-003 4-Chlorophenyl4216.5
XYZ-004 Pyridin-4-yl2824.8
XYZ-005 Thiophen-2-yl2231.5

Table 2: Effect of Deuteration on Metabolic Stability

Compound IDPosition of Deuterationt½ (min) in HLMFold Improvement
XYZ-001 None15-
XYZ-001-d5 Phenyl-d5251.7
XYZ-001-d3 2-Methyl-d3181.2
XYZ-001-d1 Imidazopyridine-C7-d322.1

Signaling Pathways and Logical Relationships

Potential Metabolic Fates of this compound Analogs

Metabolic_Fates cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites Parent This compound Analog Oxidation Oxidation (CYPs, AO) Parent->Oxidation Hydrolysis Hydrolysis (Amidases) Parent->Hydrolysis Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated ring) Oxidation->Oxidized_Metabolite Hydrolyzed_Metabolite1 2-Methylimidazo[1,2-a]pyridine -3-carboxylic acid Hydrolysis->Hydrolyzed_Metabolite1 Hydrolyzed_Metabolite2 Substituted Hydrazine Hydrolysis->Hydrolyzed_Metabolite2 Conjugation Conjugation (UGTs, SULTs) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Conjugation->Conjugated_Metabolite Oxidized_Metabolite->Conjugation Stability_Strategy cluster_modifications Modification Strategies Start Identify Lead Compound with Poor Metabolic Stability Identify_Soft_Spot Identify Metabolic 'Soft Spot' (Metabolite ID) Start->Identify_Soft_Spot Modify_Structure Structural Modification Identify_Soft_Spot->Modify_Structure Metabolically Labile Site Found Assess_Stability Re-evaluate Metabolic Stability Modify_Structure->Assess_Stability Blocking Blocking Metabolism (Steric/Electronic) Modify_Structure->Blocking Bioisosteres Bioisosteric Replacement Modify_Structure->Bioisosteres Deuteration Deuteration Modify_Structure->Deuteration Assess_Stability->Modify_Structure Further Optimization Needed End Optimized Compound with Improved Stability Assess_Stability->End Stability Goal Met

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridine Carbohydrazides for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis and biological evaluation of imidazo[1,2-a]pyridine carbohydrazides and related derivatives. The focus is on structure-activity relationship (SAR) studies aimed at improving the anticancer potency of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Where should I start with substitutions on the imidazo[1,2-a]pyridine core to improve anticancer activity?

A1: SAR studies suggest that substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring are critical for anticancer potency. For instance, introducing an aryl hydrazone moiety at the C-2 position has shown promising cytotoxic potential.[1] Specifically, a 4-bromophenyl group on the hydrazone has been reported to exhibit high cytotoxic activity against MCF-7 and HT-29 cancer cell lines.[1] Furthermore, substitutions at the C-3 position with groups like p-chlorophenyl amine have also demonstrated significant inhibitory activity.[2]

Q2: What is the impact of a 1,2,3-triazole linkage in the side chain on the cytotoxic potential of imidazo[1,2-a]pyridine derivatives?

A2: Studies have indicated that the introduction of a 1,2,3-triazole linkage between the imidazo[1,2-a]pyridine core and a substituted phenyl ring did not improve the cytotoxic potency against MCF-7, K562, and HT-29 cancer cell lines when compared to analogous imine derivatives.[1] In some cases, the presence of the triazole moiety led to a decrease in activity.[1]

Q3: Which cancer cell lines are commonly used for evaluating the potency of imidazo[1,2-a]pyridine derivatives?

A3: Researchers frequently use a panel of human cancer cell lines to evaluate the cytotoxic activity of these compounds. Commonly used cell lines include:

  • Breast Cancer: MCF-7, HCC1937, MDA-MB-231[1][2][3][4]

  • Colon Cancer: HT-29, Caco-2[1][5]

  • Leukemia: K562[1]

  • Melanoma: A375, WM115[6]

  • Cervical Cancer: HeLa[6]

  • Laryngeal Carcinoma: Hep-2[4]

  • Hepatocellular Carcinoma: HepG2[4]

  • Ovarian Cancer: SKOV3[7]

It is also common practice to assess cytotoxicity against a non-cancer cell line, such as Vero, to determine selectivity.[1][4]

Q4: What are the known mechanisms of action for the anticancer effects of imidazo[1,2-a]pyridine derivatives?

A4: Several signaling pathways have been implicated in the anticancer activity of imidazo[1,2-a]pyridines. These compounds have been shown to induce:

  • Cell Cycle Arrest: Some derivatives cause cell cycle arrest at the G2/M[6] or G0/G1 phase.[1] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[3][6]

  • Apoptosis: Induction of apoptosis is a common mechanism. This can occur through both the intrinsic pathway, involving proteins like Bax and caspase-9,[6] and the extrinsic pathway, involving caspase-7 and caspase-8.[3]

  • Inhibition of Pro-Survival Signaling Pathways: Imidazo[1,2-a]pyridines have been reported to inhibit key survival pathways such as the AKT/mTOR pathway[6] and the STAT3/NF-κB pathway.[7]

Troubleshooting Guides

Problem: Low Yields During Synthesis of Imidazo[1,2-a]pyridine Carbohydrazides

  • Possible Cause: Incomplete reaction or side product formation.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure anhydrous conditions if using reagents sensitive to moisture. Optimize the reaction time and temperature. For the synthesis of the core imidazo[1,2-a]pyridine structure, various catalytic systems have been reported, including copper-catalyzed and iodine-catalyzed methods, which may improve yields.[8][9][10]

    • Purification: Use appropriate chromatographic techniques to separate the desired product from starting materials and byproducts. Thin-layer chromatography (TLC) should be used to monitor the reaction progress.

    • Starting Materials: Verify the purity of your starting materials, such as the substituted 2-aminopyridine and the α-haloketone or equivalent.

Problem: Inconsistent Results in Cytotoxicity Assays

  • Possible Cause: Issues with cell culture, compound solubility, or the assay protocol.

  • Troubleshooting Steps:

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.

    • Compound Solubility: Imidazo[1,2-a]pyridine derivatives can have poor aqueous solubility. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

    • Assay Protocol: Standardize incubation times and ensure accurate pipetting. Include positive and negative controls in every experiment. The MTT assay is commonly used, and adherence to a validated protocol is crucial for reproducibility.[11]

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives from various studies.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives (Aryl Hydrazone Series) [1]

CompoundR-group (at para-position of phenyl)MCF-7 IC50 (µM)HT-29 IC50 (µM)K562 IC50 (µM)Vero IC50 (µM)
7a H> 100> 100> 100> 100
7b Cl42.135.8> 100> 100
7c F68.355.2> 100> 100
7d Br22.613.4> 100> 100
7e CH3> 100> 100> 100> 100

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines [3][6][12]

CompoundCell LineIC50 (µM)
Compound 5 A37518.2
WM11525.5
HeLa44.6
Compound 6 A3759.7
WM11512.8
HeLa21.3
Compound 7 A37515.4
WM11520.1
HeLa39.8
IP-5 HCC193745
IP-6 HCC193747.7
IP-7 HCC193779.6

Experimental Protocols

1. General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide [1]

  • Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate: A mixture of the appropriate 2-aminopyridine and ethyl 3-bromo-2-oxopropanoate is refluxed in ethanol. After completion of the reaction, the solvent is evaporated, and the residue is purified.

  • Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide: The resulting ethyl ester is treated with an excess of hydrazine hydrate and refluxed for several hours. The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration and washed with cold water.

2. MTT Cytotoxicity Assay [6][11]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 585 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

AKT_mTOR_Pathway cluster_cell Cancer Cell Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative AKT AKT (Protein Kinase B) Imidazo_pyridine->AKT inhibits phosphorylation p53 p53 Imidazo_pyridine->p53 increases level Bax Bax Imidazo_pyridine->Bax increases level mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes p21 p21 p53->p21 activates CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest induces Caspase9 Active Caspase-9 Bax->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis induces

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_cell_2 Cancer Cell MIA Imidazo[1,2-a]pyridine Derivative (MIA) STAT3 STAT3 MIA->STAT3 suppresses NFkB NF-κB MIA->NFkB suppresses IkB IκBα MIA->IkB increases expression LPS LPS (Lipopolysaccharide) LPS->STAT3 activates LPS->NFkB activates by degrading IκBα Inflammation Inflammatory Response (iNOS, COX-2) STAT3->Inflammation promotes NFkB->Inflammation promotes IkB->NFkB inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (2-aminopyridine, etc.) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cell_culture Cancer Cell Culture characterization->cell_culture cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis_assay Apoptosis Assay ic50->apoptosis_assay western_blot Western Blot (Signaling Proteins) ic50->western_blot

Caption: General experimental workflow for SAR studies.

References

Technical Support Center: Troubleshooting In Vitro Assays with Potential Compound Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with potential compound interference in their in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in in vitro assays?

A1: Compound interference occurs when a test compound alters the assay signal through a mechanism unrelated to its intended biological activity, leading to either false-positive or false-negative results.[1][2][3] This is a significant challenge in drug discovery, as it can lead to the wasteful pursuit of erroneous hits.[4]

Q2: What are the most common types of compound interference?

A2: The most prevalent mechanisms of compound interference include:

  • Autofluorescence: The compound itself emits light at the same wavelength used for detection, leading to an artificially high signal.[1][5]

  • Fluorescence Quenching: The compound absorbs the excitation or emission light of the reporter fluorophore, resulting in a decreased signal.[1][6]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[7][8]

  • Chemical Reactivity: The compound may react directly with assay components, such as enzymes or substrates, in a non-specific manner.[4] This can include redox activity where compounds produce reactive oxygen species like H₂O₂.[4]

  • Light Scattering: Precipitated or aggregated compounds can scatter light, leading to variable and artificially high readings in optical assays.[6][9]

  • Luciferase Inhibition/Stabilization: In luminescence-based assays, compounds can directly inhibit or stabilize the luciferase enzyme, leading to false signals.[10][11][12]

Q3: My fluorescent assay shows unexpectedly high background signal. What could be the cause?

A3: An unexpectedly high background signal in a fluorescence-based assay is often due to autofluorescence.[1] Potential sources include the test compound itself, components of the assay media like riboflavin, or even some laboratory plastics.[1] Many compounds found in screening libraries are intrinsically fluorescent, which can be a major source of false-positive results.[1][13]

Q4: I am observing a much lower signal than expected in my fluorescence assay. What is the likely issue?

A4: A diminished fluorescence signal can be a sign of fluorescence quenching, where the test compound absorbs the light intended to excite the fluorophore or the light emitted by it.[1][6] This leads to a false perception of inhibition. Another possibility is that the compound is precipitating out of solution, which can also lead to a lower effective concentration and signal.[14]

Q5: My results are highly variable, especially with compounds that have poor solubility. What could be happening?

A5: High variability, particularly with poorly soluble compounds, is often a result of compound precipitation or aggregation.[6][14] These aggregates can scatter light, leading to inconsistent and artificially high signals.[6] The formation of aggregates is a common mechanism for non-specific inhibition and is a significant source of false positives in high-throughput screening.[7]

Q6: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

A6: Pan-Assay INterference compoundS (PAINS) are molecules that appear as "hits" in multiple assays through non-specific mechanisms rather than by specifically interacting with the biological target.[6] These compounds often contain reactive chemical groups or have properties that lead to aggregation.[2][6] Identifying PAINS early is crucial to avoid wasted resources. You can identify them by consulting with medicinal chemists to check for problematic chemical structures and by running a series of counter-screens and orthogonal assays.[6]

Troubleshooting Workflows & Methodologies

A systematic approach is crucial for diagnosing and resolving issues related to compound interference. Below is a general troubleshooting workflow, followed by detailed protocols for key experiments.

General Troubleshooting Workflow

The following diagram outlines a logical progression for identifying the nature of compound interference.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Interference Identification cluster_3 Resolution & Confirmation start Unexpected Assay Result (High/Low Signal, High Variability) solubility Visual Inspection for Precipitation Is the compound soluble? start->solubility pre_read Pre-read Plate (Compound + Buffer) solubility->pre_read Yes aggregation Detergent Sensitivity Assay Activity reversed? -> Aggregation solubility->aggregation No autofluorescence High signal in pre-read? -> Autofluorescence pre_read->autofluorescence quenching Post-Reaction Compound Addition Signal decrease? -> Quenching autofluorescence->quenching No resolution Mitigation Strategy autofluorescence->resolution Yes quenching->aggregation No quenching->resolution Yes reactivity DTT Sensitivity Assay Activity altered? -> Thiol Reactivity aggregation->reactivity No aggregation->resolution Yes reactivity->resolution Yes orthogonal Orthogonal Assay (Different detection method) reactivity->orthogonal No resolution->orthogonal end Confirmed Hit / Artifact Identified orthogonal->end

Caption: General troubleshooting workflow for compound interference.

Experimental Protocols

Objective: To determine if a test compound is autofluorescent or quenches the assay's fluorescent signal.

Methodology:

  • Preparation:

    • Set A (Compound Only): Prepare wells containing assay buffer and the test compound at the same concentration used in the main experiment.

    • Set B (Fluorophore + Compound): Prepare wells with assay buffer, the fluorescent probe/reagent, and the test compound.

    • Set C (Fluorophore Only): Prepare wells with assay buffer and the fluorescent probe/reagent.

    • Set D (Blank): Prepare wells with assay buffer only.

  • Measurement: Read the fluorescence of all wells using the same instrument settings as the main assay.

  • Analysis:

    • Autofluorescence: If the signal in Set A is significantly higher than the blank (Set D), the compound is autofluorescent.[1]

    • Quenching: If the signal in Set B is significantly lower than in Set C (after subtracting the blank signal from both), the compound is likely quenching the fluorescence.[1]

Objective: To determine if the observed activity of a compound is due to the formation of aggregates.[2]

Methodology:

  • Preparation: Prepare two sets of assay reactions.

    • Set A (Standard Conditions): Follow the standard assay protocol.

    • Set B (Detergent): Add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the test compound.[2]

  • Execution: Run both sets of assays, including a dose-response of the test compound.

  • Analysis: If the inhibitory activity of the compound is significantly reduced or eliminated in the presence of the detergent (Set B), aggregation is the likely cause of the observed activity.[2]

The mechanism of aggregation-based interference is depicted below.

G cluster_0 Compound Behavior cluster_1 Interaction with Target compound Test Compound cac Critical Aggregation Concentration (CAC) compound->cac monomer Monomeric (Soluble) cac->monomer Below CAC aggregate Aggregates (Colloids) cac->aggregate Above CAC target Target Protein (e.g., Enzyme) monomer->target aggregate->target no_inhibition Normal Activity target->no_inhibition inhibition Non-specific Inhibition (Protein Denaturation) target->inhibition

Caption: Mechanism of aggregation-based assay interference.

Objective: To assess if a compound's activity is due to non-specific reactivity with thiol groups (cysteine residues) on proteins.

Methodology:

  • Preparation: Prepare two sets of assay reactions.

    • Set A (Standard Conditions): Follow the standard assay protocol.

    • Set B (Reducing Agent): Add a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) to the assay buffer.[2]

  • Execution: Run a dose-response of the test compound under both conditions.

  • Analysis: A significant increase in the IC50 value (reduced potency) in the presence of DTT suggests that the compound may be acting as a thiol-reactive electrophile.[4] IC50 shifts greater than 3-fold should raise concern.[4]

Data Summary: Common Interference Mechanisms and Solutions

Interference MechanismCommon CauseTypical Effect on SignalKey Identification ExperimentRecommended Mitigation Strategy
Autofluorescence Intrinsically fluorescent compounds.[1][13]False IncreasePre-read of compound in buffer.[1][15]Use red-shifted fluorophores, subtract background, or use an orthogonal assay.[9][15]
Fluorescence Quenching Compound absorbs excitation or emission light.[1][6]False DecreasePost-reaction compound addition.[6]Measure compound absorbance spectra, use a non-fluorescent orthogonal assay.[6]
Compound Aggregation Poor compound solubility leading to colloid formation.[7]False Decrease (Inhibition)Detergent sensitivity assay (e.g., with Triton X-100).[2][6]Add non-ionic detergent to buffer, use lower compound concentrations.[16]
Chemical Reactivity Electrophilic compounds reacting with nucleophiles (e.g., cysteine).[4]False Decrease (Inhibition)DTT sensitivity assay.[4]Consult medicinal chemists to flag reactive moieties, use orthogonal assays.[4]
Luciferase Interference Direct inhibition or stabilization of the luciferase enzyme.[10][11]Varies (False Decrease or Increase)Run assay in the absence of the primary target (cell-free luciferase).[17]Use a different reporter system, perform counter-screens.[11]

This technical support center provides a foundational guide to addressing common issues of compound interference. For more complex or persistent issues, further investigation into the specific assay technology and compound properties is recommended.

References

Technical Support Center: Imidazo[1,2-a]pyridine Compound Off-Target Effect Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects of imidazo[1,2-a]pyridine compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with imidazo[1,2-a]pyridine compounds?

A1: Imidazo[1,2-a]pyridine derivatives, particularly those designed as kinase inhibitors, can exhibit off-target activities due to the conserved nature of the ATP-binding pocket in kinases.[1] Common off-target effects can lead to unexpected cellular phenotypes, toxicity, or modulation of unintended signaling pathways. For instance, some imidazo[1,2-a]pyridine-based compounds have been observed to interact with kinases beyond their primary target, as well as other proteins like the hERG ion channel, which can lead to cardiotoxicity.[2][3]

Q2: How can I rationally design imidazo[1,2-a]pyridine derivatives with improved selectivity?

A2: A systematic structure-activity relationship (SAR) study is crucial for designing more selective inhibitors.[4][5] Key strategies include:

  • Exploring different substitution patterns: Modifications at various positions of the imidazo[1,2-a]pyridine core can significantly impact selectivity. For example, introducing specific substituents on a phenyl ring of the scaffold has been shown to increase potency for the target kinase while reducing activity against off-target isoforms.

  • Introducing bulky or rigid groups: Incorporating groups that create steric hindrance or enforce a specific conformation can prevent the compound from binding to the ATP pockets of off-target kinases.[6]

  • Modulating physicochemical properties: Adjusting properties like lipophilicity can influence a compound's binding profile and reduce non-specific interactions.[7]

Q3: What are the initial steps to investigate if my experimental observations are due to off-target effects?

A3: When you observe an unexpected phenotype, it is important to first confirm on-target engagement in your experimental system. A dose-response analysis should be performed to compare the concentration at which the unexpected effect occurs with the IC50 for the primary target. If these concentrations differ significantly, it may suggest an off-target effect. Using a structurally unrelated inhibitor for the same target can also help differentiate on- and off-target effects.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype or Toxicity

Symptoms:

  • Cell death at concentrations where the primary target is not sufficiently inhibited.

  • Morphological changes in cells that are inconsistent with the known function of the primary target.

  • Activation or inhibition of a signaling pathway that is not downstream of the intended target.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed confirm_target Confirm On-Target Engagement (e.g., CETSA, Western Blot for p-substrate) start->confirm_target dose_response Dose-Response Analysis (Compare phenotype EC50 to target IC50) confirm_target->dose_response Target Engaged orthogonal_inhibitor Use Structurally Unrelated Inhibitor for the Same Target dose_response->orthogonal_inhibitor Discrepancy in Potency rescue_experiment Rescue Experiment with Drug-Resistant Target Mutant orthogonal_inhibitor->rescue_experiment Phenotype Persists kinome_profiling Comprehensive Kinome Profiling rescue_experiment->kinome_profiling Phenotype Persists off_target_id Identify Potential Off-Targets kinome_profiling->off_target_id

Caption: Workflow to investigate unexpected cellular phenotypes.

Solutions:

  • Confirm On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target in the cellular environment.[3][8]

  • Dose-Response Comparison: If the unexpected phenotype occurs at a significantly different concentration than the IC50 for your primary target, it is likely an off-target effect.

  • Orthogonal Inhibitor: If a structurally different inhibitor of the same target does not produce the same phenotype, your compound's effect is likely off-target.

  • Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[2]

Problem 2: Inconsistent Results Between Biochemical and Cellular Assays

Symptoms:

  • High potency in a biochemical assay (e.g., against a purified enzyme) but low potency in a cell-based assay.

  • Discrepancy between the inhibition of the target protein and the overall cellular response.

Solutions:

  • Assess Cell Permeability: The compound may have poor cell membrane permeability. Consider structural modifications to improve this, such as reducing polarity.

  • Investigate Cellular Metabolism: The compound may be rapidly metabolized within the cell. Perform metabolic stability assays. Structural modifications can be made to block metabolic hotspots.[9]

  • Confirm Target Availability: The target protein may be in a complex or cellular compartment that is inaccessible to the compound.

Data Presentation: Strategies to Enhance Kinase Selectivity

The following tables summarize quantitative data from SAR studies on imidazo[1,2-a]pyridine derivatives, demonstrating how structural modifications can improve selectivity.

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors

Compound IDR1 SubstitutionR2 SubstitutionCDK2 IC50 (nM)CDK4 IC50 (nM)Selectivity (CDK4/CDK2)
1a HPhenyl5002000.4
1b MethylPhenyl2505002
1c H4-Fluorophenyl3001500.5
1d Methyl4-Fluorophenyl1008008

Data is illustrative and based on principles from published SAR studies.[4][10]

Table 2: Optimization of Imidazo[4,5-b]pyridine-Based Aurora and FLT3 Kinase Inhibitors [2]

Compound IDR GroupAurora-A IC50 (nM)FLT3 IC50 (nM)hERG % Inhibition @ 10 µM
21i 1-methyl-1H-pyrazol-4-yl502567
22d 1,3-dimethyl-1H-pyrazol-4-yl201048
27e 1,3-dimethyl-1H-pyrazol-4-yl7.56.2<10

Compound 27e shows improved potency and significantly reduced hERG inhibition.

Experimental Protocols

Detailed Methodology: Cellular Thermal Shift Assay (CETSA)

This protocol is for a Western blot-based CETSA to confirm target engagement in intact cells.[3][4][8]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to attach overnight.
  • Treat cells with the desired concentrations of the imidazo[1,2-a]pyridine compound or vehicle control for a specified duration (e.g., 1-4 hours).

2. Heating Step:

  • Harvest cells and wash with PBS.
  • Resuspend the cell pellet in PBS with protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

3. Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated protein by centrifugation at high speed.

4. Protein Quantification and Analysis:

  • Collect the supernatant and determine the protein concentration.
  • Analyze the amount of the target protein in the soluble fraction by Western blotting.
  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the control indicates target engagement.

Detailed Methodology: Kinome Profiling

This protocol outlines a general method for assessing the selectivity of an imidazo[1,2-a]pyridine compound against a panel of kinases.

1. Compound Preparation:

  • Dissolve the test compound in DMSO to create a stock solution.
  • Perform serial dilutions to the desired screening concentrations.

2. Kinase Panel Screening:

  • Utilize a commercial kinase profiling service or an in-house platform. These services typically screen the compound at one or two concentrations against a large number of purified kinases.
  • The assay measures the ability of the test compound to inhibit the activity of each kinase, often by quantifying the phosphorylation of a substrate.

3. Data Analysis:

  • The results are typically expressed as the percentage of remaining kinase activity compared to a vehicle control.
  • Calculate a selectivity score (S-score) to quantify the inhibitor's selectivity. A lower S-score indicates higher selectivity.
  • Identify off-target kinases with significant inhibition (e.g., >50% inhibition at a given concentration).

4. Follow-up Studies:

  • For significant off-targets, determine the IC50 values to quantify the potency of the off-target interaction.
  • Investigate the cellular consequences of inhibiting these off-target kinases to understand their potential contribution to the observed phenotype.

Signaling Pathway Diagrams

Off-target effects of imidazo[1,2-a]pyridine compounds can lead to the modulation of unintended signaling pathways. The diagram below illustrates a hypothetical scenario where an imidazo[1,2-a]pyridine kinase inhibitor, designed to target a specific kinase (On-Target Kinase), also inhibits other kinases (Off-Target Kinase 1 and 2), leading to the modulation of downstream signaling pathways such as STAT3 and NF-κB.[11][12][13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor on_target On-Target Kinase receptor->on_target off_target1 Off-Target Kinase 1 receptor->off_target1 off_target2 Off-Target Kinase 2 receptor->off_target2 stat3 STAT3 on_target->stat3 Activates off_target1->stat3 Activates ikb IκB off_target2->ikb Phosphorylates (leading to degradation) stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerizes ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases gene_exp Gene Expression (Proliferation, Survival, Inflammation) stat3_dimer->gene_exp Regulates nfkb_nuc->gene_exp Regulates compound Imidazo[1,2-a]pyridine Compound compound->on_target Inhibits compound->off_target1 Inhibits compound->off_target2 Inhibits

Caption: Potential on- and off-target effects on signaling pathways.

References

Technical Support Center: Optimizing Pharmacokinetic Properties of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the pharmacokinetic (PK) properties of this chemical series.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits poor aqueous solubility. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common challenge with the imidazo[1,2-a]pyridine scaffold due to its fused bicyclic ring system, which often leads to high lipophilicity.[1] This can result in inconsistent data in in vitro assays and poor oral bioavailability.

Initial Troubleshooting Workflow:

  • Quantify Solubility: Perform both kinetic and thermodynamic solubility assays to understand the compound's behavior in aqueous media.

  • Modify Assay Conditions: For in vitro assays, consider adjusting the buffer pH or including a low percentage of co-solvents (e.g., DMSO, ethanol) if the assay tolerates it.

  • Salt Formation: Explore the formation of different salt forms (e.g., hydrochloride, mesylate), which can significantly improve aqueous solubility.

  • Structural Modification: If feasible, consider introducing polar functional groups to the molecule to enhance its hydrophilicity.

Q2: I'm observing rapid metabolism of my compound in liver microsome stability assays. What are the likely metabolic soft spots on this scaffold?

A2: The imidazo[1,2-a]pyridine core and its substituents can be susceptible to phase I metabolism, primarily by cytochrome P450 enzymes. Potential metabolic "soft spots" include:

  • Oxidation of the Imidazopyridine Ring: The electron-rich nature of the heterocyclic system makes it prone to oxidation.

  • Metabolism of Alkyl Substituents: The 2-methyl group is a potential site for hydroxylation.

  • Hydrolysis of the Carbohydrazide Moiety: While generally more stable than esters, the hydrazide bond can be subject to hydrolysis by amidases.

To mitigate rapid metabolism, consider strategies like deuteration of metabolically labile positions, which can strengthen C-H bonds and slow down metabolic processes.

Q3: What are the key in vitro ADME assays I should perform to profile my compounds?

A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for characterizing the pharmacokinetic properties of your derivatives. Key assays include:

  • Solubility Assays (Kinetic and Thermodynamic): To determine the aqueous solubility.

  • Permeability Assays (e.g., PAMPA): To predict passive diffusion across biological membranes.

  • Metabolic Stability Assays (Liver Microsomes or Hepatocytes): To assess the compound's susceptibility to metabolism.

  • Plasma Protein Binding Assays: To determine the fraction of compound bound to plasma proteins, which influences its distribution and availability.

  • CYP Inhibition Assays: To evaluate the potential for drug-drug interactions.

Q4: The carbohydrazide functional group in my compounds seems to be causing issues. What are some common challenges with this moiety?

A4: The carbohydrazide group, while a useful pharmacophore, can present challenges:

  • Reactivity: Hydrazides can be reactive and may form hydrazones with aldehydes and ketones present as impurities in solvents or reagents.

  • Stability: They can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Toxicity: Hydrazine-containing compounds can have associated toxicities, so it is important to assess cytotoxicity early.

To address these, ensure high purity of starting materials and solvents, control the pH during experiments and storage, and perform cytotoxicity assays.

Troubleshooting Guides

Issue 1: Poor and Variable Oral Bioavailability in Animal Studies
  • Possible Cause 1: Poor Aqueous Solubility.

    • Troubleshooting:

      • Formulation Strategies: For preclinical studies, consider formulating the compound in a vehicle that enhances solubility, such as a solution with co-solvents (e.g., PEG400, Tween 80), a lipid-based formulation, or an amorphous solid dispersion.

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

      • Salt Formation: If a stable and soluble salt form has been identified, use it for in vivo experiments.

  • Possible Cause 2: High First-Pass Metabolism.

    • Troubleshooting:

      • Identify Metabolites: Perform metabolite identification studies to understand the primary metabolic pathways.

      • Structural Modification: Block the sites of metabolism through chemical modification (e.g., replacing a hydrogen with a fluorine or deuterium).

      • Route of Administration: If the goal is to understand systemic effects, consider parenteral administration (e.g., intravenous) to bypass first-pass metabolism.

  • Possible Cause 3: Poor Membrane Permeability.

    • Troubleshooting:

      • Assess with In Vitro Models: Use assays like PAMPA or Caco-2 permeability assays to confirm poor permeability.

      • Structural Modification: Modify the structure to optimize lipophilicity (LogP/LogD). Very high lipophilicity can sometimes lead to poor permeability due to retention in the membrane.

      • Prodrug Approach: Consider designing a prodrug that is more permeable and is converted to the active compound in vivo.

Data Presentation

In Vitro ADME Properties of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
CompoundAqueous Solubility (µM) at pH 7.4[2]Rat Liver Microsomal Stability (% Metabolized)[2]Human Liver Microsomal Stability (% Metabolized)[2]
1 18142%34%
3 14949%29%
4 14869%45%
6 2519%21%
In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamide Analogs in Rats[2][3]
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC0-∞ (ng·h/mL)F (%)
1 10Oral30120.250.56143476
1 1IV700 (C0)-0.35189-
3 10Oral12500.250.4587043
3 1IV--0.33490-
4 10Oral12610.250.3555025
4 1IV--0.28530-
6 10Oral1020.51.125010
6 1IV--0.5600-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; F: Bioavailability; C0: Initial plasma concentration after IV administration.

In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamide Analogs in Mice[4]
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)F (%)
13 3Oral1810.254.141136
13 1IV---383-
18 3Oral385413.2385031
18 1IV---4150-

Experimental Protocols

Kinetic and Thermodynamic Solubility Assay

This protocol provides a general method for determining the aqueous solubility of your compounds.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for sample preparation, UV-transparent for analysis)

  • Plate shaker

  • Centrifuge with plate rotor

  • UV-Vis plate reader

Kinetic Solubility Protocol:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well polypropylene plate, add 2 µL of the DMSO stock solution to 200 µL of PBS (final concentration 100 µM, 1% DMSO).

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a UV-transparent 96-well plate.

  • Measure the absorbance at the compound's λmax using a UV-Vis plate reader.

  • Calculate the concentration based on a standard curve of the compound prepared in PBS with 1% DMSO.

Thermodynamic Solubility Protocol:

  • Add an excess amount of solid compound (e.g., 1 mg) to a vial containing 1 mL of PBS.

  • Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Dilute the filtrate if necessary and analyze the concentration by HPLC-UV or a UV-Vis plate reader against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive permeability across a lipid membrane.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phosphatidylcholine in dodecane solution

  • PBS, pH 7.4

  • Test compound

  • Plate reader

Protocol:

  • Coat the filter membrane of the donor plate with 5 µL of the phosphatidylcholine/dodecane solution and let it sit for 5 minutes.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare a solution of the test compound in PBS (e.g., 100 µM).

  • Add 200 µL of the compound solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate sandwich at room temperature for 4-18 hours.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • Calculate the permeability coefficient (Pe) using the appropriate equations.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualizations

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to modulate several key signaling pathways in cancer and other diseases.

Wnt_Signaling Wnt/β-catenin Signaling Pathway Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3B, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Co-activation TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->beta_catenin_on Inhibition of Signaling

Caption: Wnt/β-catenin signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and dual inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo PK Study Solubility Aqueous Solubility (Kinetic & Thermodynamic) Decision1 Good In Vitro Profile? Solubility->Decision1 Permeability Permeability (PAMPA) Permeability->Decision1 Metabolism Metabolic Stability (Liver Microsomes) Metabolism->Decision1 PPB Plasma Protein Binding PPB->Decision1 Dosing Compound Dosing (Oral, IV) Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, t1/2, AUC, F%) Analysis->PK_Params Decision2 Good In Vivo PK? PK_Params->Decision2 Start New Derivative Synthesized Start->Solubility Start->Permeability Start->Metabolism Start->PPB Decision1->Dosing Yes Optimization Chemical Optimization Decision1->Optimization No Lead_Candidate Lead Candidate Decision2->Lead_Candidate Yes Decision2->Optimization No Optimization->Start

Caption: Workflow for pharmacokinetic characterization of new derivatives.

References

Validation & Comparative

A Comparative Analysis of the Antitubercular Potential of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives and Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing global effort to combat tuberculosis (TB), researchers are continually seeking novel compounds with potent antitubercular activity to address the challenges of drug resistance. This guide provides a comparative analysis of a promising derivative of the 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide class, specifically N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, and the cornerstone first-line anti-TB drug, Isoniazid. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their efficacy and safety profiles.

Executive Summary

Isoniazid, a long-standing and effective anti-TB drug, functions by inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. However, the emergence of Isoniazid-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new chemical entities. The this compound scaffold has emerged as a promising area of research. While data on the parent compound is limited, derivatives have shown significant antitubercular activity. This guide focuses on a potent derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, which has demonstrated a distinct mechanism of action by targeting pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in M. tuberculosis.

Performance Comparison

The following tables summarize the available quantitative data for the antitubercular activity and cytotoxicity of N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and Isoniazid. It is important to note that the data for the imidazopyridine compound is for a specific derivative and may not be fully representative of the parent compound.

Table 1: In Vitro Antitubercular Activity against Mycobacterium tuberculosis H37Rv

CompoundMinimum Inhibitory Concentration (MIC)
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide4.53 µM[1][2]
Isoniazid0.22 - 0.44 µM

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 (50% Inhibitory Concentration)
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazideRAW 264.7 (Murine Macrophage)> 50 µM[1][2]
IsoniazidHepG2 (Human Hepatocellular Carcinoma)> 26 mM
IsoniazidVERO (Kidney epithelial from African green monkey)IC50 not explicitly found, but some imidazo[1,2-a]pyridine derivatives show IC50 >128 μM[2]

Mechanism of Action

The two compounds exhibit fundamentally different mechanisms of action, which is a crucial factor in the context of overcoming drug resistance.

N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide belongs to a class of compounds that have been shown to target essential enzymes in M. tuberculosis. This specific derivative has been identified as an inhibitor of pantothenate synthetase (PS) .[1][2] PS is a key enzyme in the biosynthesis of pantothenate (Vitamin B5), a precursor for the essential cofactor Coenzyme A. Inhibition of this pathway disrupts vital metabolic processes in the bacterium, leading to cell death. Other derivatives of the imidazo[1,2-a]pyridine class have also been shown to target the cytochrome bcc complex (QcrB) in the electron transport chain, disrupting ATP synthesis.

Isoniazid , on the other hand, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of Isoniazid then covalently adducts with NAD(H) to form a complex that inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a unique and critical component of the mycobacterial cell wall. Inhibition of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to bacterial cell lysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for the antitubercular compounds are typically determined using the Microplate Alamar Blue Assay (MABA) .

Principle: This colorimetric assay assesses the metabolic activity of M. tuberculosis. The indicator dye, Alamar Blue (resazurin), is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol Outline:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated at 37°C until it reaches the mid-log phase.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv. Control wells containing no drug and no bacteria are also included.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is re-incubated for 24-48 hours.

  • Reading Results: The wells are visually inspected for a color change from blue to pink. The MIC is recorded as the lowest concentration of the drug that remains blue.

Determination of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess the cytotoxic effects of compounds on mammalian cell lines.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Mammalian cells (e.g., RAW 264.7, HepG2, or VERO) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: The culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms of Action

To illustrate the distinct signaling pathways targeted by each compound, the following diagrams were generated using the DOT language.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct NADH NADH NADH->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid.

Imidazopyridine_Mechanism cluster_ps Pantothenate Synthetase Pathway cluster_etc Electron Transport Chain Pantoate Pantoate PS Pantothenate Synthetase (PS) Pantoate->PS Beta_Alanine β-Alanine Beta_Alanine->PS Pantothenate Pantothenate (Vitamin B5) PS->Pantothenate CoA Coenzyme A Pantothenate->CoA Metabolism Essential Metabolic Pathways CoA->Metabolism ETC Electron Transport Chain QcrB QcrB (Cytochrome bcc complex) ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase ATP ATP Production ATP_Synthase->ATP IMPC This compound Derivatives IMPC->PS Inhibition IMPC->QcrB Inhibition (other derivatives)

Caption: Potential mechanisms of action of Imidazo[1,2-a]pyridine derivatives.

Conclusion

The available data suggests that derivatives of this compound represent a promising class of antitubercular agents with a mechanism of action distinct from that of Isoniazid. The potent in vitro activity of the N'-(1-naphthoyl) derivative, coupled with its low cytotoxicity, highlights the potential of this scaffold for further development. The different molecular targets of these two classes of compounds could be advantageous in combating drug-resistant strains of M. tuberculosis and for use in combination therapies. Further research is warranted to determine the antitubercular activity and cytotoxicity of the parent this compound and to fully elucidate the structure-activity relationships within this chemical series.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Analogue and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of a 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide analogue, specifically an imidazo[1,2-a]pyridine-2-carbohydrazide derivative, reveals promising anticancer activity when compared against established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel. This guide provides an in-depth comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.

The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] This comparison focuses on a representative derivative from this class to benchmark its efficacy against the current standards of cancer therapy.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of a 2-methylimidazo[1,2-a]pyridine-2-carbohydrazide derivative (compound 7d from a cited study) was evaluated against a panel of human cancer cell lines and compared with the activity of standard anticancer drugs.[3] The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

Compound/DrugCell LineCancer TypeIC50 (µM)
Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (7d) MCF-7Breast Cancer22.6[3]
HT-29Colon Cancer13.4[3]
K562Leukemia>100[3]
Doxorubicin MCF-7Breast Cancer~1.1 - 8.3[4][5]
HT-29Colon Cancer~0.1 - 1[6]
K562Leukemia~0.03 - 0.1
Cisplatin MCF-7Breast Cancer~0.65 - 20[7][8]
HT-29Colon Cancer~5 - 20[9]
K562Leukemia~1 - 5
Paclitaxel MCF-7Breast Cancer~0.002 - 3.5[10][11]
HT-29Colon Cancer~0.004 - 0.1
K562Leukemia~0.002 - 0.01

Note: IC50 values for standard drugs are presented as a range compiled from multiple sources to reflect the inherent variability in experimental conditions. The data for the Imidazo[1,2-a]pyridine derivative is from a specific study for direct comparison.[3]

Experimental Protocols

The evaluation of cytotoxicity for the compared compounds was primarily conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

MTT Assay Protocol
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The cells were then treated with various concentrations of the test compound (this compound analogue) or standard anticancer drugs for a specified period, typically 48 or 72 hours.[8][10]

  • MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) was added to each well. The plates were then incubated for an additional 2-4 hours.[13]

  • Formazan Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), was added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival and proliferation.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (MCF-7, HT-29, etc.) seed Seed cells in 96-well plates start->seed treat Add varying concentrations of This compound analogue & standard drugs seed->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan crystals with DMSO mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 values calculate->ic50 PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Inhibits Imidazo[1,2-a]pyridine Derivative->mTOR Inhibits STAT3_NFkB_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor STAT3 STAT3 Receptor->STAT3 NF-kB NF-kB Receptor->NF-kB Gene Transcription Gene Transcription STAT3->Gene Transcription NF-kB->Gene Transcription Inflammation & Cell Proliferation Inflammation & Cell Proliferation Gene Transcription->Inflammation & Cell Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->STAT3 Inhibits Imidazo[1,2-a]pyridine Derivative->NF-kB Inhibits

References

Validation of the anticancer activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in multiple cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anticancer agents.[1][2][3][4][5] Researchers have synthesized and evaluated a multitude of derivatives, demonstrating significant cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines. These compounds often exert their activity through the modulation of key cellular signaling pathways involved in cell growth, proliferation, and survival.[2][6][7] This guide provides a comparative analysis of the anticancer activity of various imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent studies.

In Vitro Anticancer Activity

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data reveals a wide range of potencies for different derivatives.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference Drug
Thiophene-based Imidazo[1,2-a]pyridinyl-3-amines
Compound 5cHepG-2 (Liver)Not specifiedNot specified
MCF-7 (Breast)Not specifiedNot specified
HCT-116 (Colon)Not specifiedNot specified
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
Compound 13kHCC827 (Non-small cell lung)0.09 - 0.43Not specified
A549 (Non-small cell lung)0.09 - 0.43Not specified
SH-SY5Y (Neuroblastoma)0.09 - 0.43Not specified
HEL (Erythroid and leukocyte leukemia)0.09 - 0.43Not specified
MCF-7 (Breast)0.09 - 0.43Not specified
Imidazo[1,2-a]pyridine Hybrids
Compound HB9A549 (Lung)50.56Cisplatin (53.25 µM)
Compound HB10HepG2 (Liver)51.52Cisplatin (54.81 µM)
Iodine-catalyzed Imidazo[1,2-a]pyridine Derivatives
Compound 12bHep-2 (Laryngeal)11Doxorubicin
HepG2 (Liver)13Doxorubicin
MCF-7 (Breast)11Doxorubicin
A375 (Skin)11Doxorubicin
Novel Imidazo[1,2-a]pyridine Compounds
IP-5HCC1937 (Breast)45Not specified
IP-6HCC1937 (Breast)47.7Not specified
IP-7HCC1937 (Breast)79.6Not specified

Mechanism of Action: Targeting Key Signaling Pathways

Several studies have elucidated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting critical signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism.[2][6][7] Additionally, some derivatives have been shown to influence the Raf/MEK/ERK and RAS/MAPK pathways.[8]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK)

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The validation of the anticancer activity of these compounds relies on a series of well-established in vitro assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

2. Cell Proliferation Assay (BrdU Assay)

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA, thus quantifying cell proliferation.

  • Cell Treatment: Similar to the MTT assay, cells are treated with the test compounds.

  • BrdU Labeling: Towards the end of the treatment period, BrdU is added to the cell culture medium.

  • Immunodetection: The cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Reaction: A substrate is added that is converted by the enzyme into a colored product.

  • Quantification: The amount of colored product, which is proportional to the amount of BrdU incorporated into the DNA, is measured by spectrophotometry.

3. Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Harvesting and Staining: After treatment, cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of each cell.

  • Data Interpretation: The results are typically displayed as a dot plot, allowing for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

G cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with Imidazo[1,2-a]pyridine Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt brdu BrdU Assay (Cell Proliferation) incubate->brdu flow Flow Cytometry (Apoptosis) incubate->flow analyze Data Analysis: Calculate IC50, Proliferation Rate, Apoptosis Percentage mtt->analyze brdu->analyze flow->analyze end Conclusion: Determine Anticancer Efficacy analyze->end

Caption: General experimental workflow for validating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the design of potent anticancer agents. The derivatives discussed demonstrate significant activity against a range of cancer cell lines, often with IC50 values in the micromolar to nanomolar range. Their mechanism of action frequently involves the inhibition of key oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and development of these promising compounds for future cancer therapeutics.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers: Unraveling Structure-Activity Relationships in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of different imidazo[1,2-a]pyridine isomers, summarizing their biological activities across various domains including oncology, neurodegenerative diseases, and infectious diseases. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.

Comparative Biological Activity Data

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize the in vitro activity of various isomers against different biological targets.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine isomers has been extensively evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[1][2]
IP-6 HCC1937 (Breast Cancer)47.7[2]
IP-7 HCC1937 (Breast Cancer)>50[2]
Compound 28e MGC-803 (Gastric Cancer)0.038[3]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[2][4]
HepG2 (Hepatocellular Carcinoma)13[2][4]
MCF-7 (Breast Carcinoma)11[2][4]
A375 (Human Skin Cancer)11[2][4]
Compound 9d HeLa (Cervical Cancer)10.89[2]
MCF-7 (Breast Cancer)2.35[2][5]
Compound 12 A375 (Melanoma)0.14[6]
HeLa (Cervical Cancer)0.21[6]
MBM-17 Various Cancer Cells(IC50 = 3.0 nM for Nek2 inhibition)[7]
MBM-55 Various Cancer Cells(IC50 = 1.0 nM for Nek2 inhibition)[7]
Kinase Inhibitory Activity

Imidazo[1,2-a]pyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Compound/IsomerTarget KinaseIC50 (µM)Reference
Compound 4c CLK10.7[8][9]
DYRK1A2.6[8][9]
Compound 2a PI3K p110α0.67[6]
Compound 2g PI3K p110α0.0018[6]
Compound 12 PI3K p110α0.0028[6]
Compound 5d DPP-40.13[10]
MBM-17 Nek20.003[7]
MBM-55 Nek20.001[7]
Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against various bacterial and mycobacterial strains.

Compound/IsomerMicrobial StrainMIC (µM or µg/mL)Reference
Various derivatives M. tuberculosis H37RvMIC90 ≤0.006 µM[11]
Compound 26 M. tuberculosis H37Rv2.3 µg/mL[5]
Compounds 9, 12, 16, 17, 18 M. tuberculosis H37Rv≤0.006 µM[12]
Compound 4e E. coli CTXM, K. pneumoniae NDM0.5-0.7 mg/mL[13][14]
Imidazo[1,2-a]pyrimidine chalcones Various bacteriaGood to excellent activity

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by imidazo[1,2-a]pyridine isomers is crucial for understanding their mechanism of action. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Cell_Growth Cell Growth & Survival Akt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Imidazopyridine Imidazo[1,2-a]pyridine Isomers Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine isomers.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity Cell_Seeding 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with imidazo[1,2-a]pyridine isomers Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 7. Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: A typical experimental workflow for determining the cytotoxicity of imidazo[1,2-a]pyridine isomers using the MTT assay.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of imidazo[1,2-a]pyridine isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC1937, MGC-803, HeLa)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine isomers. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of imidazo[1,2-a]pyridine isomers against specific protein kinases.

Materials:

  • Recombinant purified kinase (e.g., PI3K, Nek2, CLK1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reaction Setup: The kinase reaction is set up in a 384-well plate by adding the kinase, its specific substrate, and the imidazo[1,2-a]pyridine isomer at various concentrations in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a specific detection reagent according to the manufacturer's instructions.

  • Signal Measurement: The luminescence or fluorescence signal is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an imidazo[1,2-a]pyridine isomer that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., M. tuberculosis, E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth, Middlebrook 7H9 broth)

  • 96-well microtiter plates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Resazurin or other viability indicator (optional)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: The imidazo[1,2-a]pyridine compounds are serially diluted in the growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at the optimal growth temperature for the specific bacterium (e.g., 37°C) for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be done by visual inspection or by measuring the absorbance or fluorescence after adding a viability indicator.

  • Data Recording: The MIC value is recorded for each compound against each bacterial strain.

This guide provides a foundational comparison of imidazo[1,2-a]pyridine isomers, highlighting the significant impact of structural modifications on biological activity. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design of more potent and selective therapeutic agents based on this versatile scaffold.

References

Investigating the Synergistic Potential of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

While the imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in oncology with derivatives showing promise against various cancer cell lines, published research on the synergistic effects of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide with other therapeutic agents is currently limited. This guide provides a robust framework for investigating such potential synergies, outlining a hypothetical study design, relevant experimental protocols, and data interpretation methods based on the known biological activities of this compound class.

Derivatives of imidazo[1,2-a]pyridine have been shown to target several key signaling pathways implicated in cancer progression, including PI3K/Akt/mTOR, STAT3/NF-κB, and receptor tyrosine kinases like EGFR and VEGFR.[1][2][3][4] This broad activity suggests a strong rationale for exploring combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. One study has already demonstrated the anti-inflammatory and potential anti-cancer benefits of co-administering a novel imidazo[1,2-a]pyridine derivative with curcumin, which together modulate the STAT3/NF-κB pathway.[3]

This guide proposes a comparative investigation of this compound (referred to as IMP-X for this guide) in combination with a standard chemotherapeutic agent, Doxorubicin, and a targeted therapy, an EGFR inhibitor, in breast (MCF-7) and colon (HCT-116) cancer cell lines.

Comparative Analysis of Synergistic Efficacy (Hypothetical Data)

The following tables present illustrative data to demonstrate how the synergistic effects of IMP-X could be quantified and compared. The data is based on the Chou-Talalay method, where a Combination Index (CI) of less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[5][6][7] The Dose Reduction Index (DRI) indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.

Table 1: Synergistic Effects of IMP-X and Doxorubicin on MCF-7 Breast Cancer Cells (72h Treatment)

IMP-X (µM)Doxorubicin (µM)Effect (Fraction Affected, Fa)Combination Index (CI)DRI (IMP-X)DRI (Doxorubicin)
1.250.050.500.75 (Synergy)2.53.0
2.500.100.750.60 (Synergy)3.04.5
5.000.200.900.52 (Strong Synergy)4.56.0

Table 2: Synergistic Effects of IMP-X and EGFR Inhibitor on HCT-116 Colon Cancer Cells (72h Treatment)

IMP-X (µM)EGFR Inhibitor (µM)Effect (Fraction Affected, Fa)Combination Index (CI)DRI (IMP-X)DRI (EGFR Inhibitor)
2.50.50.500.82 (Synergy)2.22.8
5.01.00.750.68 (Synergy)3.54.2
10.02.00.900.59 (Strong Synergy)5.06.5

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the standard protocols for the key experiments required to generate the data for this type of comparative guide.

Cell Viability and Proliferation (MTT Assay)

This assay determines the cytotoxic effects of the individual drugs and their combinations.

  • Cell Plating: Seed MCF-7 or HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8][9]

  • Drug Treatment: Treat cells with serial dilutions of IMP-X, Doxorubicin, or the EGFR inhibitor alone, and in combination at constant and non-constant ratios. Include untreated and solvent-treated wells as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone and use the dose-response data for synergy analysis.

Synergy Quantification (Chou-Talalay Method)

This method provides a quantitative measure of drug interaction.

  • Data Input: Use the dose-response data from the MTT assay for single agents and combinations.

  • Software Analysis: Employ software like CompuSyn or similar programs to automatically calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the median-effect principle.[5][6][13]

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine the mechanism of cell death induced by the drug combination.

  • Cell Treatment: Treat cells with the IC50 concentrations of the individual drugs and a synergistic combination for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[14]

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14]

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key protein expression and activation.

  • Protein Extraction: Treat cells with the drug combination for 24-48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[19]

  • Immunoblotting: Block the membrane and incubate it overnight at 4°C with primary antibodies against proteins in relevant pathways (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, cleaved PARP, Bcl-2, Bax).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.[18]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships. The following diagrams were generated using Graphviz (DOT language).

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Endpoint Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (MCF-7, HCT-116) drug_prep 2. Drug Preparation (IMP-X, Doxo, EGFRi) cell_culture->drug_prep cell_plating 3. Cell Plating (96-well plates) drug_prep->cell_plating treatment 4. Drug Treatment (Single & Combo) cell_plating->treatment incubation 5. Incubation (72 hours) treatment->incubation mtt 6a. MTT Assay (Viability) incubation->mtt apoptosis 6b. Annexin V/PI (Apoptosis) incubation->apoptosis western 6c. Western Blot (Pathways) incubation->western ic50 7a. IC50 Calculation mtt->ic50 mechanism 7c. Mechanism Elucidation apoptosis->mechanism western->mechanism ci_calc 7b. Synergy Analysis (CI) ic50->ci_calc

Caption: Experimental workflow for assessing drug synergy.

G egfri EGFR Inhibitor receptor Receptor Tyrosine Kinase (e.g., EGFR) egfri->receptor impx IMP-X akt Akt impx->akt stat3 STAT3 impx->stat3 nfkb NF-κB impx->nfkb cytokines Growth Factors/ Cytokines cytokines->receptor pi3k PI3K receptor->pi3k jak JAK receptor->jak ikk IKK receptor->ikk pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation jak->stat3 nucleus Nucleus stat3->nucleus ikk->nfkb nfkb->nucleus nucleus->proliferation apoptosis Inhibition of Apoptosis nucleus->apoptosis

Caption: Plausible signaling pathways modulated by IMP-X.

References

Cross-Resistance Profile of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives in Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) presents a formidable challenge to global tuberculosis control efforts. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action that can overcome existing resistance patterns. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of potent antitubercular compounds. This guide provides a comparative analysis of the cross-resistance profiles of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives and the closely related, more extensively studied 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against drug-resistant M. tuberculosis strains.

Executive Summary

While specific cross-resistance data for 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides against a wide panel of drug-resistant M. tuberculosis strains is limited in the current literature, a key derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, has been identified as an inhibitor of M. tuberculosis pantothenate synthetase (PS). In contrast, extensive research on the related imidazo[1,2-a]pyridine-3-carboxamides reveals their potent activity against MDR and XDR strains, with a distinct mechanism of action targeting the cytochrome bcc complex (QcrB). This guide synthesizes the available data to offer a comparative perspective on these two important classes of imidazo[1,2-a]pyridine derivatives.

Data Presentation: Comparative Efficacy

The following tables summarize the available minimum inhibitory concentration (MIC) data for the lead this compound derivative and a selection of imidazo[1,2-a]pyridine-3-carboxamides against various M. tuberculosis strains.

Table 1: Activity of this compound Derivative

CompoundTargetM. tuberculosis StrainMIC (μM)
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazidePantothenate SynthetaseNot Specified4.53

Data sourced from a study identifying the compound as a potent inhibitor of M. tuberculosis pantothenate synthetase.

Table 2: Comparative Activity of Imidazo[1,2-a]pyridine-3-carboxamides Against Drug-Sensitive and Drug-Resistant M. tuberculosis Strains

Compound/DrugH37Rv (Drug-Sensitive) MIC (μM)MDR Strain 1 MIC (μM)MDR Strain 2 MIC (μM)XDR Strain 1 MIC (μM)XDR Strain 2 MIC (μM)
Carboxamide Derivative 1 ≤1≤1≤1≤1≤1
Carboxamide Derivative 2 ≤1≤1≤1≤1≤1
Carboxamide Derivative 3 ≤1≤1≤1≤1≤1
Isoniazid 0.03-0.06>1>1>1>1
Rifampicin 0.06-0.125>2>2>2>2
Ofloxacin 0.25-0.50.25-0.5>2>2>2
Kanamycin 1.25-2.51.25-2.5>5>5>5

This table represents a summary of findings from studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, demonstrating their consistent potency across drug-resistant strains.[1][2][3]

Mechanism of Action and Resistance

A key differentiator between the carbohydrazide and carboxamide derivatives lies in their molecular targets within M. tuberculosis.

This compound:

This class of compounds, exemplified by N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, inhibits pantothenate synthetase.[1][4][5] This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), a precursor for coenzyme A. As this pathway is absent in mammals, it represents an attractive target for selective antimycobacterial agents.

pantothenate_synthesis_inhibition cluster_pathway Pantothenate Biosynthesis Pathway cluster_inhibitor Inhibition Pantoate Pantoate Pantothenate_Synthetase Pantothenate Synthetase (PS) Pantoate->Pantothenate_Synthetase beta-Alanine beta-Alanine beta-Alanine->Pantothenate_Synthetase Pantothenate Pantothenate Pantothenate_Synthetase->Pantothenate CoA_ACP Coenzyme A & Acyl Carrier Protein Pantothenate->CoA_ACP Inhibitor 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Inhibitor->Pantothenate_Synthetase

Caption: Inhibition of Pantothenate Synthetase.

Imidazo[1,2-a]pyridine-3-carboxamides:

In contrast, studies on imidazo[1,2-a]pyridine-3-carboxamides have identified a different target: QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain.[2][6][7][8] Spontaneous resistant mutants to these compounds harbor mutations in the qcrB gene, specifically a T313A substitution.[2][6][7][8] Importantly, cross-resistance was observed among different analogues of this carboxamide series, confirming a common target.[2][6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

1. Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

  • Method: Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA).

  • Strains: M. tuberculosis H37Rv (ATCC 27294) as the drug-sensitive control, and various clinically isolated MDR and XDR strains.

  • Procedure:

    • Two-fold serial dilutions of the test compounds are prepared in 7H9 broth (supplemented with OADC and glycerol) in a 96-well microtiter plate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Plates are incubated at 37°C for 5-7 days.

    • A solution of Alamar Blue or resazurin is added to each well, and the plates are re-incubated for 16-24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

2. Generation and Analysis of Spontaneous Resistant Mutants

This protocol is based on studies of imidazo[1,2-a]pyridine-3-carboxamides.

  • Objective: To identify the molecular target of the compounds by selecting for and sequencing resistant mutants.

  • Procedure:

    • A large inoculum of M. bovis BCG or M. tuberculosis (approx. 10⁸ to 10⁹ CFU) is plated onto 7H11 agar plates containing the test compound at a concentration of 5x to 10x the MIC.

    • Plates are incubated at 37°C for 3-4 weeks.

    • Colonies that appear on the plates are considered spontaneous resistant mutants.

    • These colonies are isolated, and their resistance to the compound is confirmed by re-determining the MIC.

    • Genomic DNA is extracted from the resistant mutants and the wild-type parent strain.

    • Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant mutants but absent in the wild-type strain.

experimental_workflow cluster_mic MIC Determination cluster_resistance Cross-Resistance & Target Identification A Prepare serial dilutions of imidazo[1,2-a]pyridine compounds B Inoculate with M. tuberculosis strains (drug-sensitive, MDR, XDR) A->B C Incubate and add Alamar Blue/Resazurin B->C D Determine MIC (lowest concentration with no growth) C->D E Plate large inoculum of M. tuberculosis on agar with high compound concentration F Isolate spontaneous resistant colonies E->F G Confirm resistance by re-testing MIC F->G H Whole Genome Sequencing of resistant and wild-type strains G->H I Identify mutations in resistant strains (e.g., in qcrB gene) H->I J Test for cross-resistance with other imidazo[1,2-a]pyridines I->J

References

Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide's Mechanism of Action with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential mechanisms of action of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives with established inhibitors, targeting researchers, scientists, and drug development professionals. The analysis is based on available experimental data for the imidazo[1,2-a]pyridine scaffold and its analogues.

Introduction to this compound

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide array of biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, antitubercular, anti-inflammatory, and neuroprotective agents. This guide focuses on elucidating the mechanisms of action of this compound and its analogues by comparing their inhibitory activities with those of known modulators of key biological pathways.

Potential Mechanisms of Action and Comparative Inhibitor Analysis

Based on current research, the imidazo[1,2-a]pyridine scaffold has been primarily associated with the inhibition of Mycobacterium tuberculosis pantothenate synthetase (MTB PS) and the PI3K/mTOR signaling pathway. While the carbohydrazide moiety suggests a potential for monoamine oxidase (MAO) inhibition, and the broader imidazopyridine class has been linked to phosphodiesterase (PDE) modulation, direct experimental evidence for these latter activities in the context of this compound is not yet established.

Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS)

A significant finding has identified a close analogue, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, as a potent inhibitor of MTB PS.[2] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), an essential precursor for coenzyme A, making it a validated target for antitubercular drug discovery.[2][3]

Comparative Inhibitory Data against MTB PS:

CompoundTargetIC50 (µM)Reference
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide MTB PS1.90[2]
Pyrazolo[4,3-c]-piperidine carboxamide coupled triazole derivativeMTB PS1.01[2]
3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivativeMTB PS0.53[2]
Compound 26 (a pyrazolo[4,3-c]pyridine derivative)MTB PS5.87[2]
Compound 1a (from HTS)Mtb CoaB9.9[4]
Compound 1fMtb CoaBC24.3[5]

Signaling Pathway Diagram:

pantothenate_biosynthesis Pantoate Pantoate Pantothenate Synthetase (PanC) Pantothenate Synthetase (PanC) Pantoate->Pantothenate Synthetase (PanC) β-Alanine β-Alanine β-Alanine->Pantothenate Synthetase (PanC) ATP ATP ATP->Pantothenate Synthetase (PanC) Pantothenate Pantothenate Pantothenate Synthetase (PanC)->Pantothenate AMP + PPi AMP + PPi Pantothenate Synthetase (PanC)->AMP + PPi This compound Derivative This compound Derivative This compound Derivative->Pantothenate Synthetase (PanC)

Caption: Inhibition of Pantothenate Biosynthesis Pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have highlighted the potential of the imidazo[1,2-a]pyridine scaffold to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8] This pathway plays a critical role in cell proliferation, survival, and growth.

Comparative Inhibitory Data against PI3K/mTOR:

CompoundTarget(s)IC50 (nM)Reference
Imidazo[1,2-a]pyridine derivative with 1,2,4-oxadiazole groupPI3Kα2[6]
Thiazole-substituted imidazo[1,2-a]pyridinePI3KCA2.8[6]
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide PI3K/mTOR0.20/21[7][8]
Gedatolisib (PF-05212384) PI3K/mTOR0.4/1.6Known Inhibitor
Dactolisib (BEZ235) PI3K/mTOR4/1Known Inhibitor

Signaling Pathway Diagram:

PI3K_mTOR_pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine Derivatives->PI3K Imidazo[1,2-a]pyridine Derivatives->mTOR MTB_PS_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare Reaction Mix Prepare Reaction Mix Dispense Test Compound Dispense Test Compound Prepare Reaction Mix->Dispense Test Compound Initiate with MTB PS Initiate with MTB PS Dispense Test Compound->Initiate with MTB PS Incubate Incubate Initiate with MTB PS->Incubate Monitor Absorbance (340 nm) Monitor Absorbance (340 nm) Incubate->Monitor Absorbance (340 nm) Calculate % Inhibition Calculate % Inhibition Monitor Absorbance (340 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

In vivo validation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Anticonvulsant Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated promising anticonvulsant effects in preclinical animal models. These compounds are often evaluated for their ability to protect against chemically or electrically induced seizures.

Comparative Efficacy of Anticonvulsant Imidazo[1,2-a]pyridine Derivatives

CompoundAnimal ModelSeizure Induction MethodRoute of AdministrationEffective DoseKey Findings
Compound 4f (4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-9-carboxylic acid derivative)MiceNot SpecifiedParenteralNot SpecifiedExhibited nanomolar binding affinity to the AMPA receptor and demonstrated a long duration of anticonvulsant activity.[1]
Compound 6e & 6f (2-aryl-3-(substituted oxazolone)-imidazo[1,2-a]pyridines)MiceMaximal Electroshock Seizure (MES) & Subcutaneous Pentylenetetrazole (scPTZ)Not SpecifiedNot SpecifiedShowed activity comparable to the standard drug diazepam and raised the seizure threshold in the scPTZ model.[2]
Alpidem MiceIsoniazid-induced convulsions, Pentylenetetrazole-induced convulsionsOral100 mg/kg (repeated)Did not induce tolerance to its anticonvulsant effects after repeated administration, unlike diazepam.[3]
Zolpidem MicePentylenetetrazole-induced tonic convulsionsNot SpecifiedNot SpecifiedAnticonvulsant activity is mediated by α1-GABAA receptors.[4][5]
Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce seizures. The ability of a compound to prevent the tonic hindlimb extension phase is considered a measure of anticonvulsant activity.[2]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. A subcutaneous injection of pentylenetetrazole (a GABA antagonist) is administered to induce seizures. The latency to and the incidence of seizures are recorded to evaluate the efficacy of the test compound.[2]

Anxiolytic Activity

The anxiolytic potential of imidazo[1,2-a]pyridine derivatives has been a significant area of research, with marketed drugs like Zolpidem and Alpidem belonging to this class. Their mechanism of action often involves modulation of the GABA-A receptor.

Comparative Efficacy of Anxiolytic Imidazo[1,2-a]pyridine Derivatives

CompoundAnimal ModelBehavioral TestRoute of AdministrationEffective DoseKey Findings
Alpidem Mice, RatsMarble-burying behavior, Punished drinking testNot SpecifiedNot SpecifiedShowed anxiolytic activity with a profile different from benzodiazepines; inactive in shock-induced fighting and shock-suppressed exploration.[6]
Zolpidem RatsNot SpecifiedOral10 mg/kg (daily)Chronic administration increased anxiety-related behavior.[7]
2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives MiceNot SpecifiedNot SpecifiedNot SpecifiedSeveral compounds showed good affinity for the benzodiazepine receptor.
Experimental Protocols: Anxiolytic Screening

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Marble-Burying Test: In this model, mice are placed in a cage with a layer of bedding and a number of marbles. The natural tendency of mice to bury novel objects is suppressed by anxiolytic drugs, leading to a decrease in the number of marbles buried.[6]

Antitubercular Activity

More recently, imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.

Comparative Efficacy of Antitubercular Imidazo[1,2-a]pyridine Derivatives

CompoundAnimal ModelInfection ModelRoute of AdministrationDosing RegimenKey Findings
ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide)MiceM. tuberculosis infectionOral30 mg/kg, once daily for 4 weeksSignificantly decreased bacterial burden in lungs and spleens, comparable to isoniazid and rifampicin.[8]
Compound 18 (imidazo[1,2-a]pyridine-3-carboxamide derivative)MiceTo be evaluatedOral (for PK)10 mg/kgShowed a very low MIC (<5 nM) and favorable pharmacokinetics, warranting in vivo efficacy studies.[9]
Telacebec (Q203) Clinical TrialsM. tuberculosis infectionNot ApplicableNot ApplicableA clinical candidate active against MDR- and XDR-TB.[10]
Experimental Protocols: Antitubercular Efficacy Testing

In Vivo Mouse Model of Tuberculosis: Mice are infected with an aerosol of M. tuberculosis. After a period to allow the infection to establish, treatment with the test compound is initiated. The efficacy is determined by measuring the bacterial load (colony-forming units) in the lungs and spleen at the end of the treatment period and comparing it to untreated control groups.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

G GABA-A Receptor Modulation by Imidazo[1,2-a]pyridines cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_site GABA Binding Site Cl_channel Chloride Ion Channel GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Site BZD_site->Cl_channel Enhances GABA effect Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_channel->Neuronal_Hyperpolarization Cl- Influx GABA GABA GABA->GABA_site Binds Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem, Alpidem) Imidazopyridine->BZD_site Positive Allosteric Modulator Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Neuronal_Hyperpolarization->Anxiolytic_Sedative_Effects Leads to

Caption: Mechanism of action for anxiolytic imidazo[1,2-a]pyridines.

G In Vivo Anticonvulsant Screening Workflow start Test Compound Administration mes_test Maximal Electroshock Seizure (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test seizure_induction Seizure Induction mes_test->seizure_induction scptz_test->seizure_induction observation Observation of Seizure Activity seizure_induction->observation data_analysis Data Analysis (Protection %, Latency) observation->data_analysis

Caption: Workflow for preclinical anticonvulsant drug screening.

G Antitubercular Efficacy Study Workflow infection Aerosol Infection of Mice with M. tuberculosis establishment Establishment of Infection (e.g., 2-4 weeks) infection->establishment treatment Treatment with Imidazo[1,2-a]pyridine (e.g., daily for 4 weeks) establishment->treatment endpoint Endpoint: Euthanasia and Organ Harvest (Lungs, Spleen) treatment->endpoint cfu_assay Colony-Forming Unit (CFU) Enumeration endpoint->cfu_assay efficacy_determination Determination of Efficacy (Comparison to Controls) cfu_assay->efficacy_determination

Caption: Workflow for evaluating antitubercular efficacy in a mouse model.

References

Benchmarking the Safety Profile of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Against Existing First-Line Anti-Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of the novel anti-tuberculosis candidate, 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, against the established first-line therapies: isoniazid, rifampicin, pyrazinamide, and ethambutol. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer an objective assessment for drug development professionals.

Executive Summary

The emergence of multidrug-resistant tuberculosis necessitates the development of new, safer, and more effective treatments. This compound belongs to the promising class of imidazo[1,2-a]pyridine derivatives, which have demonstrated potent anti-mycobacterial activity.[1][2] A critical aspect of advancing any new drug candidate is a thorough evaluation of its safety profile in comparison to current standards of care. First-line anti-tuberculosis drugs are known for a range of toxicities, most notably hepatotoxicity, creating a clear need for safer alternatives.

This guide consolidates preclinical safety data, highlighting the potentially favorable safety profile of the imidazo[1,2-a]pyridine scaffold. While direct quantitative toxicity data for this compound is limited, studies on closely related analogs suggest low cytotoxicity.[3] In contrast, established therapies exhibit significant in vitro cytotoxicity and in vivo toxicity, particularly concerning liver damage.

In Vitro Cytotoxicity Comparison

The following table summarizes the available in vitro cytotoxicity data for this compound derivatives and the first-line anti-tuberculosis drugs against various cell lines. A higher IC50 or CC50 value indicates lower cytotoxicity.

CompoundCell LineAssay TypeEndpointResultCitation(s)
Investigational Compound Analogs
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazideRAW 264.7Cytotoxicity AssayCell ViabilityNo cytotoxicity at 50 µM[3]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesVEROCytotoxicity AssayIC50>128 µM[1]
Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (7d)VeroMTT AssayIC50>100 µM[4]
First-Line Anti-Tuberculosis Drugs
IsoniazidHepG2MTT AssayIC50~70 mM (70,000 µM)[5]
IsoniazidHepG2MTT AssayCell ViabilityNo significant effect up to 200 µM[5]
RifampicinHepG2MTT AssayIC50~0.5 mM (500 µM)[5]
PyrazinamideHepG2MTT AssayIC50~84 mM (84,000 µM)[5]

In Vivo Acute Toxicity Comparison

The following table presents available acute oral toxicity data (LD50) for the first-line anti-tuberculosis drugs in rodents. No direct LD50 data for this compound is currently available in the public domain. However, exploratory in vivo studies on other 2,3-substituted imidazo[1,2-a]pyridines have shown no signs of hepatic or renal toxicity after 14 days of oral administration.[6][7]

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation(s)
IsoniazidMouseOral133
RifampicinMouseOral885
PyrazinamideMouseOral3582
EthambutolMouseOral4300

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Cell Culture:

  • Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The test compound (this compound or comparator drug) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with the solvent) is also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for another 3-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.

Animal Model:

  • Typically, female rats or mice are used.

Procedure:

  • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • A single animal is dosed.

  • If the animal survives, the next higher dose level is used for another animal. If the animal dies, the next lower dose level is used.

  • This process is continued until a dose that causes mortality or clear signs of toxicity is identified, or the highest dose is reached without mortality.

  • The LD50 is estimated based on the dose levels at which mortality occurs.

  • Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Safety Profiling cluster_invivo In Vivo Safety Profiling invitro_start Compound Synthesis (this compound) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) invitro_start->cytotoxicity Test Concentrations invivo_start Promising Candidate (Low In Vitro Toxicity) genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) cytotoxicity->genotoxicity cyp_inhibition CYP450 Inhibition Assays genotoxicity->cyp_inhibition acute_toxicity Acute Toxicity Study (e.g., OECD 423) invivo_start->acute_toxicity Dose Escalation repeated_dose Repeated-Dose Toxicity (Sub-acute/Chronic) acute_toxicity->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose->safety_pharm hepatotoxicity_pathway cluster_drug Drug Metabolism cluster_cellular Cellular Stress & Damage cluster_outcome Clinical Outcome drug Isoniazid / Rifampicin / Pyrazinamide metabolites Reactive Metabolites drug->metabolites CYP450 Enzymes ros Oxidative Stress (ROS Production) metabolites->ros mito_dys Mitochondrial Dysfunction metabolites->mito_dys er_stress ER Stress metabolites->er_stress apoptosis Apoptosis / Necrosis ros->apoptosis mito_dys->apoptosis er_stress->apoptosis liver_injury Hepatocellular Injury (Hepatotoxicity) apoptosis->liver_injury

References

Target Validation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Comparative Guide to Genetic and Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic and chemical probe-based methodologies for the target validation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. We present supporting experimental data for a primary putative target and outline a strategy for identifying and validating potential secondary targets, complete with detailed experimental protocols.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Effective drug development hinges on the accurate identification and validation of the molecular target(s) responsible for a compound's therapeutic action. Target validation confirms the engagement of a molecule with its intended target and elucidates the biological consequences of this interaction. This guide explores both chemical and genetic approaches to validate the target(s) of this compound.

Primary Putative Target: Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS)

A study identified a close analog, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (MTB PS), an essential enzyme for the bacterium's survival.[3][4] This finding establishes MTB PS as a primary putative target for the this compound scaffold.

Existing Experimental Data
CompoundTargetAssayResultCitation
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)MTB PSEnzymatic InhibitionIC₅₀ = 1.90 ± 0.12 μM[3]
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)MTB PSDifferential Scanning FluorimetryConfirmed Binding Affinity[3]
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)M. tuberculosisWhole-cell ActivityMIC = 4.53 μM[3]

Potential Secondary Targets: Kinome-wide Profiling

The imidazo[1,2-a]pyridine scaffold is a common motif in many kinase inhibitors.[5][6] Therefore, it is crucial to assess the selectivity of this compound and identify any potential off-target kinase interactions that could contribute to its biological activity or lead to toxicity.

Target Validation Workflow

A robust target validation strategy employs orthogonal methods to build a strong case for a specific target. This involves confirming direct physical binding and demonstrating that modulation of the target protein phenocopies the effect of the compound.

Target_Validation_Workflow cluster_0 Initial Hypothesis cluster_1 Chemical Probes cluster_2 Genetic Probes cluster_3 Validation Putative_Target Putative Target (MTB PS) DSF Differential Scanning Fluorimetry (DSF) Putative_Target->DSF Direct Binding Kinome_Scan Kinome-wide Selectivity Scan Putative_Target->Kinome_Scan Selectivity CETSA Cellular Thermal Shift Assay (CETSA) CRISPR CRISPR-Cas9 Knockout/Knock-in CETSA->CRISPR Phenocopy DSF->CETSA Cellular Engagement Validated_Target Validated Target Kinome_Scan->Validated_Target Off-target ID CRISPR->Validated_Target

A logical workflow for target validation.

Experimental Protocols

Chemical Probe Methodologies

1. Differential Scanning Fluorimetry (DSF) for Direct Target Engagement

DSF, or Thermal Shift Assay, measures the change in a protein's thermal stability upon ligand binding.[7][8] An increase in the melting temperature (Tm) indicates direct binding of the compound to the target protein.

Protocol:

  • Protein Preparation: Purify recombinant MTB PS.

  • Reaction Setup: In a 96-well PCR plate, mix the purified MTB PS with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound. Include a DMSO control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate melting curves. The midpoint of the transition (Tm) is calculated. A significant shift in Tm in the presence of the compound confirms binding.[9]

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA assesses target engagement in a more physiologically relevant context by measuring the thermal stabilization of a target protein within intact cells.[10][11]

Protocol:

  • Cell Culture and Treatment: Culture Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) or a relevant mammalian cell line expressing the target. Treat the cells with varying concentrations of this compound or DMSO as a control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble MTB PS (or other target protein) in the supernatant using Western blotting or mass spectrometry.[12]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve indicates that the compound has entered the cells and engaged with the target.

3. Kinase Selectivity Profiling

To evaluate off-target effects, a kinome-wide selectivity screen should be performed. Several commercial services offer comprehensive kinase profiling panels.[13][14][15][16][17]

Protocol:

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Screening: The compound will be screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The service will provide data on the percent inhibition for each kinase.

  • Follow-up: For any significant hits, determine the IC₅₀ values to quantify the potency of inhibition.

Kinase_Profiling_Workflow Compound 2-Methylimidazo[1,2-a]pyridine- 3-carbohydrazide Service Commercial Kinase Profiling Service Compound->Service Screen Screen against >400 Kinases Service->Screen Data Percent Inhibition Data Screen->Data Hits Significant Hits (e.g., >50% inhibition) Data->Hits IC50 IC₅₀ Determination Hits->IC50

Workflow for kinome-wide selectivity profiling.
Genetic Probe Methodology

CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Genetic methods provide the most definitive evidence for target validation. By knocking out the gene encoding the putative target, one can determine if the cellular phenotype upon compound treatment is recapitulated.[18]

Protocol:

  • gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting the panC gene (encoding MTB PS) into a suitable CRISPR-Cas9 expression vector.[19]

  • Generation of Knockout Strain: Introduce the CRISPR-Cas9 system into M. smegmatis or another suitable host to generate a panC knockout strain.

  • Validation of Knockout: Confirm the knockout at the genomic level by PCR and sequencing, and at the protein level by Western blot.[20]

  • Phenotypic Analysis: Compare the phenotype of the knockout strain with that of the wild-type strain treated with this compound. If the compound's effect is on-target, the knockout strain should be resistant to the compound, or the knockout should phenocopy the compound's effect on cellular processes.

Comparison of Methodologies

MethodologyTypeInformation ProvidedAdvantagesDisadvantages
Differential Scanning Fluorimetry (DSF) ChemicalDirect binding to a purified protein.Rapid, high-throughput, quantitative (Kd estimation).Requires purified protein, in vitro so may not reflect cellular environment.
Cellular Thermal Shift Assay (CETSA) ChemicalTarget engagement in intact cells.Physiologically relevant, confirms cell permeability and target engagement.Lower throughput than DSF, requires specific antibodies or mass spectrometry.
Kinase Selectivity Profiling ChemicalOff-target kinase interactions.Comprehensive, identifies potential for polypharmacology or toxicity.Can be costly, results are for isolated enzymes.
CRISPR-Cas9 Gene Knockout GeneticCausal link between target and phenotype.Definitive validation, provides strong evidence for mechanism of action.Technically challenging, time-consuming, potential for off-target gene editing.

Conclusion

A multi-faceted approach combining both chemical and genetic probes is essential for the robust target validation of this compound. The existing evidence strongly suggests that MTB PS is a primary target, and this can be further confirmed using DSF and CETSA. A comprehensive kinome scan is crucial to assess the compound's selectivity and identify any potential off-target kinase activities. Finally, CRISPR-Cas9 mediated gene knockout of panC will provide the ultimate genetic validation of MTB PS as a key target responsible for the compound's antimycobacterial effects. This systematic approach will de-risk further development and provide a solid foundation for understanding the compound's mechanism of action.

References

Comparative study of the ADME properties of different carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of two series of novel imidazopyridine carbohydrazide derivatives. The objective is to offer a clear, data-driven comparison to aid in the selection of promising candidates for further development. The data presented herein is a compilation of experimental results and in-silico predictions from published research.

Overview of Carbohydrazide Derivatives

Carbohydrazide and its derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their therapeutic potential is often influenced by their pharmacokinetic profile. Understanding the ADME properties of these derivatives is therefore crucial for optimizing their design and development into effective drugs. This guide focuses on two series of recently synthesized imidazo[1,2-a]pyridine-2-carbohydrazide derivatives: aryl hydrazones (Series 7) and their corresponding 1,2,3-triazole analogues (Series 11).[2]

Comparative Analysis of In Vitro Cytotoxicity

The primary experimental data available for a direct comparison of these carbohydrazide derivatives is their in vitro cytotoxicity against various human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound IDStructureMCF-7 (Breast Cancer) IC50 (µM)[2]HT-29 (Colon Cancer) IC50 (µM)[2]K562 (Leukemia) IC50 (µM)[2]Vero (Non-cancer) IC50 (µM)[2]
Series 7
7a R = H> 100> 100> 100ND
7b R = 4-CH3> 100> 100> 100ND
7c R = 4-OCH340.361.2> 100> 100
7d R = 4-Br22.613.4> 100> 100
7e R = 4-NO2> 100> 100> 100ND
Series 11
11a R = H88.2> 100> 100> 100
11b R = 4-CH3> 100> 100> 100ND
11c R = 4-OCH3> 100> 100> 100ND
11d R = 4-Br> 10083.9> 100> 100
11e R = 4-NO2> 100> 100> 100ND
Controls
Cisplatin 8.510.23.112.5
Doxorubicin 0.91.20.41.5

ND: Not Determined

Key Findings:

  • Compound 7d , a member of the aryl hydrazone series with a 4-bromo substitution, demonstrated the highest cytotoxic potential against both MCF-7 and HT-29 cancer cell lines, with IC50 values of 22.6 µM and 13.4 µM, respectively.[2]

  • Importantly, compound 7d was not toxic to non-cancerous Vero cells at concentrations up to 100 µM, suggesting a degree of selectivity for cancer cells.[2]

  • The introduction of a 1,2,3-triazole linker in Series 11 generally resulted in a decrease in cytotoxic activity compared to the corresponding aryl hydrazones in Series 7.[2] For instance, the brominated analogue 11d was significantly less potent than 7d .[2]

  • Substituents on the phenyl ring played a critical role in the cytotoxicity of the aryl hydrazone series, with the electron-withdrawing bromo group in 7d and the electron-donating methoxy group in 7c conferring the most activity.[2]

In-Silico ADME Predictions

While comprehensive experimental ADME data for this series is not available in the literature, in-silico predictions can provide valuable initial insights into their drug-like properties. The following table summarizes key ADME parameters predicted using computational models for selected derivatives.

Compound IDPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (log Papp)Predicted P-glycoprotein SubstratePredicted CYP Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4)
7d HighModerateLikelyPotential Inhibitor of CYP1A2, CYP2C9, CYP3A4
11d HighModerateLess LikelyPotential Inhibitor of CYP1A2, CYP2C9, CYP3A4

Note: This data is based on computational predictions and should be interpreted with caution. Experimental validation is required.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)[2]
  • Cell Lines: Human breast adenocarcinoma (MCF-7), human colon carcinoma (HT-29), human chronic myelogenous leukemia (K562), and monkey kidney epithelial (Vero) cell lines were used.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The carbohydrazide derivatives were dissolved in DMSO and added to the wells at various concentrations. The cells were then incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizations

General Experimental Workflow for In Vitro ADME Screening

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion_toxicity Excretion & Toxicity a1 Caco-2 Permeability Assay end ADME Profile a1->end a2 PAMPA d1 Plasma Protein Binding (Equilibrium Dialysis) d1->end d2 Blood-Plasma Partitioning m1 Microsomal Stability Assay m1->end m2 Hepatocyte Stability Assay m3 CYP450 Inhibition Assay et1 Transporter Assays (P-gp, BCRP) et2 Cytotoxicity Assays (e.g., MTT on HepG2) et2->end start Test Compound start->a1 start->d1 start->m1 start->et2

Caption: A generalized workflow for in vitro ADME screening of new chemical entities.

Putative Metabolic Pathway of Carbohydrazide Derivatives

G Parent Carbohydrazide Derivative (Parent Drug) PhaseI Phase I Metabolism (Oxidation, Hydrolysis) Parent->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII e.g., Glucuronidation, Sulfation Metabolites Metabolites PhaseI->Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Caption: A putative metabolic pathway for carbohydrazide derivatives.

Conclusion

The comparative analysis of the imidazopyridine carbohydrazide derivatives highlights the significant impact of structural modifications on their cytotoxic activity. The aryl hydrazone series, particularly the 4-bromo derivative 7d , emerges as a promising candidate for further investigation due to its potent and selective anticancer activity in vitro.[2] While comprehensive experimental ADME data is currently lacking, the initial in-silico predictions suggest that these compounds may possess favorable drug-like properties. Future studies should focus on obtaining experimental data for permeability, metabolic stability, and plasma protein binding to build a more complete ADME profile and validate the in-silico findings. This will be essential for guiding the further optimization of this promising class of compounds.

References

On-Target Activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its analogs, confirming their on-target activity against Mycobacterium tuberculosis pantothenate synthetase (MTB PS). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Analysis of Inhibitory Activity

The on-target activity of this compound derivatives is primarily attributed to their inhibition of MTB PS, an essential enzyme for the survival of Mycobacterium tuberculosis. The data presented below summarizes the inhibitory potency of these compounds and compares them with other known MTB PS inhibitors.

Table 1: In-vitro Activity of this compound Derivatives against MTB PS and M. tuberculosis

CompoundTargetIC50 (µM) vs. MTB PSMIC (µM) vs. M. tuberculosis H37RvCytotoxicity (IC50 in µM) vs. RAW 264.7 cellsSelectivity Index (SI)
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)MTB PS1.90 ± 0.12[1]4.53[1]> 50[1]> 11.0
Derivative 29 (an imidazo[1,2-a]pyridine-3-carbohydrazide)MTB PSNot Reported4.53 (MIC90)Not cytotoxicNot Applicable

Table 2: Comparative Activity of Other Imidazo[1,2-a]pyridine Analogs Against M. tuberculosis

Compound ClassTargetMIC Range (µM) vs. M. tuberculosisCytotoxicity (IC50 in µM) vs. VERO cells
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesNovel Target0.07 - 2.2> 128
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrB0.069 - 0.174Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) Inhibition Assay

This coupled-enzyme spectrophotometric assay measures the inhibition of MTB PS by monitoring the decrease in NADH absorbance at 340 nm. The production of AMP, a product of the pantothenate synthetase reaction, is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase.

Materials:

  • Purified recombinant MTB PS

  • D-pantoate

  • β-alanine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • HEPES buffer (pH 7.5)

  • MgCl2

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, D-pantoate, β-alanine, ATP, PEP, myokinase, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the purified MTB PS enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm at regular intervals for a specified period.

  • The rate of NADH oxidation is proportional to the MTB PS activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In-vitro Antimycobacterial Activity (MIC Determination) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis. The assay utilizes the redox indicator Alamar Blue, which changes from blue (non-fluorescent) to pink (fluorescent) in the presence of metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compounds in the wells of a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add the Alamar Blue reagent to each well.

  • Incubate for an additional 24 hours.

  • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay using MTT on RAW 264.7 Cells

This assay assesses the cytotoxic effect of a compound on a mammalian cell line (RAW 264.7 murine macrophages) by measuring the metabolic activity of the cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • RAW 264.7 cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (fetal bovine serum) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization solution

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well microplate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization solution.

  • Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows.

Pantothenate_Biosynthesis_Pathway cluster_Mtb Mycobacterium tuberculosis Pantoate Pantoate Pantothenate_Synthetase Pantothenate Synthetase (MTB PS) Pantoate->Pantothenate_Synthetase beta-Alanine beta-Alanine beta-Alanine->Pantothenate_Synthetase ATP ATP ATP->Pantothenate_Synthetase Pantothenate Pantothenate Pantothenate_Synthetase->Pantothenate AMP_PPi AMP + PPi Pantothenate_Synthetase->AMP_PPi Inhibitor 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Inhibitor->Pantothenate_Synthetase

Caption: Inhibition of the Pantothenate Biosynthesis Pathway in M. tuberculosis.

Experimental_Workflow cluster_assays Cellular Assays MTB_PS_Assay MTB PS Inhibition Assay (IC50 determination) Data_Analysis Data Analysis and Selectivity Index Calculation MTB_PS_Assay->Data_Analysis MABA_Assay Microplate Alamar Blue Assay (MIC determination) MABA_Assay->Data_Analysis MTT_Assay MTT Cytotoxicity Assay (IC50 determination) MTT_Assay->Data_Analysis Compound_Synthesis Synthesis of 2-Methylimidazo[1,2-a]pyridine -3-carbohydrazide Analogs Compound_Synthesis->MTB_PS_Assay Compound_Synthesis->MABA_Assay Compound_Synthesis->MTT_Assay

Caption: Workflow for Evaluating On-Target Activity and Selectivity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (CAS No. 144835-67-6), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

Hazard Identification and Precautionary Measures:

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowed.[1][2]P264: Wash hands thoroughly after handling.
H315Causes skin irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H319Causes serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

This data is based on available information for this compound and similar compounds.

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.
Body Protection A lab coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood.Minimizes the risk of inhaling dust that may cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.[3][4]

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] All constituents of a mixture must be listed.[3]

  • Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid generating dust.

  • Container Sealing: Securely close the container lid after waste has been added.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4] Ensure it is stored separately from incompatible materials.[4]

  • Disposal Request: Follow your institution's specific procedures for arranging a chemical waste pickup with the Environmental Health and Safety (EHS) office.[3][4]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] Avoid creating dust.[2]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as hazardous waste following the protocol outlined above.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Identify Hazards (H302, H315, H319, H335) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Labeled, Sealable 'Hazardous Waste' Container B->C D Carefully Transfer Solid Waste C->D E Securely Close Container D->E F Store in Designated Waste Accumulation Area E->F G Follow Institutional EHS Procedures for Pickup F->G

Caption: A generalized workflow for the proper disposal of laboratory chemical waste.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations.

References

Essential Safety and Logistical Information for Handling 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, including operational and disposal plans.

Hazard and Personal Protective Equipment Summary

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may be harmful if inhaled.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is critical to mitigate exposure risks.

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment
Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationWear protective gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing to prevent skin exposure.[3]
Eye Irritation H319: Causes serious eye irritationWear chemical safety goggles or a face shield.[3]
Inhalation Toxicity H332: Harmful if inhaledUse in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). If dust is generated, a respirator may be necessary.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe Proceed to handling gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats Proceed to handling weigh Weighing gather_mats->weigh Proceed to handling transfer Transferring weigh->transfer reaction Reaction Setup transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Post-experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Engineering Controls:

  • All work with solid this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for any procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3]

  • Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use and change them frequently.

3. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within a fume hood to minimize inhalation exposure.

  • Use a spatula for transfers. Avoid creating dust clouds.

  • If possible, use a containment system such as a glove bag or a balance enclosure.

4. Reaction Setup:

  • When setting up reactions, ensure all glassware is properly secured.

  • If heating the compound, use a controlled heating source such as a heating mantle or oil bath.

  • Maintain good housekeeping within the fume hood to prevent clutter and potential hazards.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

3. Disposal:

  • All waste must be disposed of through the institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.

Hazard Mitigation Workflow

The following diagram illustrates the logical relationship between identifying hazards, implementing control measures (including PPE), and following safe handling and emergency procedures.

cluster_hazards Hazard Identification cluster_controls Control Measures cluster_procedures Safe Work Practices & Emergency Response oral Oral Toxicity handling Proper Handling (Weighing, Transferring) oral->handling first_aid First Aid oral->first_aid skin Skin Irritation gloves Gloves skin->gloves lab_coat Lab Coat skin->lab_coat skin->first_aid eye Eye Irritation goggles Safety Goggles/ Face Shield eye->goggles eye->first_aid inhalation Inhalation Toxicity fume_hood Fume Hood inhalation->fume_hood spill Spill Response inhalation->spill inhalation->first_aid disposal Waste Disposal handling->disposal

Caption: Logical relationship of hazards, controls, and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.